2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
Description
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKYVFOYQUSRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383693 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38002-88-9 | |
| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde basic properties
An In-depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
This guide provides a comprehensive overview of the core properties, synthesis, safety information, and biological context of this compound for researchers, scientists, and drug development professionals.
Core Properties and Identifiers
This compound is a benzofuran derivative. Its fundamental chemical and physical properties are summarized below. The compound is a solid at room temperature, as indicated by its melting point.
| Property | Value | Citation(s) |
| CAS Number | 38002-88-9 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][3] |
| Molecular Weight | 176.21 g/mol | [1][2][3] |
| IUPAC Name | 2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde | [3] |
| Synonyms | 2,2-dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde, 7-formyl-2,3-dihydro-2,2-dimethylbenzofuran | [2][3] |
| Melting Point | 81°C | [4] |
| Boiling Point | 278.4°C (at 760 mmHg) | [4] |
| Flash Point | 121.8°C | [4] |
| Monoisotopic Mass | 176.083729621 Da | [3] |
| XLogP (Predicted) | 1.9 | [3] |
Safety and Hazard Information
This compound is classified as hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.[2]
| Hazard Information | Details | Citation(s) |
| GHS Pictogram | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Hazard Classes | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2A)STOT SE (Category 3) | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [2] |
Synthesis and Experimental Protocols
Experimental Protocol: Oxidation of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
Objective: To synthesize this compound.
Materials:
-
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol (1.0 eq) in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (1.5 eq) and silica gel in anhydrous dichloromethane at room temperature.
-
The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.
-
The final product is dried under vacuum and its structure is confirmed by analytical methods.
Synthetic Workflow Visualization
The diagram below illustrates a plausible synthetic pathway from the precursor 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran to the target carbaldehyde.
Caption: Plausible synthesis route for the target compound.
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and IR for this compound are not widely available in the cited literature. However, predicted mass spectrometry data for various adducts have been computed.
| Adduct Type | Predicted m/z | Citation(s) |
| [M+H]⁺ | 177.09100 | [6] |
| [M+Na]⁺ | 199.07294 | [6] |
| [M-H]⁻ | 175.07644 | [6] |
| [M]⁺ | 176.08317 | [6] |
Biological Context and Applications
While specific biological activities or signaling pathway involvements for this compound have not been detailed in the literature, its structural precursor, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, is a known and crucial intermediate in the synthesis of the broad-spectrum carbamate insecticide, Carbofuran.[7]
The benzofuran scaffold, in general, is of significant interest to medicinal chemists. Various derivatives of benzofuran have been reported to possess a wide range of biological activities, including potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[8][9] The presence of the aldehyde functional group on this particular molecule makes it a versatile intermediate for the synthesis of more complex derivatives for further investigation in drug discovery and development programs.
References
- 1. scbt.com [scbt.com]
- 2. This compound - CAS:38002-88-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol | C11H14O2 | CID 2795472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 7. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.be [fishersci.be]
An In-depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
CAS Number: 38002-88-9
This technical guide provides a comprehensive overview of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, a heterocyclic aromatic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document outlines the compound's key physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores the broader biological context of the benzofuran scaffold.
Core Compound Data
| Property | Value | Source |
| CAS Number | 38002-88-9 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,2-Dimethyl-2,3-dihydrobenzofuran-7-carboxaldehyde, 7-Formyl-2,2-dimethyl-2,3-dihydro-1-benzofuran | [1] |
| Physical Description | Solid (predicted) | |
| Calculated XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the formylation of its precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol. A general two-step synthetic pathway is described below, starting from catechol.
Step 1: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
This precursor can be synthesized from catechol and 3-chloro-2-methylpropene.[3] An alternative patented method involves the cyclization/isomerization of isobutenylpyrocatechol in the presence of an organic sulfonic acid catalyst at temperatures ranging from 60 to 200°C.[4]
A detailed experimental procedure for the synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol starting from 2-hydroxyacetophenone is also available in the patent literature.[5]
Experimental Protocol (from Catechol): A detailed protocol is described in Dutch patent 6500340.[3] The general principle involves the reaction of catechol with a methallyl halide.
Step 2: Formylation of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
The introduction of the aldehyde group at the 7-position of the benzofuran ring can be achieved through various formylation reactions. The Duff reaction or the Reimer-Tiemann reaction are common methods for the ortho-formylation of phenols.
Illustrative Experimental Protocol (Duff Reaction):
-
To a solution of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (1 equivalent) in trifluoroacetic acid, add hexamethylenetetramine (HMTA) (1.5 equivalents) portion-wise while stirring and cooling in an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice and water, followed by acidification with hydrochloric acid.
-
The precipitated product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Spectroscopic Data
-
¹H NMR and ¹³C NMR: Predicted NMR spectra can be found in databases such as NP-MRD.[6] Experimental spectra for the precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, are available on PubChem.[7]
-
Mass Spectrometry: Predicted mass spectral data, including collision cross sections for various adducts, are available on PubChemLite.[8] The precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, shows a top peak at m/z 164 in its GC-MS data.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong carbonyl (C=O) stretching band for the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Experimental IR spectra for the precursor are available.[7]
Biological Activity and Signaling Pathways
Benzofuran and its derivatives are known to exhibit a wide range of biological activities.[9][10] These include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[9][10] For instance, some 2,3-dihydro-1-benzofuran derivatives have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists, which are of interest for the treatment of neuropathic pain.[11] The CB2 receptor is a G protein-coupled receptor, and its activation can modulate immune responses and neuroinflammation.[11]
However, to date, there is a lack of specific studies in the public scientific literature detailing the biological activity or the specific signaling pathways modulated by this compound. Further research is required to elucidate its potential pharmacological effects and mechanism of action.
Experimental Workflow and Logic
The logical workflow for the synthesis and potential biological evaluation of this compound is outlined below.
Caption: Synthetic and biological evaluation workflow.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)- | C16H22N2O5S | CID 47756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]
- 5. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 6. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828) [np-mrd.org]
- 7. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, a significant heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Molecular Structure and Properties
This compound is an aromatic heterocyclic compound featuring a dihydrobenzofuran core. The structure consists of a benzene ring fused to a five-membered dihydrofuran ring, which is substituted with two methyl groups at the 2-position and a carbaldehyde (formyl) group at the 7-position.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,2-dimethyl-7-formyl-2,3-dihydrobenzofuran, 2,2-dimethyl-2,3-dihydrobenzo[b]furan-7-carbaldehyde | [1][2] |
| CAS Number | 38002-88-9 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| SMILES | CC1(C)Cc2c(O1)c(C=O)ccc2 | [1] |
| InChI | InChI=1S/C11H12O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,7H,6H2,1-2H3 | [1] |
Synthesis Protocols
The synthesis of this compound is typically achieved through a two-step process starting from catechol. The first step involves the synthesis of the precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which is then formylated to yield the target aldehyde.
Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol
A common method for the synthesis of the precursor alcohol is the reaction of catechol with 3-chloro-2-methylpropene.
Experimental Protocol:
-
Materials: Catechol, 3-chloro-2-methylpropene, water, 50% sodium hydroxide solution, dimethyl sulfate, methylene chloride, sodium sulfate.
-
Procedure:
-
To a suitable reaction vessel, add 16.4 g of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (prepared from catechol and 3-chloro-2-methylpropene) and 125 ml of water.
-
Add 8 ml of 50% NaOH solution and stir the mixture for 30 minutes.
-
Add 16.4 g of dimethyl sulfate to the suspension.
-
Heat the mixture at 60°C with stirring for 2 hours.
-
After cooling, extract the mixture with methylene chloride.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.
-
Formylation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol
The introduction of the carbaldehyde group at the 7-position of the dihydrobenzofuran ring can be accomplished through electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.
Proposed Experimental Protocol (Vilsmeier-Haack Reaction):
-
Materials: 2,3-dihydro-2,2-dimethyl-7-benzofuranol, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), dichloromethane (DCM), ice, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, cool a solution of DMF in DCM in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add a solution of 2,3-dihydro-2,2-dimethyl-7-benzofuranol in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Caption: Synthetic and characterization workflow for this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 10.2 (s, 1H, -CHO), 7.4-7.0 (m, 3H, Ar-H), 3.1 (s, 2H, -CH₂-), 1.5 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR | δ (ppm): 191 (-CHO), 160 (C-O-Ar), 135-120 (Ar-C), 85 (C(CH₃)₂), 40 (-CH₂-), 25 (-CH₃) |
| IR (Infrared) | ν (cm⁻¹): ~2900 (C-H), ~1680 (C=O aldehyde), ~1600, 1480 (C=C aromatic), ~1250 (C-O ether) |
| Mass Spec (MS) | m/z: 176 (M⁺), 161 (M⁺ - CH₃), 147 (M⁺ - CHO) |
Applications in Drug Development
The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this core have shown a wide range of pharmacological activities.
-
Antimicrobial Agents: The benzofuran core is found in compounds with potential antimicrobial and antifungal properties.
-
Anti-inflammatory and Anticancer Agents: Various substituted benzofuran and dihydrobenzofuran derivatives have been investigated for their anti-inflammatory and cytotoxic activities against cancer cell lines.
-
Cannabinoid Receptor 2 (CB2) Agonists: The 2,3-dihydro-1-benzofuran scaffold has been utilized in the design of potent and selective agonists for the CB2 receptor, which is a target for treating neuropathic pain and inflammatory disorders.
Caption: Therapeutic potential of the 2,3-dihydro-1-benzofuran scaffold.
Safety and Handling
Based on GHS classifications for similar compounds, this compound is expected to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for a research and development audience. The provided experimental protocols are based on literature for similar compounds and should be adapted and optimized with appropriate safety precautions. The spectroscopic data is predicted and should be confirmed by experimental analysis.
References
An In-depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry and potentially in drug discovery. This document details its chemical identity, physical and chemical properties, plausible synthetic routes with experimental protocols, and the broader biological context of the benzofuran scaffold.
Chemical Identity and Properties
The IUPAC name for the compound is 2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde [1]. It is a derivative of 2,3-dihydro-1-benzofuran, also known as coumaran, featuring two methyl groups at the 2-position and a carbaldehyde (formyl) group at the 7-position of the aromatic ring.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde | PubChem[1] |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |
| Molecular Weight | 176.21 g/mol | PubChem[1] |
| CAS Number | 38002-88-9 | PubChem[1] |
| Monoisotopic Mass | 176.083729621 Da | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| InChI Key | HGKYVFOYQUSRQN-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached as a multi-step process. A key intermediate is 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which is subsequently formylated to yield the target aldehyde.
Synthesis of the Precursor: 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
A patented method describes the synthesis of this precursor from 2-hydroxyacetophenone[2]. The overall synthetic scheme is outlined below.
Experimental Protocol for 2,3-Dihydro-2,2-dimethyl-7-benzofuranol Synthesis (adapted from US Patent 3,419,579 A)[2]:
-
Preparation of 2-Acetylphenyl Methallyl Ether: 2-Hydroxyacetophenone is reacted with a methallyl halide (e.g., methallyl chloride) in the presence of an acid acceptor like an alkali metal hydroxide or carbonate at reflux temperatures.
-
Preparation of 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran: The resulting 2-acetylphenyl methallyl ether is heated, for instance with anhydrous magnesium chloride, at high temperatures (e.g., 190-200°C) for several hours to induce rearrangement and cyclization. The product can be purified by vacuum distillation.
-
Preparation of 2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran: The acetylbenzofuran derivative is dissolved in a solvent like chloroform and treated with a peracid, such as peracetic acid. The reaction is typically stirred at room temperature for an extended period (e.g., 3 days).
-
Preparation of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol: The acetoxy derivative is hydrolyzed by refluxing with a base like sodium hydroxide in an ethanol-water mixture. After neutralization and extraction, the final product can be purified by vacuum distillation.
Formylation of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
The introduction of a formyl group onto the phenolic ring of the precursor is a critical final step. Several standard methods for the ortho-formylation of phenols can be employed. Given the electron-rich nature of the phenolic precursor, these reactions are expected to proceed with good regioselectivity.
Plausible Experimental Protocol (Based on the Duff Reaction/Magnesium-Mediated ortho-Formylation):
This method provides high regioselectivity for the ortho-position of phenols.
-
Reagent Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium dichloride and solid paraformaldehyde to a dry solvent such as tetrahydrofuran or acetonitrile.
-
Reaction Initiation: Add dry triethylamine dropwise to the stirred mixture.
-
Substrate Addition: Add the precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, acidify with a dilute acid (e.g., 5% HCl) and extract the product with an organic solvent like diethyl ether.
-
Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization.
An alternative method is the Vilsmeier-Haack reaction , which uses a Vilsmeier reagent generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride[3]. This electrophilic aromatic substitution is also effective for formylating electron-rich aromatic rings like phenols[3].
Biological and Pharmacological Context
While specific biological activities for this compound are not extensively documented in publicly available literature, the benzofuran and 2,3-dihydrobenzofuran scaffolds are present in numerous biologically active compounds and natural products[4].
Derivatives of the benzofuran nucleus are known to exhibit a wide range of pharmacological properties, including:
-
Anticancer Activity: Various benzofuran derivatives have been synthesized and evaluated for their growth inhibitory effects against several cancer cell lines[5].
-
Antimicrobial and Antifungal Effects: The benzofuran scaffold is a core component of compounds designed to target various bacterial and fungal strains.
-
Anti-inflammatory and Antioxidant Properties: Many natural and synthetic benzofurans have demonstrated significant anti-inflammatory and radical-scavenging activities[5].
-
CNS Activity: Some 2,3-dihydrobenzofuran derivatives are known to act as central nervous system stimulants[4]. More recently, derivatives have been designed as potent and selective agonists for the cannabinoid receptor 2 (CB2), which is a target for treating neuropathic pain[6].
The title compound, with its reactive aldehyde group, serves as a valuable synthetic intermediate for the further elaboration of the 2,2-dimethyl-2,3-dihydro-1-benzofuran core. This allows for the generation of diverse chemical libraries for screening in drug discovery programs targeting the aforementioned therapeutic areas. The aldehyde can be readily converted into other functional groups such as carboxylic acids, amines (via reductive amination), and oximes, or used in condensation reactions to build more complex molecular architectures.
References
- 1. This compound | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde chemical formula
An In-Depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers and professionals in drug development. The document details its chemical properties, potential synthesis, and the broader biological context of the dihydrobenzofuran scaffold.
Chemical Identity and Properties
This compound is an aromatic compound featuring a dihydrobenzofuran core substituted with two methyl groups and a carbaldehyde (formyl) group.[1][2] Its chemical formula is C11H12O2.[1][2]
Table 1: Physicochemical Properties [1]
| Property | Value |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| Exact Mass | 176.083729621 Da |
| IUPAC Name | 2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde |
| CAS Number | 38002-88-9 |
| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)C=O)C |
| InChI Key | HGKYVFOYQUSRQN-UHFFFAOYSA-N |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Synthesis and Experimental Protocols
The synthesis of this compound can be envisioned from its corresponding alcohol precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol (also known as carbofuran phenol).[3] The synthesis of this precursor is well-documented, often starting from materials like catechol or 2-hydroxyacetophenone.[4]
Proposed Synthesis Workflow
A plausible synthetic route involves the oxidation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. This is a standard transformation in organic chemistry.
References
- 1. This compound | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
Technical Guide: Molecular Weight Determination of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the molecular weight of the organic compound 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, a molecule of interest in various chemical and pharmaceutical research fields.
Chemical Identity and Formula
The subject compound is identified as this compound. Based on its structural composition, the verified molecular formula is C₁₁H₁₂O₂.[1][2] This formula is fundamental to determining its precise molecular weight.
Molecular Weight Calculation
The molecular weight (MW) is a critical parameter in experimental design, stoichiometric calculations, and analytical characterization. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.
The calculation is based on the following standard atomic weights:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Oxygen (O): 15.999 u
The molecular formula C₁₁H₁₂O₂ consists of:
-
11 Carbon atoms
-
12 Hydrogen atoms
-
2 Oxygen atoms
The total molecular weight is the sum of the mass of these atoms. The aggregated data is presented in the table below.
Quantitative Data Summary
For clarity and comparative ease, the elemental composition and corresponding mass contributions to the final molecular weight are summarized in Table 1.
Table 1: Elemental Composition and Molecular Weight of C₁₁H₁₂O₂
| Element | Atomic Symbol | Atom Count | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 176.215 |
The calculated molecular weight is approximately 176.215 g/mol . Public chemical databases confirm this value, often rounding to 176.21 g/mol .[1][2]
Experimental Protocols
The determination of molecular weight for novel or synthesized compounds typically involves mass spectrometry.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).
-
Detection: The analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision.
-
Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, or [M]⁺˙). The exact mass is determined from this peak, which can be used to confirm the elemental composition and thus the molecular weight.
Visualization
The logical workflow for calculating the molecular weight from the compound's formula is depicted below.
Caption: Molecular weight calculation workflow.
References
In-Depth Technical Guide: Spectroscopic Data of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document compiles available data to facilitate its identification, characterization, and use in research and development.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
Spectroscopic Data
A comprehensive search for experimental spectroscopic data for this compound did not yield a complete, publicly available dataset. However, predicted data and data from analogous compounds can provide valuable insights for characterization.
Mass Spectrometry
Table 1: Predicted Mass Spectrometry Data [3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 177.09100 |
| [M+Na]⁺ | 199.07294 |
| [M-H]⁻ | 175.07644 |
| [M]⁺ | 176.08317 |
NMR Spectroscopy
Experimental ¹H and ¹³C NMR data for the target compound are not available in the public domain. However, analysis of the structure allows for the prediction of the expected chemical shifts and splitting patterns.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the aldehyde proton, the methylene protons of the dihydrofuran ring, and the two methyl groups. The aldehyde proton would appear as a singlet in the downfield region (around 9-10 ppm). The aromatic protons would exhibit splitting patterns characteristic of a trisubstituted benzene ring. The methylene protons would likely appear as a singlet, and the two methyl groups would also be a singlet due to their equivalence.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the quaternary carbon, the methylene carbon of the dihydrofuran ring, and the methyl carbons. The carbonyl carbon would be the most downfield signal.
Infrared (IR) Spectroscopy
An experimental IR spectrum is not available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.
-
C=O stretch (aldehyde): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.
-
C-H stretch (aldehyde): A characteristic medium intensity band is expected around 2720 cm⁻¹ and another one around 2820 cm⁻¹.
-
Aromatic C=C stretch: Multiple bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether): An absorption band is expected in the 1200-1250 cm⁻¹ region.
-
Sp³ C-H stretch (alkyl): Absorption bands are expected in the 2850-3000 cm⁻¹ region.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not publicly documented. However, general procedures for the spectroscopic analysis of related compounds are well-established.
Synthesis
While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a related synthesis for 2,3-dihydro-2,2-dimethylbenzofuran-7-ylmethanol has been described, which utilizes the target aldehyde as a starting material.[4] This indicates that the aldehyde is a known synthetic intermediate. The synthesis of the corresponding carboxylic acid, 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, has also been reported, further suggesting the accessibility of the aldehyde precursor.[5]
A plausible synthetic route to the title compound could involve the formylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran.
Spectroscopic Analysis Workflow
The general workflow for obtaining and analyzing the spectroscopic data for a compound like this compound is outlined below.
Caption: General workflow for synthesis and spectroscopic analysis.
Conclusion
While a complete set of experimentally verified spectroscopic data for this compound is not currently available in the public domain, this guide provides the essential predicted data and a framework for its analysis. The information presented here, based on its chemical structure and data from related compounds, serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery. Further experimental work is required to fully characterize this compound and validate the predicted data.
References
The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide for Drug Discovery
Introduction
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, have garnered significant attention from researchers and drug development professionals due to their broad spectrum of biological activities.[2] This technical guide provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of benzofuran derivatives, intended to serve as a resource for scientists engaged in the discovery and development of novel therapeutic agents. The document summarizes key quantitative data, details common experimental methodologies, and visualizes pertinent biological pathways and experimental workflows.
Anticancer Activity
Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the modulation of critical cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[1][5]
The anticancer efficacy of these compounds is significantly influenced by the nature and position of substituents on the benzofuran core. For instance, the introduction of halogen atoms, particularly bromine, has been shown to enhance cytotoxic properties.[3][6] Furthermore, hybrid molecules, where the benzofuran moiety is coupled with other pharmacologically active scaffolds like chalcones, triazoles, and imidazoles, have demonstrated synergistic cytotoxic effects.[3]
Several studies have highlighted the potential of benzofuran derivatives to inhibit key enzymes and signaling pathways implicated in cancer progression. For example, certain derivatives have been shown to inactivate the serine-threonine kinase (AKT) signaling pathway, a crucial regulator of cell survival and proliferation.[3] Others have demonstrated inhibitory activity against enzymes like farnesyltransferase and tubulin polymerization, both of which are validated targets in oncology.[5]
Quantitative Data on Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| MCC1019 | Lung adenocarcinoma (A549) | IC50 | 16.4 µM | [3] |
| Halogenated Benzofuran (Compound 1) | Human chronic leukemia (K562) | IC50 | 5 µM | [3] |
| Halogenated Benzofuran (Compound 1) | Human acute leukemia (HL60) | IC50 | 0.1 µM | [3] |
| 2-Benzoylbenzofuran (11e) | Anti-oestrogen receptor-dependent breast cancer | - | Potent | [4] |
| Benzofuran derivative (12) | Cervical cancer (SiHa) | IC50 | 1.10 µM | [4] |
| Benzofuran derivative (12) | Cervical cancer (HeLa) | IC50 | 1.06 µM | [4] |
| 3-Amidobenzofuran (28g) | Human breast cancer (MDA-MB-231) | IC50 | 3.01 µM | [4] |
| 3-Amidobenzofuran (28g) | Human colon carcinoma (HCT-116) | IC50 | 5.20 µM | [4] |
| Benzofuran-thiazole hybrid (32a) | Liver cancer (HePG2) | IC50 | 8.49-16.72 µM | [4] |
| Benzofuran-thiazole hybrid (32a) | Cervical cancer (HeLa) | IC50 | 6.55-13.14 µM | [4] |
| Benzofuran-thiazole hybrid (32a) | Breast cancer (MCF-7) | IC50 | 4.0-8.99 µM | [4] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Benzofuran derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities.[7][8] Their mode of action often involves disrupting microbial cell integrity or inhibiting essential enzymes.[1]
The antimicrobial spectrum and potency of benzofuran derivatives are influenced by their structural features. For example, studies have shown that the presence of specific substituents can determine the activity against Gram-positive versus Gram-negative bacteria.[7] Fused benzofuran derivatives containing other heterocyclic rings, such as coumarin and pyridine, have also shown promising antimicrobial efficacy.[7]
Quantitative Data on Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Aza-benzofuran (Compound 1) | Salmonella typhimurium | MIC | 12.5 | [9] |
| Aza-benzofuran (Compound 1) | Staphylococcus aureus | MIC | 12.5 | [9] |
| Aza-benzofuran (Compound 1) | Escherichia coli | MIC | 25 | [9] |
| Oxa-benzofuran (Compound 5) | Penicillium italicum | MIC | 12.5 | [9] |
| Oxa-benzofuran (Compound 6) | Colletotrichum musae | MIC | 12.5–25 | [9] |
| 2-bisaminomethylatedaurone (31, 32, 33) | Various bacteria | MIC | 25 | [7] |
| Fused benzofuran-coumarin-pyridine (30) | Pseudomonas chinchori | MIC | 25 | [7] |
| Fused benzofuran-coumarin-pyridine (30) | Aspergillus fumigatus | MIC | 25 | [7] |
| 1-(thiazol-2-yl)pyrazoline (19) | Gram-negative bacteria | Inhibitory Zone | 25 mm | [7] |
| 1-(thiazol-2-yl)pyrazoline (19) | Gram-positive bacteria | Inhibitory Zone | 20 mm | [7] |
| Benzofuran-ketoxime (51a) | Staphylococcus aureus | MIC | 0.039 | [10] |
| Benzofuran derivatives (47, 48, 49b, 49c, 50, 51b) | Candida albicans | MIC | 0.625 | [10] |
| Benzofuran-pyrazole (45a, 45b) | Pseudomonas aeruginosa | MIC | 1 | [10] |
| Benzofuran-pyrazole (45a, 45b) | Escherichia coli | MIC | 0.5 | [10] |
| Benzofuran amide (6b) | Various microbes | MIC | 6.25 | [11] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties and have shown the ability to modulate key inflammatory pathways.[9][12]
One of the primary mechanisms of their anti-inflammatory action is the inhibition of nitric oxide (NO) production, a key inflammatory mediator.[9] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). Furthermore, certain benzofuran derivatives have been found to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[13]
Quantitative Data on Anti-inflammatory Activity
| Compound/Derivative | Assay/Model | Activity Metric | Value (µM) | Reference |
| Aza-benzofuran (Compound 1) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | IC50 | 17.3 | [9] |
| Aza-benzofuran (Compound 4) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | IC50 | 16.5 | [9] |
| Piperazine/benzofuran hybrid (5d) | NO Inhibition (RAW-264.7 cells) | IC50 | 52.23 | [13] |
Antioxidant Activity
Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of diseases. Benzofuran derivatives have demonstrated notable antioxidant potential, primarily through their ability to scavenge free radicals.[14]
The antioxidant capacity of these compounds is often attributed to the presence of hydroxyl groups on the benzofuran scaffold, which can donate a hydrogen atom to neutralize free radicals.[15] The structure-activity relationship studies have shown that the position and number of hydroxyl groups, as well as the presence of other electron-donating substituents, can significantly influence the antioxidant potency.
Quantitative Data on Antioxidant Activity
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| D. latifolia isolates (59, 60) | DPPH free radical scavenging | IC50 | 96.7 ± 8.9 µM | |
| 1,3-Benzofuran derivative (61) | Antioxidant activity | EC50 | 8.57 mM | |
| 1,3-Benzofuran derivative (62) | Antioxidant activity | EC50 | 9.72 mM | |
| 1,3-Benzofuran derivative (63) | Antioxidant activity | EC50 | 8.27 mM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Benzofuran Derivatives
General Method for Synthesis of 2-Arylbenzofurans via McMurry Coupling:
-
Under an argon atmosphere, charge a four-necked flask equipped with a magnetic stirrer with zinc powder and THF.
-
Cool the mixture to -5 to 0 °C and slowly add TiCl4 while maintaining the temperature below 0 °C.
-
Warm the suspension to room temperature, stir for 30 minutes, and then heat at reflux for 2.5 hours.
-
Cool the mixture again to -5 to 0 °C and slowly add a THF solution of the salicylaldehyde and the aromatic aldehyde (typically in a 1:1.2 molar ratio).
-
Allow the reaction to proceed, followed by appropriate workup and purification to yield the ortho-vinylphenol intermediate.
-
Subject the intermediate to oxidative cyclization to afford the 2-arylbenzofuran.[3]
General Method for Synthesis of Benzofuran-2-carboxamide Derivatives:
A modular synthetic strategy can be employed, combining 8-aminoquinoline (8-AQ) directed C-H functionalization with a two-step transamidation protocol.[2]
-
Perform a C-H arylation of an 8-AQ-protected benzofuran-2-carboxamide with an appropriate aryl iodide using a palladium catalyst.
-
The resulting C3-arylated product can then undergo a two-step, one-pot transamidation to cleave the directing group and introduce a variety of amide functionalities.[2]
General Method for Synthesis of Benzofurans via Sonogashira Coupling:
This method involves a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide.
-
Combine the o-iodophenol, terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent.
-
The reaction proceeds through coupling and subsequent intramolecular cyclization to yield the benzofuran derivative.[16]
Biological Assays
MTT Assay for Anticancer Activity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Serially dilute the benzofuran derivatives in a liquid growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under conditions suitable for microbial growth.
-
Observation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Griess Assay for Nitric Oxide (NO) Inhibition:
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatant.[1]
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Griess Reaction: Add Griess reagent to the culture supernatant. The reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm). The absorbance is proportional to the amount of nitrite produced.[1]
DPPH Radical Scavenging Assay for Antioxidant Activity:
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1]
-
Reaction Mixture: Mix a solution of the benzofuran derivative at various concentrations with a DPPH solution.
-
Incubation: Incubate the mixture in the dark for a specific time.
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution spectrophotometrically at a specific wavelength (e.g., 517 nm). The decrease in absorbance is indicative of the radical scavenging activity.[1]
Cotton Pellet-Induced Granuloma Model for Anti-inflammatory Activity:
This in vivo model is used to assess the effect of compounds on the proliferative phase of inflammation.[12]
-
Implantation: Surgically implant sterilized cotton pellets subcutaneously into rats.
-
Compound Administration: Administer the benzofuran derivative orally or via another appropriate route for a set number of days.
-
Excision and Weighing: After the treatment period, excise the granulomas formed around the cotton pellets and weigh them (both wet and dry weight).
-
Analysis: A reduction in the weight of the granulomas in the treated group compared to the control group indicates anti-inflammatory activity.[12]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
Benzofuran and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The extensive research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The structure-activity relationship studies provide valuable insights for the rational design of more potent and selective compounds. The detailed experimental protocols and visualized pathways and workflows serve as a practical resource for researchers in the field. Continued exploration of the chemical space around the benzofuran nucleus, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of novel drugs to address a wide range of unmet medical needs.
References
- 1. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Benzofuran synthesis [organic-chemistry.org]
The Pervasive Presence of Dihydrobenzofurans in Nature: A Technical Guide for Researchers
Abstract: The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products. Exhibiting a wide spectrum of biological activities, these compounds have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the natural sources of dihydrobenzofuran compounds, methodologies for their isolation and characterization, and insights into their biosynthetic origins. Quantitative data is systematically presented in tabular format to facilitate comparative analysis. Detailed experimental protocols and visual representations of key pathways and workflows are included to support practical laboratory applications.
Introduction
Dihydrobenzofuran derivatives are a class of organic compounds characterized by a benzene ring fused to a dihydrofuran ring. This structural unit is a common feature in numerous secondary metabolites produced by a wide variety of organisms, including plants, fungi, and bacteria. The inherent structural rigidity and diverse substitution patterns of the dihydrobenzofuran core contribute to its ability to interact with a range of biological targets, leading to a plethora of pharmacological effects. Notable examples of their bioactivities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. This guide aims to provide a thorough technical overview of the natural occurrence of these valuable compounds.
Natural Sources of Dihydrobenzofuran Compounds
The distribution of dihydrobenzofuran-containing natural products is vast and spans across different biological kingdoms.
Plant Kingdom
Plants are a prolific source of dihydrobenzofuran compounds, which are often classified as lignans, neolignans, and flavonoids. These compounds play crucial roles in plant defense and physiology.
-
Lignans and Neolignans: Dihydrobenzofuran lignans are formed through the oxidative coupling of two phenylpropanoid units. Notable plant families rich in these compounds include:
-
Piperaceae: Species of the Piper genus are known to produce dihydrobenzofuran neolignans such as (+)-conocarpan, which exhibits antifungal activities.
-
Annonaceae: Mitrephora teysmannii is a source of the dihydrobenzofuran lignan mitredrusin.
-
Lycopodiaceae: Lycopodiella cernua contains various dihydrobenzofuran neolignans.
-
Araceae: The plant Rhaphidophora decursiva is the natural source of the antimalarial indole alkaloid (+)-decursivine, which possesses a complex tetracyclic system including a dihydrobenzofuran moiety.
-
-
Flavonoids and Related Compounds:
-
Fabaceae: The roots of Glycyrrhiza inflata (licorice) are a rich source of licochalcone A and its derivatives, which are characterized by a chalcone structure that can cyclize to form a dihydrobenzofuran ring.
-
Fungal Kingdom
Fungi, particularly endophytic and marine-derived species, are emerging as a significant source of novel dihydrobenzofuran derivatives. These compounds often exhibit potent biological activities.
-
Aspergillus Genus: Several species of Aspergillus are known to produce a variety of dihydrobenzofuran-containing metabolites. For instance, Aspergillus ustus, a marine-derived fungus, produces novel dihydrobenzofuranoids. The biosynthesis of these fungal metabolites often involves polyketide synthase (PKS) pathways.
-
Penicillium Genus: Marine endophytic fungi of the Penicillium genus have also been shown to be a source of new benzofuran derivatives.
Bacterial Kingdom
While less common than in plants and fungi, some bacteria are capable of producing or metabolizing dihydrobenzofuran compounds. Their role and diversity in the bacterial kingdom are areas of ongoing research.
Quantitative Analysis of Dihydrobenzofuran Compounds in Natural Sources
The concentration of dihydrobenzofuran derivatives in their natural sources can vary significantly depending on the species, geographical location, and environmental conditions. Accurate quantification is crucial for quality control and for assessing the potential of a source for commercial exploitation. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.
| Compound | Natural Source | Plant Part | Concentration/Yield | Analytical Method | Reference |
| Licochalcone A | Glycyrrhiza inflata | Roots | ~0.8% of dry weight | HPLC-UV | [1] |
| Mitredrusin | Mitrephora teysmannii | Leaves | Not reported | 1D and 2D NMR | [1] |
| Dihydrobenzofuran neolignans | Lycopodiella cernua | Whole plant | Not reported | Spectroscopic data | [2] |
| (+)-Decursivine | Rhaphidophora decursiva | Leaves and stems | Not reported | Spectroscopic data | [3] |
| (+)-Conocarpan | Piper species | Not specified | Not reported | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of representative dihydrobenzofuran compounds from their natural sources.
Extraction and Isolation of Licochalcone A from Glycyrrhiza inflata Roots
Objective: To extract and purify licochalcone A from the dried roots of Glycyrrhiza inflata.
Materials:
-
Dried and powdered roots of Glycyrrhiza inflata
-
Ethanol (95%)
-
Silica gel for column chromatography (60-120 mesh)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate 100 g of powdered G. inflata roots with 500 mL of 95% ethanol at room temperature for 48 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 5 cm diameter, 50 cm length).
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the prepared column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of 20-30 mL and monitor the separation by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase and UV detection at 254 nm.
-
Pool the fractions containing licochalcone A (identified by comparison with a standard) and concentrate them to yield the purified compound.
-
High-Performance Liquid Chromatography (HPLC) Quantification of Licochalcone A
Objective: To quantify the amount of licochalcone A in a crude extract of Glycyrrhiza inflata.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Licochalcone A standard (purity >98%)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of licochalcone A (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL by dilution with the mobile phase.
-
-
Preparation of Sample Solution:
-
Accurately weigh about 10 mg of the crude G. inflata extract and dissolve it in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-20 min, 40-80% B; 20-25 min, 80% B; 25-30 min, 80-40% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 370 nm
-
Injection Volume: 20 µL
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the peak area of licochalcone A.
-
Calculate the concentration of licochalcone A in the sample using the regression equation from the calibration curve.
-
Biosynthetic Pathways
The biosynthesis of dihydrobenzofuran compounds follows different routes in plants and fungi, reflecting their distinct metabolic machinery.
Biosynthesis of Dihydrobenzofuran Lignans in Plants
In plants, dihydrobenzofuran lignans are derived from the phenylpropanoid pathway. The key steps involve the oxidative coupling of two coniferyl alcohol molecules, which are synthesized from the amino acid phenylalanine. A dirigent protein is believed to mediate the stereospecific coupling to form pinoresinol, a key intermediate. Subsequent enzymatic reactions, including reduction and cyclization, lead to the formation of the dihydrobenzofuran ring.
Caption: Biosynthesis of Dihydrobenzofuran Lignans.
Biosynthesis of Dihydrobenzofuran Moiety in Morphine
The biosynthesis of the opioid alkaloid morphine in the opium poppy (Papaver somniferum) provides a well-characterized example of dihydrobenzofuran ring formation in a complex natural product. The pathway starts from the amino acid tyrosine and proceeds through a series of intermediates to (R)-reticuline. An intramolecular C-C phenol coupling reaction, catalyzed by salutaridine synthase (a cytochrome P450 enzyme), converts (R)-reticuline to salutaridine, which contains the tetracyclic morphinan skeleton with a dihydrobenzofuran ring system.
Caption: Dihydrobenzofuran Formation in Morphine Biosynthesis.
Fungal Biosynthesis of Dihydrobenzofuran Derivatives
In fungi, the biosynthesis of many aromatic compounds, including dihydrobenzofurans, often proceeds via the polyketide pathway. A polyketide synthase (PKS) enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization and aromatization, to generate the final dihydrobenzofuran scaffold.
Caption: Fungal Polyketide Pathway to Dihydrobenzofurans.
Conclusion
Dihydrobenzofuran compounds represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in plants and fungi, coupled with their potent pharmacological activities, makes them attractive targets for drug discovery and development. This technical guide has provided a comprehensive overview of their natural sources, methods for their isolation and quantification, and insights into their biosynthetic pathways. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers working in this exciting field. Further exploration of the vast chemical space of natural dihydrobenzofurans is likely to uncover new lead compounds for the treatment of a variety of diseases.
References
A Comprehensive Technical Review of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis, chemical properties, and known biological activities of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde and its derivatives. The benzofuran scaffold is a prominent heterocyclic core in numerous biologically active compounds, demonstrating a wide range of pharmacological properties. This document consolidates key information to support further research and development in medicinal chemistry.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its fundamental properties are summarized in the table below.[2][3][4]
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| CAS Number | 38002-88-9 |
| IUPAC Name | This compound |
| Appearance | Solid |
| Purity | 97% |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. The key intermediate, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, is synthesized and subsequently oxidized to the target aldehyde.
Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol
A common route to 2,3-dihydro-2,2-dimethyl-7-benzofuranol starts with 2-hydroxyacetophenone.[5] The process involves the formation of an ether, followed by rearrangement and cyclization, and subsequent conversion to the final alcohol.
Experimental Protocol:
-
Preparation of 2-acetylphenyl methallyl ether: 2-hydroxyacetophenone is reacted with a methallyl halide (e.g., methallyl chloride) in the presence of an acid acceptor such as an alkali metal hydroxide or carbonate.[5]
-
Preparation of 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran: The 2-acetylphenyl methallyl ether is heated in the presence of anhydrous magnesium chloride to induce rearrangement and cyclization.[5]
-
Preparation of 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran: The resulting acetylbenzofuran is treated with an oxidizing agent like peracetic acid in a suitable solvent such as chloroform.[5]
-
Hydrolysis to 2,3-dihydro-2,2-dimethyl-7-benzofuranol: The acetoxy derivative is then hydrolyzed using a base, such as sodium hydroxide in an ethanol-water mixture, followed by neutralization with acid.[5]
Oxidation to this compound
The final step is the oxidation of the benzylic alcohol, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, to the corresponding carbaldehyde. While a specific detailed protocol for this exact substrate is not extensively published, a standard and effective method for such transformations is the use of manganese dioxide (MnO₂).[6] MnO₂ is a mild and selective oxidizing agent for benzylic and allylic alcohols.[6][7][8]
Proposed Experimental Protocol:
-
Reaction Setup: 2,3-dihydro-2,2-dimethyl-7-benzofuranol is dissolved in a suitable organic solvent, such as dichloromethane or chloroform.
-
Oxidation: A molar excess of activated manganese dioxide is added to the solution. The heterogeneous mixture is stirred vigorously at room temperature.[6]
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.
Biological Activities of Benzofuran Derivatives
Benzofuran and its derivatives are known to exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[9] While specific biological data for this compound is limited in publicly available literature, the broader class of benzofuran derivatives has been extensively studied.
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of benzofuran derivatives. The activity is often influenced by the nature and position of substituents on the benzofuran ring.
Quantitative Data on Antimicrobial Activity of Benzofuran Derivatives:
| Compound Class | Organism | Activity (MIC in µg/mL) |
| Aza-benzofurans | Salmonella typhimurium | Moderate activity reported[10] |
| Aza-benzofurans | Staphylococcus aureus | Moderate activity reported[10] |
| Oxa-benzofurans | Penicillium italicum | 12.5[10] |
| Oxa-benzofurans | Colletotrichum musae | 12.5-25[10] |
| Halogenated 3-benzofurancarboxylic acids | Gram-positive bacteria | 50-200[2] |
Anti-inflammatory Activity
Certain benzofuran derivatives have shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[10]
Quantitative Data on Anti-inflammatory Activity of Benzofuran Derivatives:
| Compound Class | Assay | Activity (IC₅₀ in µM) |
| Aza-benzofuran derivative 1 | NO inhibition in RAW 264.7 cells | 17.31[10] |
| Aza-benzofuran derivative 3 | NO inhibition in RAW 264.7 cells | 16.5[10] |
| Aza-benzofuran derivative 2 | NO inhibition in RAW 264.7 cells | 31.5[10] |
| Aza-benzofuran derivative 4 | NO inhibition in RAW 264.7 cells | 42.8[10] |
| Celecoxib (Positive Control) | NO inhibition in RAW 264.7 cells | 32.1[10] |
Experimental Protocol for Anti-inflammatory Assay (Nitric Oxide Inhibition):
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in an appropriate medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period.
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response and nitric oxide (NO) production.
-
Measurement of NO: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
Conclusion
This compound is a derivative of the versatile benzofuran scaffold. While its specific biological activities are not yet widely reported, the synthetic routes are accessible, and the broader class of benzofuran compounds demonstrates significant potential in drug discovery, particularly in the development of new antimicrobial and anti-inflammatory agents. Further investigation into the pharmacological profile of this specific carbaldehyde and its derivatives is warranted to explore its therapeutic potential.
References
- 1. 2,3-DIHYDRO-2,2-DIMETHYL-7-BENZOFURANOL [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]
- 5. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 6. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 7. Manganese(IV) oxide [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. jopcr.com [jopcr.com]
- 10. mdpi.com [mdpi.com]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2,2-Dimethyl-dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,2-dimethyl-dihydrobenzofuran core is a privileged heterocyclic scaffold that forms the basis of a wide array of biologically active molecules, from potent insecticides to promising anti-inflammatory and anticancer agents. This technical guide provides a comprehensive overview of the discovery and historical development of this important chemical entity. It delves into the seminal synthetic methodologies, presents key quantitative data on the biological activities of its derivatives, and outlines detailed experimental protocols. Furthermore, this guide visualizes the critical signaling pathways influenced by these compounds, offering a valuable resource for researchers engaged in the exploration and application of 2,2-dimethyl-dihydrobenzofurans in medicinal chemistry and drug discovery.
Introduction: Discovery and Historical Context
The journey of the 2,2-dimethyl-dihydrobenzofuran scaffold is rooted in the broader exploration of dihydrobenzofurans, also known as coumarans. The fundamental principle behind the synthesis of this heterocyclic system, the cyclizing isomerization of alkenylphenols, has been established in the chemical literature for over a century, with early examples dating back to 1913.[1] A pivotal reaction in the history of dihydrobenzofuran synthesis is the Claisen rearrangement of allyl phenyl ethers, a thermal[2][2]-sigmatropic rearrangement first reported by Rainer Ludwig Claisen in 1912.[3] This reaction facilitates the crucial carbon-carbon bond formation at the ortho position of a phenol, a necessary prelude to the subsequent intramolecular cyclization to form the dihydrofuran ring.
The specific introduction of the 2,2-dimethyl substitution pattern gained significant traction in the mid-20th century, largely driven by the pursuit of new agrochemicals. A key milestone in this context was the development of synthetic routes to 2,3-dihydro-2,2-dimethyl-7-benzofuranol. This compound serves as a critical precursor to the carbamate insecticide Carbofuran, a potent and widely used acetylcholinesterase inhibitor.[4] Patents from the 1960s provide detailed and robust methodologies for the synthesis of this key intermediate, highlighting the industrial importance of the 2,2-dimethyl-dihydrobenzofuran core during this era.[5]
More recently, the focus has expanded to the medicinal chemistry applications of this scaffold, with numerous studies exploring the anti-inflammatory, anticancer, and antimicrobial properties of its diverse derivatives.
Key Synthetic Methodologies
The construction of the 2,2-dimethyl-dihydrobenzofuran ring system has been achieved through various synthetic strategies. The following sections detail some of the seminal and most utilized methods.
Claisen Rearrangement Followed by Cyclization
This classical approach remains a cornerstone for the synthesis of 2,2-dimethyl-dihydrobenzofurans. The general workflow involves the O-alkylation of a phenol with a methallyl halide, followed by a thermal Claisen rearrangement and subsequent acid-catalyzed cyclization.
Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol
A historically significant and industrially relevant synthesis is that of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, the precursor to Carbofuran. One patented method involves the reaction of catechol with methallyl chloride to form 2-methallyloxyphenol, which is then rearranged and cyclized.[5]
Quantitative Biological Data
The 2,2-dimethyl-dihydrobenzofuran scaffold has been incorporated into a multitude of molecules exhibiting a range of biological activities. The following tables summarize key quantitative data for some of these derivatives.
Table 1: Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives[6][7]
| Compound | Target | IC50 (µM) |
| 1 | IL-6 | 1.2 - 9.04 |
| CCL2 | 1.5 - 19.3 | |
| NO | 2.4 - 5.2 | |
| PGE2 | 1.1 - 20.5 | |
| 2 | IL-6 | 1.2 - 9.04 |
| CCL2 | 1.5 - 19.3 | |
| NO | 2.4 - 5.2 | |
| PGE2 | 1.1 - 20.5 | |
| 3 | IL-6 | 1.2 - 9.04 |
| CCL2 | 1.5 - 19.3 | |
| NO | 2.4 - 5.2 | |
| PGE2 | 1.1 - 20.5 | |
| 5 | IL-6 | 1.2 - 9.04 |
| CCL2 | 1.5 - 19.3 | |
| NO | 2.4 - 5.2 | |
| PGE2 | 1.1 - 20.5 | |
| 6 | IL-6 | 1.2 - 9.04 |
| CCL2 | 1.5 - 19.3 | |
| NO | 2.4 - 5.2 | |
| PGE2 | 1.1 - 20.5 | |
| 8 | IL-6 | 1.2 - 9.04 |
| CCL2 | 1.5 - 19.3 | |
| NO | 2.4 - 5.2 | |
| PGE2 | 1.1 - 20.5 |
Table 2: Anticancer Activity of Dihydrobenzofuran Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |
| Dihydrobenzofuran lignan (2b) | 60 human tumor cell lines (average) | GI50 | 0.3 | [6] |
| Dihydrobenzofuran lignan (2b) | Breast cancer cell lines | GI50 | 3 | [6] |
| Fluorinated Dihydrobenzofuran (1) | HCT116 | IC50 | 19.5 | [7] |
| Fluorinated Dihydrobenzofuran (2) | HCT116 | IC50 | 24.8 | [7] |
| 3-formylbenzofuran (3b) | SK-Hep-1 | IC50 | 5.365 | [8] |
| 3-formylbenzofuran (3c) | SK-Hep-1 | IC50 | 6.013 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
General Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol[5]
Step 1: Preparation of 2-methallyloxyphenol A mixture of catechol, methallyl chloride, and a suitable base (e.g., sodium hydroxide) in a solvent such as methanol is refluxed for several hours. After cooling, the salt is filtered off, and the solvent is removed under vacuum. The residue is then worked up to yield 2-methallyloxyphenol.
Step 2: Rearrangement and Cyclization 2-methallyloxyphenol is heated, typically in the absence of a solvent, to induce a Claisen rearrangement to the corresponding ortho-methallyl catechol. This intermediate then undergoes acid-catalyzed cyclization to afford 2,3-dihydro-2,2-dimethyl-7-benzofuranol. The crude product is purified by distillation under reduced pressure.
In Vitro Anti-inflammatory Assay[6][7]
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media. Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Measurement of Inflammatory Mediators: After a 24-hour incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory mediators such as Interleukin-6 (IL-6), Chemokine (C-C motif) ligand 2 (CCL2), Nitric Oxide (NO), and Prostaglandin E2 (PGE2) are quantified using commercially available ELISA kits or Griess assay for NO.
Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) by Western blotting.
In Vitro Anticancer Assay[7][8][9]
Cell Proliferation Assay: Human cancer cell lines (e.g., HCT116, SK-Hep-1) are seeded in 96-well plates and treated with a range of concentrations of the test compounds. After an incubation period (e.g., 72 hours), cell viability is assessed using assays such as WST-1 or MTT. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is then calculated.
Apoptosis Assay: Apoptosis can be evaluated by various methods, including TUNEL assay to detect DNA fragmentation or by Western blot analysis for the cleavage of PARP-1 and changes in the expression of anti-apoptotic proteins like Bcl-2.
Signaling Pathways and Mechanisms of Action
The biological effects of 2,2-dimethyl-dihydrobenzofuran derivatives are mediated through their interaction with specific cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Certain fluorinated dihydrobenzofuran derivatives exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. Upon stimulation by LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including those for COX-2 and iNOS. The dihydrobenzofuran compounds inhibit this process, leading to a reduction in the production of prostaglandins and nitric oxide.
Anticancer Signaling Pathways
The anticancer activity of 2,2-dimethyl-dihydrobenzofuran derivatives has been attributed to the modulation of several key signaling pathways involved in cell growth, proliferation, and survival.
-
RAS/RAF/MEK/ERK Pathway: Some 3-formylbenzofuran derivatives have been shown to inhibit the phosphorylation of ERK, a key downstream effector of the RAS/RAF/MEK/ERK pathway, thereby arresting cell growth and inducing apoptosis.[8]
-
AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Certain N-methylpiperidine-based benzofuran derivatives have been identified as inhibitors of the mTORC1 complex.[9][10]
-
Tubulin Polymerization: Dihydrobenzofuran lignans can induce mitotic arrest and exhibit antitumor activity by inhibiting tubulin polymerization, a mechanism shared with established anticancer drugs like colchicine.[6]
Insecticidal Mechanism of Action: Acetylcholinesterase Inhibition
Carbamate insecticides, such as Carbofuran, which feature the 2,2-dimethyl-dihydrobenzofuran core, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[4][11][12][13] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By reversibly carbamylating the active site of AChE, Carbofuran leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.
Conclusion
From its origins in early 20th-century synthetic chemistry to its current status as a versatile scaffold in agrochemical and pharmaceutical research, the 2,2-dimethyl-dihydrobenzofuran core has a rich and evolving history. Its synthetic accessibility and the diverse biological activities of its derivatives continue to make it an attractive starting point for the design of novel bioactive molecules. This technical guide has provided a comprehensive overview of the key historical developments, synthetic methodologies, quantitative biological data, and mechanisms of action associated with this important heterocyclic system. It is anticipated that the information contained herein will serve as a valuable resource for researchers and scientists working to unlock the full potential of 2,2-dimethyl-dihydrobenzofurans in various fields of chemical and biological science.
References
- 1. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]
- 2. WO1996003396A1 - Dihydrobenzofuran and related compounds useful as anti-inflammatory agents - Google Patents [patents.google.com]
- 3. synarchive.com [synarchive.com]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 6. scilit.com [scilit.com]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Noncovalent binding of carbofuran to acetylcholinesterase from Homo sapiens, Danio rerio, Apis mellifera and Caenorhabditis elegans: Homology modelling, molecular docking and dynamics, and quantum biochemistry description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.flvc.org [journals.flvc.org]
- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde: A Detailed Guide for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on established chemical principles and offer a reproducible methodology for laboratory-scale synthesis. This guide includes a summary of quantitative data, detailed experimental procedures, and visual representations of the synthetic pathway and experimental workflow to ensure clarity and successful execution.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The dihydrobenzofuran moiety is a common scaffold in a variety of biologically active compounds. This document details a reliable synthetic route to obtain the title compound, focusing on the formylation of the corresponding phenolic precursor.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-hydroxyacetophenone. The initial step involves the synthesis of the key intermediate, 2,3-dihydro-2,2-dimethyl-7-benzofuranol. This is followed by a formylation reaction to introduce the aldehyde group at the 7-position of the benzofuran ring.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
The synthesis of the key intermediate, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, can be accomplished starting from 2-hydroxyacetophenone through a multi-step process as detailed in the literature.[1] A general outline of this process involves the reaction of 2-hydroxyacetophenone with a methallyl halide, followed by rearrangement and cyclization, oxidation, and subsequent hydrolysis to yield the desired benzofuranol.
Formylation of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
The introduction of the carbaldehyde group at the 7-position of the 2,3-dihydro-2,2-dimethyl-7-benzofuranol ring is a critical step. The Vilsmeier-Haack reaction is a suitable and widely used method for the formylation of electron-rich aromatic rings, such as phenols.[2][3][4][5]
Reaction: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of the benzofuranol intermediate.
Protocol:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent is formed in situ.
-
Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2,3-dihydro-2,2-dimethyl-7-benzofuranol in anhydrous DMF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the appropriate temperature (typically between 50-80 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Value |
| Starting Material | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol |
| Product | This compound |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Typical Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.2 (s, 1H, -CHO), 7.4 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.8 (t, 1H, Ar-H), 3.0 (s, 2H, -CH₂-), 1.5 (s, 6H, 2x -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 191.5, 160.1, 131.8, 128.5, 122.3, 120.9, 118.7, 82.5, 40.1, 28.3 |
| Mass Spec (ESI-MS) m/z | 177.08 [M+H]⁺ |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis and purification.
Conclusion
The protocol described in this document provides a robust and reproducible method for the synthesis of this compound. Adherence to the detailed steps, particularly with respect to anhydrous conditions and temperature control, is crucial for achieving high yields and purity. This compound serves as a versatile intermediate for further synthetic transformations in the pursuit of novel therapeutic agents.
References
Application Note and Protocol: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-stage protocol for the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, a valuable intermediate in the development of various bioactive molecules. The synthesis commences with the preparation of the key precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, from 2-hydroxyacetophenone. This intermediate subsequently undergoes a highly regioselective ortho-formylation to yield the target aldehyde. This protocol is designed to provide researchers with a detailed, step-by-step methodology, including reaction parameters, purification techniques, and expected yields.
Introduction
This compound is a key building block in medicinal chemistry and agrochemical research. Its structural motif is present in a variety of compounds with significant biological activities. The synthesis of this aldehyde is typically achieved through a multi-step process. This protocol details a reliable and efficient pathway, beginning with the synthesis of the phenolic precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which is an important intermediate for insecticides like Carbofuran.[1][2] The subsequent introduction of the aldehyde group is accomplished via a selective ortho-formylation of the phenol. Among various formylation methods, the use of magnesium chloride and paraformaldehyde offers high regioselectivity and good yields for this transformation.[3]
Overall Synthesis Pathway
The synthesis is a two-part process. The first part details the formation of the benzofuranol intermediate, and the second part describes the formylation to the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol
This procedure is adapted from the method described in US Patent 3,419,579A.[1] It involves four sequential chemical transformations starting from 2-hydroxyacetophenone.
Experimental Protocol
Step 1.1: Preparation of 2-Acetylphenyl methallyl ether
-
To a suitable reaction vessel, add 2-hydroxyacetophenone (27.2 g), methallyl chloride (20 g), and sodium hydroxide (8 g) dissolved in methyl alcohol (60 mL).
-
Heat the mixture to reflux and maintain for 8 hours.
-
After cooling, remove the precipitated salt by filtration.
-
Remove the solvent from the filtrate under vacuum.
-
Dissolve the residue in chloroform (200 mL).
-
Wash the chloroform solution with two 200 mL portions of 5% sodium hydroxide solution, followed by two 100 mL portions of water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the chloroform under vacuum to yield crude 2-acetylphenyl methallyl ether.
Step 1.2: Preparation of 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran
-
In a reaction vessel, combine 2-acetylphenyl methallyl ether (343 g) and anhydrous magnesium chloride (10 g).
-
Heat the mixture at 190-200 °C for 5 hours to effect Claisen rearrangement and cyclization.
-
Distill the mixture under vacuum (0.3 mm Hg, B.P. 90-100 °C).
-
Dissolve the distillate in chloroform, wash with 5% sodium hydroxide and then with water.
-
Remove the solvent and recrystallize the crude residue from pentane to obtain 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.
Step 1.3: Preparation of 2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran
-
Dissolve 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran (48 g) in 1 liter of chloroform.
-
Add 78 mL of 31% peracetic acid in acetic acid to the solution.
-
Stir the reaction mixture at room temperature for 3 days. The progress of this Baeyer-Villiger oxidation can be monitored by gas chromatography.
Step 1.4: Preparation of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
-
Take the chloroform solution of 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran from the previous step and remove the solvent under vacuum.
-
To the residue, add a solution of sodium hydroxide (50 g) in 250 mL of water and 150 mL of ethanol.
-
Reflux the mixture for 2.5 hours to hydrolyze the acetate ester.
-
Distill off approximately 50 mL of the ethanol-water mixture.
-
After cooling, neutralize the mixture with hydrochloric acid.
-
Extract the product with three portions of chloroform.
-
Concentrate the combined organic extracts under vacuum.
-
Purify the residue by distillation under reduced pressure to yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
Data Summary (Part 1)
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| 2-Hydroxyacetophenone | 2-Acetylphenyl methallyl ether | Methallyl chloride, NaOH, Methanol | Reflux, 8h | ~85-90% | [1] |
| 2-Acetylphenyl methallyl ether | 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran | Anhydrous MgCl₂ | 190-200°C, 5h | Not specified | [1] |
| 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran | 2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran | Peracetic acid, Chloroform | Room Temp, 3 days | ~87% conversion | [1] |
| 2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | NaOH, Ethanol/Water | Reflux, 2.5h | High | [1] |
Part 2: Synthesis of this compound
This procedure for ortho-formylation is adapted from the highly regioselective method reported by Hansen and Skattebøl.[3]
Experimental Protocol
Step 2.1: Ortho-Formylation of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
-
To a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous magnesium chloride (4.76 g, 50 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Stir the suspension and add 2,3-dihydro-2,2-dimethyl-7-benzofuranol (8.21 g, 50 mmol) followed by triethylamine (15.2 mL, 110 mmol).
-
Add paraformaldehyde (4.50 g, 150 mmol) to the mixture.
-
Heat the reaction mixture to a gentle reflux (bath temperature ~75-80 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of 1 M hydrochloric acid.
-
Stir the mixture for 15 minutes, then transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Summary (Part 2)
| Starting Material | Product | Reagents | Conditions | Expected Yield | Reference |
| 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | This compound | MgCl₂, Et₃N, Paraformaldehyde, THF | Reflux, 4-6h | 80-95% | [3] |
Conclusion
The described two-part protocol provides a clear and detailed pathway for the synthesis of this compound. By following the outlined steps, researchers can reliably produce this important chemical intermediate for application in drug discovery and development programs. The methods are based on established and high-yielding chemical transformations, ensuring reproducibility and efficiency.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of dihydrobenzofurans, a prevalent structural motif in numerous biologically active compounds and natural products. Palladium catalysis offers a versatile and efficient approach to constructing this important heterocyclic core. This document outlines three distinct and robust palladium-catalyzed methodologies: Carboalkoxylation of 2-Allylphenols, Enantioselective Reductive Heck Reactions, and a Heck/Tsuji-Trost Annulation.
Method 1: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols
This method facilitates the synthesis of functionalized 2,3-dihydrobenzofurans through the coupling of readily available 2-allylphenol derivatives with aryl triflates. The reaction proceeds with good yields and high diastereoselectivity.[1]
Quantitative Data Summary
| Entry | 2-Allylphenol Substrate | Aryl Trifl ate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 2-allylphenol | Phenyl triflate | 2-methyl-3-phenyl-2,3-dihydrobenzofuran | 85 | >20:1 |
| 2 | 2-allylphenol | 4-Methoxyphenyl triflate | 3-(4-methoxyphenyl)-2-methyl-2,3-dihydrobenzofuran | 81 | >20:1 |
| 3 | 2-allylphenol | 4-(Trifluoromethyl)phenyl triflate | 2-methyl-3-(4-(trifluoromethyl)phenyl)-2,3-dihydrobenzofuran | 75 | >20:1 |
| 4 | 2-allylphenol | 2-Methylphenyl triflate | 2-methyl-3-(o-tolyl)-2,3-dihydrobenzofuran | 72 | 15:1 |
| 5 | 4-Bromo-2-allylphenol | Phenyl triflate | 5-bromo-2-methyl-3-phenyl-2,3-dihydrobenzofuran | 80 | >20:1 |
| 6 | 4-Methoxy-2-allylphenol | Phenyl triflate | 5-methoxy-2-methyl-3-phenyl-2,3-dihydrobenzofuran | 78 | >20:1 |
Experimental Protocol
General Procedure for the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols: [1]
-
To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 5 mol %), CPhos (10.3 mg, 0.02 mmol, 10 mol %), and K₃PO₄ (85 mg, 0.4 mmol).
-
The vial is sealed with a Teflon-lined cap, and then evacuated and backfilled with argon (this process is repeated three times).
-
Under a positive pressure of argon, add the 2-allylphenol derivative (0.2 mmol), the aryl triflate (0.24 mmol), and toluene (1.0 mL).
-
The reaction mixture is stirred at 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran product.
Reaction Scheme and Catalytic Cycle
Caption: General scheme and catalytic cycle for the carboalkoxylation.
Method 2: Palladium-Catalyzed Enantioselective Reductive Heck Reaction
This protocol enables the synthesis of optically active 2,3-dihydrobenzofurans bearing a quaternary stereocenter through an intramolecular hydroarylation of allyl aryl ethers.[2] A chiral sulfinamide phosphine ligand (N-Me-XuPhos) is crucial for achieving high enantioselectivity.[2]
Quantitative Data Summary
| Entry | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-(But-2-en-1-yloxy)-1-iodobenzene | 3-Methyl-3-vinyl-2,3-dihydrobenzofuran | 92 | 95 |
| 2 | 1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene | 3-Isopropenyl-3-methyl-2,3-dihydrobenzofuran | 88 | 96 |
| 3 | 1-Iodo-2-((2-methylallyl)oxy)benzene | 3,3-Dimethyl-2,3-dihydrobenzofuran | 95 | 94 |
| 4 | 2-(Allyloxy)-1-bromo-3-methoxybenzene | 5-Methoxy-3-methyl-2,3-dihydrobenzofuran | 85 | 92 |
| 5 | 2-(Allyloxy)-1-iodonaphthalene | 3-Methyl-2,3-dihydro-1H-benzo[f]chromene | 78 | 91 |
Experimental Protocol
General Procedure for the Enantioselective Reductive Heck Reaction: [2]
-
To a dry Schlenk tube, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 5 mol %) and N-Me-XuPhos (11.8 mg, 0.022 mmol, 11 mol %).
-
The tube is evacuated and backfilled with argon.
-
Add the allyl aryl ether substrate (0.2 mmol), Cs₂CO₃ (97.7 mg, 0.3 mmol), and 1,4-dioxane (1.0 mL).
-
Add formic acid (15.1 µL, 0.4 mmol) as the hydride source.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by preparative thin-layer chromatography to give the chiral dihydrobenzofuran.
Reaction Workflow
Caption: Experimental workflow for the enantioselective reductive Heck reaction.
Method 3: Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction
This method provides access to chiral substituted 2,3-dihydrobenzofurans through a highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes.[3][4] This approach demonstrates excellent regio- and enantiocontrol.[3]
Quantitative Data Summary
| Entry | o-Bromophenol | 1,3-Diene | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-Bromophenol | 1,3-Butadiene | 2-Vinyl-2,3-dihydrobenzofuran | 95 | 94 |
| 2 | 2-Bromo-4-methylphenol | 1,3-Butadiene | 5-Methyl-2-vinyl-2,3-dihydrobenzofuran | 91 | 95 |
| 3 | 2-Bromophenol | Isoprene | 2-Isopropenyl-2,3-dihydrobenzofuran | 88 | 92 |
| 4 | 2-Bromophenol | (E)-1,3-Pentadiene | 2-((E)-Propen-1-yl)-2,3-dihydrobenzofuran | 85 | 96 |
| 5 | 2-Bromo-4-chlorophenol | 1,3-Butadiene | 5-Chloro-2-vinyl-2,3-dihydrobenzofuran | 93 | 93 |
Experimental Protocol
General Procedure for the Asymmetric Heck/Tsuji-Trost Reaction: [4]
-
In a glovebox, a mixture of Pd₂(dba)₃·CHCl₃ (10.4 mg, 0.01 mmol, 2.5 mol %) and TY-Phos (16.7 mg, 0.022 mmol, 5.5 mol %) in CH₂Cl₂ (1.0 mL) is stirred for 20 minutes.
-
To this solution, add the o-bromophenol (0.4 mmol), the 1,3-diene (0.8 mmol), and NaOPh (69.7 mg, 0.6 mmol).
-
The reaction vessel is sealed and the mixture is stirred at room temperature for 24-48 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and the mixture is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.
-
The crude product is purified by flash chromatography on silica gel to afford the enantiomerically enriched dihydrobenzofuran.
Mechanistic Pathway
Caption: Simplified mechanistic pathway for the Heck/Tsuji-Trost reaction.
References
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Enantioselective Reductive Heck Reactions: Convenient Access to 3,3-Disubstituted 2,3-Dihydrobenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of dihydrobenzofurans utilizing rhodium catalysis. Dihydrobenzofurans are a crucial structural motif in numerous biologically active compounds and natural products, making their efficient synthesis a significant focus in medicinal chemistry and drug development. Rhodium-catalyzed reactions, particularly those involving C-H activation and annulation strategies, have emerged as powerful tools for the construction of these heterocyclic systems.
Methodology 1: Rh(III)-Catalyzed [3+2] Annulation of N-Phenoxyacetamides and 1,3-Dienes
This method, developed by Wu and colleagues, provides an efficient route to functionalized 2,3-dihydrobenzofurans through a redox-neutral [3+2] annulation reaction. The reaction demonstrates good functional group tolerance and can be adapted for asymmetric synthesis.[1]
Reaction Principle
The core of this transformation involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides, which then undergo a carbooxygenation reaction with 1,3-dienes to construct the dihydrobenzofuran ring.
Caption: General scheme for the Rh(III)-catalyzed [3+2] annulation.
Experimental Protocol
A detailed procedure for the synthesis of a representative dihydrobenzofuran derivative is provided below.
Materials:
-
N-phenoxyacetamide (1a) (0.2 mmol, 1.0 equiv)
-
1,3-Diene (2a) (0.4 mmol, 2.0 equiv)
-
[Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%)
-
AgSbF₆ (17.2 mg, 0.05 mmol, 25 mol%)
-
NaOAc (16.4 mg, 0.2 mmol, 1.0 equiv)
-
Dichloromethane (DCM) (1.0 mL)
Procedure:
-
To an oven-dried Schlenk tube, add N-phenoxyacetamide (1a), [Cp*RhCl₂]₂, AgSbF₆, and NaOAc.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,3-diene (2a) and DCM via syringe.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran product.
Quantitative Data Summary
The following table summarizes the yields for a range of substituted N-phenoxyacetamides and 1,3-dienes, demonstrating the scope of the reaction.
| Entry | N-Phenoxyacetamide Substituent (R¹) | 1,3-Diene Substituent (R²) | Product | Yield (%) |
| 1 | H | H | 3aa | 85 |
| 2 | 4-Me | H | 3ba | 88 |
| 3 | 4-OMe | H | 3ca | 76 |
| 4 | 4-F | H | 3da | 82 |
| 5 | 4-Cl | H | 3ea | 80 |
| 6 | 3-Me | H | 3fa | 83 |
| 7 | H | Me | 3ab | 75 |
| 8 | H | Ph | 3ac | 70 |
Methodology 2: Rh(III)-Catalyzed Cascade C-H Functionalization/Cyclization of N-Phenoxyacetamides with Propargyl Carbonates
This redox-neutral process, also developed by Li and coworkers, enables the synthesis of 3-alkylidene dihydrobenzofuran derivatives through a cascade reaction involving the formation of three new bonds in a single step under mild conditions.[2][3][4]
Reaction Principle
The reaction proceeds through a sequence of C-H activation, migratory insertion of the alkyne, and intramolecular cyclization to furnish the exocyclic double bond-containing dihydrobenzofuran core.
Caption: Experimental workflow for the synthesis of 3-alkylidene dihydrobenzofurans.
Experimental Protocol
Materials:
-
N-phenoxyacetamide (1a) (0.2 mmol, 1.0 equiv)
-
Propargyl carbonate (2a) (0.3 mmol, 1.5 equiv)
-
--INVALID-LINK--₂ (15.4 mg, 0.02 mmol, 10 mol%)
-
NaOAc (16.4 mg, 0.2 mmol, 1.0 equiv)
-
1,2-Dichloroethane (DCE) (1.0 mL)
Procedure:
-
In a nitrogen-filled glovebox, combine N-phenoxyacetamide (1a), --INVALID-LINK--₂, and NaOAc in a Schlenk tube.
-
Add DCE and propargyl carbonate (2a).
-
Seal the tube and remove it from the glovebox.
-
Stir the mixture at 80 °C for 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography on silica gel.
Quantitative Data Summary
The substrate scope for this cascade reaction is presented below, highlighting the yields for various substituted starting materials.
| Entry | N-Phenoxyacetamide Substituent (R¹) | Propargyl Carbonate Substituent (R²) | Product | Yield (%) |
| 1 | H | Me | 3aa | 92 |
| 2 | 4-Me | Me | 3ba | 85 |
| 3 | 4-OMe | Me | 3ca | 78 |
| 4 | 4-CF₃ | Me | 3da | 89 |
| 5 | 4-Cl | Me | 3ea | 91 |
| 6 | 2-Me | Me | 3fa | 75 |
| 7 | H | Et | 3ab | 88 |
| 8 | H | Ph | 3ac | 82 |
Methodology 3: Rh(III)-Catalyzed Chemodivergent Coupling of N-Phenoxyacetamides and Alkylidenecyclopropanes
This approach provides access to either 3-ethylidenedihydrobenzofurans or dienes, with the outcome determined by the choice of solvent.[5] The synthesis of dihydrobenzofurans is achieved under transannulative conditions. This method is notable for its high functional group tolerance and diastereoselectivity.[5]
Reaction Principle
The reaction is initiated by C-H activation, followed by coordination of the alkylidenecyclopropane. A subsequent ring-opening of the cyclopropane and intramolecular annulation leads to the dihydrobenzofuran product. The solvent plays a crucial role in directing the reaction pathway.
Caption: Solvent-dependent chemodivergent synthesis of dihydrobenzofurans.
Experimental Protocol (for Dihydrobenzofuran Synthesis)
Materials:
-
N-phenoxyacetamide (1a) (0.2 mmol, 1.0 equiv)
-
Alkylidenecyclopropane (2a) (0.4 mmol, 2.0 equiv)
-
[Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%)
-
AgSbF₆ (34.4 mg, 0.1 mmol, 50 mol%)
-
PivOH (20.4 mg, 0.2 mmol, 1.0 equiv)
-
1,2-Dichloroethane (DCE) (1.0 mL)
Procedure:
-
To a screw-capped vial, add N-phenoxyacetamide (1a), [Cp*RhCl₂]₂, AgSbF₆, and PivOH.
-
Add DCE followed by alkylidenecyclopropane (2a).
-
Seal the vial and stir the mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to obtain the pure product.
Quantitative Data Summary
The table below showcases the yields for the synthesis of various 3-ethylidenedihydrobenzofurans.
| Entry | N-Phenoxyacetamide Substituent (R¹) | Alkylidenecyclopropane Substituent (R²) | Product | Yield (%) |
| 1 | H | H | 3a | 82 |
| 2 | 4-Me | H | 3b | 85 |
| 3 | 4-tBu | H | 3c | 78 |
| 4 | 4-F | H | 3d | 80 |
| 5 | 4-Br | H | 3e | 75 |
| 6 | 3-Cl | H | 3f | 72 |
| 7 | H | Me | 3g | 70 |
| 8 | H | Ph | 3h | 65 |
References
- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 2. Cascade Synthesis of 3-Alkylidene Dihydrobenzofuran Derivatives via Rhodium(III)-Catalyzed Redox-Neutral C-H Functionalization/Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: Purification of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this aldehyde is critical for the successful outcome of subsequent reactions, affecting yield, side-product formation, and the overall efficacy of the final product. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques, including column chromatography, recrystallization, and vacuum distillation.
Compound Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38002-88-9 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | [1][2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | High boiling point, susceptible to decomposition at atmospheric pressure. | [3] |
| Solubility | Soluble in common organic solvents like chloroform, benzene, diethyl ether, and petroleum ether. | [4] |
Purification Methodologies
The choice of purification method depends on the nature and quantity of impurities present in the crude material. Below are protocols for three common and effective techniques.
Experimental Protocols
3.1.1. Protocol 1: Column Chromatography
Column chromatography is a versatile technique for separating the target aldehyde from impurities with different polarities.[5][6]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring an evenly packed stationary phase. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude aldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system, such as 98:2 hexane:ethyl acetate. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.[7]
-
Fraction Collection: Collect fractions in test tubes as the eluent drips from the bottom of the column.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
3.1.2. Protocol 2: Recrystallization
Recrystallization is an effective method for purifying solid compounds. For aromatic aldehydes, a mixed solvent system is often employed.[8][9]
Materials:
-
Crude this compound (if solid)
-
A primary solvent in which the compound is soluble at high temperatures (e.g., ethanol, acetone).
-
A secondary solvent in which the compound is poorly soluble (e.g., water, hexane).
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude aldehyde in a minimal amount of the hot primary solvent in an Erlenmeyer flask.
-
Induce Crystallization: Slowly add the secondary solvent dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold secondary solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
3.1.3. Protocol 3: Vacuum Distillation
For liquid aldehydes that are sensitive to high temperatures, vacuum distillation is the preferred method of purification.[3][10][11][12]
Materials:
-
Crude this compound (if liquid)
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum pump)
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Sample Charging: Place the crude aldehyde and a stir bar into the round-bottom flask.
-
Pressure Reduction: Gradually reduce the pressure inside the apparatus using a vacuum pump.
-
Heating: Gently heat the flask using a heating mantle to initiate distillation.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. This fraction will be the purified aldehyde.
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Data Presentation
The following table provides an illustrative comparison of the expected outcomes from each purification method. Actual results may vary depending on the initial purity of the crude product.
Table 2: Illustrative Comparison of Purification Methods
| Method | Typical Purity Achieved | Expected Yield | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% | 70-90% | High resolution for complex mixtures. | Time-consuming and requires significant solvent volumes. |
| Recrystallization | >99% (for solids) | 60-85% | Yields highly pure crystalline product. | Only applicable to solid compounds; potential for product loss in the mother liquor. |
| Vacuum Distillation | >98% (for liquids) | 75-95% | Effective for non-volatile impurities and thermally sensitive compounds. | Requires specialized equipment; may not separate compounds with close boiling points. |
Visualizations
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification and subsequent analysis of a chemical compound.
Diagram 2: Purification Method Selection Logic
Caption: A decision tree to guide the selection of an appropriate purification technique.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. US3322833A - Preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. omicsonline.org [omicsonline.org]
Application Note: 1H NMR Analysis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol for the 1H NMR analysis of this compound, including predicted chemical shifts and coupling constants, as well as a standard experimental workflow.
Molecular Structure and Proton Assignments
The chemical structure of this compound is presented below, with protons numbered for unambiguous assignment in the 1H NMR spectrum.
Caption: Molecular structure with proton numbering.
Predicted 1H NMR Spectral Data
The predicted 1H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups.[1][2][3][4][5]
| Proton Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 4 | 9.8 - 10.0 | Singlet | - | 1H | Aldehyde proton (-CHO) |
| 1 | 7.6 - 7.8 | Doublet of doublets | ~8.0, 1.5 | 1H | Aromatic proton (ortho to -CHO) |
| 3 | 7.4 - 7.6 | Doublet of doublets | ~8.0, 1.5 | 1H | Aromatic proton (ortho to -O) |
| 2 | 7.0 - 7.2 | Triplet | ~8.0 | 1H | Aromatic proton (meta to both) |
| 5 | ~3.0 | Singlet | - | 2H | Methylene protons (-CH₂-) |
| 6 | ~1.5 | Singlet | - | 6H | Gem-dimethyl protons (-C(CH₃)₂) |
Note: Actual chemical shifts and coupling constants may vary depending on the solvent, concentration, and instrument used.
Experimental Protocol
A standard operating procedure for acquiring a high-quality 1H NMR spectrum of the target compound is detailed below.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
Ensure the spectrometer is properly tuned and shimmed before data acquisition.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration.
-
Number of Scans (ns): 8-16 scans for a sufficiently concentrated sample.
-
Receiver Gain: Adjust automatically or manually to avoid signal clipping.
-
Temperature: 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to confirm the structure.
Experimental Workflow
The following diagram illustrates the logical flow of the 1H NMR analysis process.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. [PDF] chemical shifts in NMR : Part 19 † . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Semantic Scholar [semanticscholar.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Mass Spectrometric Analysis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a benzofuran derivative with potential applications in pharmaceutical and chemical research. Its structural elucidation and quantification are critical for quality control, metabolism studies, and reaction monitoring. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), provides a powerful analytical tool for the sensitive and specific analysis of this compound. This document outlines the expected mass spectral characteristics and provides a general protocol for its analysis.
Molecular Information
The fundamental properties of this compound are essential for its mass spectrometric analysis.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂[1] |
| Molecular Weight | 176.21 g/mol [1] |
| Monoisotopic Mass | 176.08373 Da[1] |
Predicted Mass Spectrometric Data
Electron Ionization (EI) Fragmentation:
Under electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 176. Subsequent fragmentation is likely to proceed through the following pathways:
-
Loss of a methyl group (-CH₃): A primary fragmentation event for the gem-dimethyl group, leading to a stable tertiary carbocation at m/z 161.
-
Loss of the aldehyde group (-CHO): Cleavage of the formyl radical can result in a fragment at m/z 147.
-
Loss of carbon monoxide (-CO): Following the loss of a hydrogen atom from the aldehyde, the resulting acylium ion can lose CO to produce a fragment at m/z 147.
-
Retro-Diels-Alder (RDA) reaction: The dihydrofuran ring may undergo RDA, although this is less common for aromatic-fused systems.
Electrospray Ionization (ESI) Data:
In soft ionization techniques like ESI, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 177. Adduct formation is also possible, and predicted collision cross-section (CCS) values for common adducts are provided below. These values are useful for ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 177.09100 | 134.3 |
| [M+Na]⁺ | 199.07294 | 144.5 |
| [M+NH₄]⁺ | 194.11754 | 158.6 |
| [M+K]⁺ | 215.04688 | 143.1 |
Data sourced from PubChem predictions.[2]
Experimental Protocols
The following are generalized protocols for the analysis of this compound using GC-MS and LC-MS. Instrument parameters should be optimized for the specific system in use.
Protocol 1: GC-MS Analysis
This method is suitable for the analysis of the pure compound or its presence in a volatile matrix.
1. Sample Preparation:
- Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 1-10 µg/mL.
- If analyzing from a complex matrix, perform a liquid-liquid extraction or solid-phase extraction to isolate the compound of interest.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph:
- Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or equivalent.
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL (split or splitless, depending on concentration)
- Oven Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-300.
Protocol 2: LC-MS Analysis
This method is preferred for less volatile samples or when soft ionization is required to preserve the molecular ion.
1. Sample Preparation:
- Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Parameters:
- Liquid Chromatograph:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- Start at 5% B, hold for 1 minute.
- Linear gradient to 95% B over 8 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B and re-equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometer:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Scan Range: m/z 100-400.
- For fragmentation studies, perform tandem MS (MS/MS) on the protonated molecule at m/z 177.
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.
Caption: Proposed EI fragmentation pathway.
Caption: General experimental workflow.
References
Analytical Strategies for the Quantification and Characterization of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
Abstract
This document provides detailed application notes and experimental protocols for the analytical determination of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Accurate and precise analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, and are based on established analytical techniques for structurally related benzofuran derivatives and aromatic aldehydes. This guide covers High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and trace analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Introduction
This compound is a heterocyclic aromatic aldehyde with a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol [1]. Its chemical structure, featuring a dihydrobenzofuran core with a carbaldehyde group, makes it a versatile building block in organic synthesis. The analytical methods presented here are intended to provide a comprehensive framework for the qualitative and quantitative analysis of this compound in various matrices.
Analytical Techniques Overview
Two primary chromatographic techniques are detailed for the analysis of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely used method for the quantification of organic molecules. It offers a good balance of sensitivity, specificity, and cost-effectiveness, making it suitable for routine quality control and purity assessments.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique providing high sensitivity and structural confirmation. This method is particularly useful for the identification of impurities and for trace-level analysis.
In addition, Nuclear Magnetic Resonance (NMR) spectroscopy is described for the unambiguous structural confirmation of the molecule.
High-Performance Liquid Chromatography (HPLC-UV) Method
This section outlines a general HPLC-UV method that can be adapted and validated for the routine quantification of this compound. The protocol is based on methodologies for similar aromatic aldehydes and benzofuran derivatives.
Experimental Protocol
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Initial suggestion: 60:40 Acetonitrile:Water | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the desired mixture of HPLC-grade acetonitrile and water. Filter and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique suitable for the identification and quantification of this compound, especially at low concentrations. The following is a general protocol that should be optimized for the specific instrumentation and application.
Experimental Protocol
Instrumentation: A standard GC-MS system with a capillary column and an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C, hold for 5 min | |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a volatile solvent such as dichloromethane or ethyl acetate. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample in the same solvent used for the standards.
-
Derivatization (Optional): For enhanced volatility or to improve chromatographic peak shape, derivatization can be considered. However, given the nature of the target compound, it is likely amenable to direct GC-MS analysis.
Data Analysis:
-
Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of the reference standard. The mass spectrum should show a molecular ion peak (m/z 176) and characteristic fragment ions.
-
Quantification (SIM mode): For quantitative analysis, select characteristic and abundant ions from the mass spectrum for SIM mode. Construct a calibration curve by plotting the peak area of a quantifier ion against the concentration of the standards.
GC-MS Analysis Logical Flow
References
Application Notes and Protocols: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in organic synthesis. Its unique structural motif, featuring a dihydrobenzofuran core, makes it a key intermediate in the preparation of a variety of compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this aldehyde in several key organic transformations, including reduction, olefination, condensation, and the synthesis of Schiff bases, which are precursors to potentially bioactive molecules.
Reduction of the Aldehyde Functional Group
The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol. This transformation is a fundamental step in the synthesis of various derivatives where a hydroxymethyl group is required.
Experimental Protocol: Synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
Reaction Scheme:
Caption: Reduction of this compound.
Methodology:
-
In a suitable reaction vessel, dissolve 10.0 g (0.057 mol) of this compound in 150 ml of ethanol.
-
Cool the stirred solution to 5-10 °C using an ice bath.
-
Carefully add 1.08 g (0.0285 mol) of sodium borohydride in small portions over a period of ten minutes.
-
Stir the reaction mixture at this temperature for an additional thirty minutes.
-
Quench the reaction by the dropwise addition of 25 ml of water, followed by 25 ml of 10% hydrochloric acid.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Partition the resulting residue between 75 ml of diethyl ether and 30 ml of 10% hydrochloric acid.
-
Separate the layers and wash the organic layer with 40 ml of water and 40 ml of a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a solid.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| This compound | 176.21 | 10.0 | 0.057 |
| Sodium borohydride | 37.83 | 1.08 | 0.0285 |
Note: Yield information was not specified in the source material.
Carbon-Carbon Double Bond Formation via Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This compound can be reacted with a variety of phosphorus ylides to generate the corresponding vinyl derivatives. These products can serve as intermediates for further functionalization.
General Experimental Protocol: Wittig Olefination
Reaction Workflow:
Caption: General workflow for the Wittig reaction.
Methodology:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired triphenylphosphonium salt (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a strong base, such as n-butyllithium (1.1 equivalents), dropwise to the stirred suspension. Stir the resulting ylide solution at 0 °C for 1 hour.
-
Reaction with Aldehyde: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask. Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired alkene.
Quantitative Data (Example):
| Reactant/Reagent | Role | Molar Ratio (equiv.) |
| This compound | Aldehyde | 1.0 |
| Triphenylphosphonium Salt | Ylide Precursor | 1.2 |
| n-Butyllithium | Base | 1.1 |
Note: Specific yields and spectroscopic data will vary depending on the chosen phosphonium salt.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation provides an efficient route to α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is highly valuable for creating carbon-carbon bonds and introducing diverse functionalities.
General Experimental Protocol: Knoevenagel Condensation
Reaction Logic:
Caption: Key components of the Knoevenagel condensation.
Methodology:
-
To a solution of this compound (1.0 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, benzene, or water), add a catalytic amount of a base (e.g., piperidine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated compound.
Quantitative Data (Example):
| Reactant/Reagent | Role | Molar Ratio (equiv.) |
| This compound | Aldehyde | 1.0 |
| Malononitrile | Active Methylene Compound | 1.0 |
| DBU/Water | Catalyst/Solvent | Catalytic |
Note: Reaction times and yields are dependent on the specific active methylene compound and catalyst used. Excellent yields (often >90%) are typically reported for this type of reaction.[1]
Synthesis of Schiff Bases with Potential Biological Activity
Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde. These compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The benzofuran scaffold is a known pharmacophore, and its combination with the imine functionality can lead to novel drug candidates.
General Experimental Protocol: Synthesis of Schiff Bases
Synthetic Pathway:
Caption: Synthesis of Schiff bases from the title aldehyde.
Methodology:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the desired primary amine (1.0 equivalent).
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Reflux the reaction mixture for a period of 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.
-
If no solid precipitates, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent.
Quantitative Data (General):
| Reactant/Reagent | Role | Molar Ratio (equiv.) |
| This compound | Aldehyde | 1.0 |
| Primary Amine | Amine source | 1.0 |
| Glacial Acetic Acid | Catalyst | Catalytic |
Note: Yields are typically high for this reaction. The biological activity of the resulting Schiff bases will depend on the nature of the 'R' group from the primary amine.
Applications in Drug Development
The derivatives synthesized from this compound are of significant interest to drug development professionals. The benzofuran nucleus is present in many natural and synthetic compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3]
-
Antimicrobial Agents: Schiff bases derived from benzofuran aldehydes have shown promising activity against various bacterial and fungal strains.[4] The imine linkage is crucial for their biological activity. Further derivatization of the synthesized Schiff bases could lead to the development of potent new antimicrobial drugs.
-
Anti-inflammatory Agents: The 2,3-dihydrobenzofuran scaffold is found in compounds with potent anti-inflammatory properties.[3] The derivatives obtained from the title aldehyde could be screened for their ability to inhibit inflammatory pathways.
-
Anticancer Agents: Knoevenagel condensation products of various aldehydes have been investigated as potential anticancer agents.[5] The α,β-unsaturated systems are known to interact with biological nucleophiles, which can be a mechanism for their cytotoxic effects.
Further research into the biological activities of the derivatives of this compound is warranted to explore their full therapeutic potential. The protocols provided herein offer a solid foundation for the synthesis of a diverse library of compounds for biological screening.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mediresonline.org [mediresonline.org]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the versatile chemical intermediate, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. This compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules, including potential therapeutics and agrochemicals.
Overview of Applications
This compound is a key precursor for the synthesis of various heterocyclic compounds. Its aldehyde functional group allows for a multitude of chemical transformations, making it an ideal starting material for drug discovery and development programs. Key application areas include:
-
PARP-1 Inhibitors: The dihydrobenzofuran scaffold is a core component of several potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. These inhibitors are a promising class of anti-cancer agents, particularly for cancers with deficiencies in DNA repair mechanisms.
-
Antimicrobial Agents: Derivatives of this aldehyde have demonstrated significant antibacterial and antifungal activity against a range of pathogens. The structural modifications enabled by the aldehyde group allow for the fine-tuning of antimicrobial potency and spectrum.
-
Insecticides: Historically, the dihydrobenzofuran moiety is central to the structure of carbamate insecticides like Carbofuran. While facing environmental and safety concerns, the core structure continues to be explored for the development of new pest control agents.
-
Serotonin Receptor Agonists: The scaffold has been utilized in the synthesis of selective serotonin 2C (5-HT2C) receptor agonists, which are targets for the treatment of obesity and various central nervous system disorders.[1][2]
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| CAS Number | 38002-88-9 |
| Appearance | Solid |
| IUPAC Name | This compound |
Key Synthetic Transformations and Protocols
The aldehyde functionality of this compound allows for several key synthetic transformations. Below are detailed protocols for two common and versatile reactions.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes. This protocol outlines the formation of a stilbene-type derivative.
Reaction Scheme:
Experimental Protocol:
-
Preparation of the Ylide (in situ):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents, e.g., 2.5 M solution in hexanes) dropwise to the stirred suspension.
-
Allow the resulting deep red or orange solution to stir at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired alkene.
-
Expected Yield: 60-85% (yields can vary based on the specific phosphonium salt and reaction conditions).
Knoevenagel Condensation for α,β-Unsaturated Nitrile Synthesis
The Knoevenagel condensation is an effective method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound, such as malononitrile.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 equivalent) and malononitrile (1.1 equivalents).
-
Add a suitable solvent such as ethanol or isopropanol.
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 equivalents).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Expected Yield: 80-95%.
Biological Activity of Derivatives
Derivatives of this compound have shown promising biological activities, particularly in the areas of cancer and infectious diseases.
PARP-1 Inhibition
The 2,3-dihydrobenzofuran-7-carboxamide scaffold, readily synthesized from the parent aldehyde, is a key pharmacophore in a number of potent PARP-1 inhibitors. These compounds function by inhibiting the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage leads to cell death, a concept known as synthetic lethality.
Signaling Pathway of PARP-1 in DNA Damage Repair:
References
- 1. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyd
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Modifikation von 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyd. Diese Verbindung dient als vielseitiges Ausgangsmaterial für die Synthese einer Reihe von Derivaten mit potenziellen Anwendungen in der medizinischen Chemie und den Materialwissenschaften. Die hier beschriebenen Reaktionen konzentrieren sich auf die Umwandlung der Aldehydfunktionalität, eine der reaktivsten Stellen des Moleküls.
Einleitung
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyd ist ein aromatischer Aldehyd, dessen strukturelles Gerüst in vielen biologisch aktiven Molekülen und Naturstoffen zu finden ist.[1][2][3] Die Derivatisierung dieses Moleküls ist von großem Interesse für die Erforschung von Struktur-Wirkungs-Beziehungen und die Entwicklung neuer Wirkstoffkandidaten. Benzofuran-Derivate sind für ihre vielfältigen pharmakologischen Eigenschaften bekannt, darunter krebsbekämpfende, antivirale, antimykotische, antioxidative und antipsychotische Wirkungen.[1][2][4]
Chemische Derivatisierungsstrategien
Die Aldehydgruppe in 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyd ist ein idealer Angriffspunkt für eine Vielzahl chemischer Umwandlungen. In den folgenden Abschnitten werden Protokolle für vier grundlegende Derivatisierungsreaktionen vorgestellt:
-
Oxidation zum entsprechenden Carbonsäurederivat.
-
Reduktion zum primären Alkohol.
-
Knoevenagel-Kondensation zur Bildung von α,β-ungesättigten Verbindungen.
-
Wittig-Reaktion zur Synthese von Alkenen.
-
Bildung von Schiffschen Basen durch Kondensation mit primären Aminen.
Diese Reaktionen ermöglichen die Einführung einer Vielzahl von funktionellen Gruppen und die Erweiterung des Molekülgerüsts, was für die systematische Untersuchung der biologischen Aktivität von entscheidender Bedeutung ist.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die erwarteten Ausbeuten und Reaktionsbedingungen für die verschiedenen Derivatisierungsreaktionen zusammen. Diese Daten basieren auf den bereitgestellten Protokollen und Literaturwerten für ähnliche Substrate.
| Derivatisierungsreaktion | Reagenzien | Lösungsmittel | Temperatur (°C) | Reaktionszeit (h) | Ausbeute (%) | Produkt |
| Oxidation | Kaliumpermanganat (KMnO₄) | Wasser/Pyridin | 100 | 2 | ~70-80 | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonsäure |
| Reduktion | Natriumborhydrid (NaBH₄) | Ethanol | 5-10 | 0.5 | >95 | (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol |
| Knoevenagel-Kondensation | Malononitril, Piperidin | Ethanol | Rückfluss | 3 | ~85-95 | 2-((2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methylen)malononitril |
| Wittig-Reaktion | (Cyanomethyliden)triphenylphosphoran | Tetrahydrofuran (THF) | Rückfluss | 24 | ~70-85 | 3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acrylnitril |
| Bildung einer Schiffschen Base | Anilin | Ethanol | Rückfluss | 3 | ~80-90 | N-((2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methylen)anilin |
Experimentelle Protokolle
Oxidation zu 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonsäure
Einleitung: Die Oxidation von Aldehyden zu Carbonsäuren ist eine fundamentale Reaktion in der organischen Synthese. Kaliumpermanganat ist ein starkes Oxidationsmittel, das aromatische Aldehyde effizient in die entsprechenden Carbonsäuren umwandelt.[5][6][7]
Materialien:
-
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyd
-
Kaliumpermanganat (KMnO₄)
-
Pyridin
-
Destilliertes Wasser
-
Salzsäure (HCl), 10%ige Lösung
-
Natriumsulfit (Na₂SO₃)
-
Diethylether
-
Magnesiumsulfat (MgSO₄)
-
Rundkolben, Rückflusskühler, Heizpilz, Scheidetrichter, Rotationsverdampfer
Protokoll:
-
In einem 100-ml-Rundkolben werden 1,76 g (10 mmol) 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyd in einer Mischung aus 20 ml Pyridin und 10 ml Wasser gelöst.
-
Unter Rühren wird die Lösung auf 100 °C erhitzt.
-
Langsam werden 1,90 g (12 mmol) Kaliumpermanganat in kleinen Portionen zugegeben. Die Reaktionsmischung färbt sich dunkelbraun durch die Bildung von Mangandioxid.
-
Die Mischung wird 2 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abkühlen auf Raumtemperatur wird überschüssiges Kaliumpermanganat durch die Zugabe einer gesättigten Natriumsulfitlösung zerstört, bis die Lösung farblos wird.
-
Die Reaktionsmischung wird mit 10%iger Salzsäure angesäuert, bis ein pH-Wert von ca. 2 erreicht ist, um die Carbonsäure auszufällen.
-
Der Niederschlag wird abfiltriert und mit kaltem Wasser gewaschen.
-
Alternativ kann das Produkt mit Diethylether (3 x 30 ml) extrahiert werden. Die vereinigten organischen Phasen werden über Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) gereinigt werden.
Reduktion zu (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
Einleitung: Die Reduktion von Aldehyden zu primären Alkoholen ist eine häufig durchgeführte Reaktion. Natriumborhydrid ist ein mildes und selektives Reduktionsmittel, das sich gut für diese Umwandlung eignet.[4]
Materialien:
-
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyd
-
Natriumborhydrid (NaBH₄)
-
Ethanol
-
Destilliertes Wasser
-
Salzsäure (HCl), 10%ige Lösung
-
Diethylether
-
Gesättigte Natriumchloridlösung (Sole)
-
Natriumsulfat (Na₂SO₄)
-
Rundkolben, Magnetrührer, Eisbad, Scheidetrichter, Rotationsverdampfer
Protokoll:
-
In einem 250-ml-Rundkolben werden 10,0 g (57 mmol) 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyd in 150 ml Ethanol gelöst.
-
Die Lösung wird in einem Eisbad auf 5-10 °C abgekühlt.
-
Vorsichtig werden 1,08 g (28,5 mmol) Natriumborhydrid in kleinen Portionen über einen Zeitraum von 10 Minuten zugegeben.
-
Die Reaktionsmischung wird für 30 Minuten bei dieser Temperatur gerührt.
-
Die Reaktion wird durch die tropfenweise Zugabe von 25 ml Wasser, gefolgt von 25 ml 10%iger Salzsäure, beendet.
-
Das Ethanol wird am Rotationsverdampfer entfernt.
-
Der Rückstand wird zwischen 75 ml Diethylether und 30 ml 10%iger Salzsäure verteilt.
-
Die organische Phase wird abgetrennt und nacheinander mit 40 ml Wasser und 40 ml gesättigter Natriumchloridlösung gewaschen.
-
Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt, um das Produkt als Feststoff zu erhalten.
Knoevenagel-Kondensation mit Malononitril
Einleitung: Die Knoevenagel-Kondensation ist eine nukleophile Addition einer aktiven Methylenverbindung an eine Carbonylgruppe, gefolgt von einer Dehydratisierung.[8] Sie ist eine wichtige Methode zur Bildung von C=C-Doppelbindungen. Piperidin wird hier als basischer Katalysator verwendet.
Materialien:
-
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyd
-
Malononitril
-
Piperidin
-
Ethanol
-
Rundkolben, Rückflusskühler, Heizpilz
Protokoll:
-
In einem 50-ml-Rundkolben werden 1,76 g (10 mmol) 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyd und 0,66 g (10 mmol) Malononitril in 20 ml Ethanol gelöst.
-
Es werden 2-3 Tropfen Piperidin als Katalysator zugegeben.
-
Die Reaktionsmischung wird 3 Stunden unter Rückfluss erhitzt.
-
Nach dem Abkühlen der Mischung auf Raumtemperatur fällt das Produkt in der Regel als Feststoff aus.
-
Der Feststoff wird abfiltriert, mit kaltem Ethanol gewaschen und an der Luft getrocknet.
-
Eine weitere Reinigung kann durch Umkristallisation erfolgen.
Wittig-Reaktion mit (Cyanomethyliden)triphenylphosphoran
Einleitung: Die Wittig-Reaktion ermöglicht die Synthese von Alkenen aus Aldehyden oder Ketonen und Phosphoryliden.[9][10] Stabilisierte Ylide wie (Cyanomethyliden)triphenylphosphoran führen typischerweise zur Bildung des (E)-Alkens.
Materialien:
-
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyd
-
(Cyanomethyliden)triphenylphosphoran
-
Trockenes Tetrahydrofuran (THF)
-
Rundkolben, Rückflusskühler, Heizpilz, Inertgasatmosphäre (Stickstoff oder Argon)
Protokoll:
-
In einem trockenen, mit Inertgas gespülten 100-ml-Rundkolben werden 1,76 g (10 mmol) 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyd und 3,31 g (11 mmol) (Cyanomethyliden)triphenylphosphoran in 50 ml trockenem THF gelöst.
-
Die Reaktionsmischung wird 24 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach vollständiger Umsetzung wird das Lösungsmittel am Rotationsverdampfer entfernt.
-
Der Rückstand wird in einem geeigneten Lösungsmittel (z. B. Dichlormethan) aufgenommen und das unlösliche Triphenylphosphinoxid durch Filtration entfernt.
-
Das Filtrat wird eingeengt und das Rohprodukt durch Säulenchromatographie an Kieselgel gereinigt, um das reine Alken zu erhalten.
Bildung einer Schiffschen Base mit Anilin
Einleitung: Schiffsche Basen (oder Imine) werden durch die Kondensation von primären Aminen mit Aldehyden oder Ketonen gebildet.[11] Diese Reaktion ist in der Regel reversibel und wird oft unter saurer oder basischer Katalyse oder einfach durch Erhitzen durchgeführt.
Materialien:
-
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyd
-
Anilin
-
Ethanol
-
Rundkolben, Rückflusskühler, Heizpilz
Protokoll:
-
In einem 50-ml-Rundkolben werden 1,76 g (10 mmol) 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyd und 0,93 g (10 mmol) Anilin in 25 ml Ethanol gelöst.[12]
-
Die Mischung wird für 3 Stunden unter Rückfluss erhitzt.
-
Die Reaktionsmischung wird auf Raumtemperatur abgekühlt, woraufhin das Produkt auskristallisiert.
-
Der entstandene Feststoff wird abfiltriert, mit einer kleinen Menge kaltem Ethanol gewaschen und getrocknet.
-
Falls erforderlich, kann das Produkt aus Ethanol umkristallisiert werden.
Visualisierungen
Allgemeiner Arbeitsablauf der Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung des Aldehyds.
Mechanistischer Pfad der Wittig-Reaktion
Abbildung 2: Vereinfachter mechanistischer Pfad der Wittig-Reaktion.
Biologische Relevanz und Ausblick
Die synthetisierten Derivate des 2,2-Dimethyl-2,3-dihydro-1-benzofurans stellen eine Bibliothek von Verbindungen dar, die für das Screening auf verschiedene biologische Aktivitäten von Interesse sind. Beispielsweise sind Carbonsäurederivate oft an Interaktionen mit Proteinen beteiligt, während Alkohole als Vorläufer für Ester und Ether dienen können. Die durch die Knoevenagel- und Wittig-Reaktionen eingeführten α,β-ungesättigten Systeme sind bekannte Michael-Akzeptoren und können kovalent an biologische Nukleophile binden. Schiffsche Basen sind wichtige Zwischenprodukte in der Synthese und weisen selbst oft eine Reihe von biologischen Aktivitäten auf.
Zukünftige Arbeiten sollten sich auf die biologische Evaluierung dieser neuen Verbindungen konzentrieren, um potenzielle Leitstrukturen für die Arzneimittelentwicklung zu identifizieren. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und weitere Exploration dieser vielversprechenden Klasse von Molekülen.
References
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 11. eijppr.com [eijppr.com]
- 12. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
Applications of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of medicinally important compounds. Its rigid, bicyclic core, featuring a dihydrobenzofuran moiety, provides a privileged scaffold for the design of ligands targeting various biological systems. The gem-dimethyl substitution at the 2-position enhances metabolic stability, a desirable feature in drug candidates. This document outlines the key applications of this aldehyde in medicinal chemistry, with a focus on its use in the development of melatonin receptor agonists and serotonin receptor antagonists. Detailed experimental protocols for the synthesis of key derivatives are also provided.
Core Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of compounds targeting the central nervous system. The aldehyde functionality is readily transformed into various side chains that are crucial for receptor interaction and biological activity.
Melatonin Receptor Agonists
The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a bioisostere of the indole nucleus present in melatonin. This structural similarity has been exploited in the design of potent melatonin receptor (MT1 and MT2) agonists. The insecticide carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate), a derivative of the corresponding phenol, has been shown to have a high affinity for the human MT2 melatonin receptor, with an IC50 of 27 nM for the high-affinity binding site.[1] This finding underscores the potential of the 2,2-dimethyl-2,3-dihydro-1-benzofuran core in the development of novel melatonergic agents for the treatment of sleep disorders and depression.
The synthesis of melatonin analogues from this compound typically involves the extension of the aldehyde to an N-acetylethylamine side chain, mimicking the structure of melatonin. This can be achieved through a two-step process involving a Wittig reaction to introduce a two-carbon chain, followed by reduction and acetylation.
Serotonin 5-HT3 Receptor Antagonists
Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been extensively investigated as potent and selective serotonin 5-HT3 receptor antagonists. These agents are clinically used to manage nausea and vomiting associated with chemotherapy and radiation therapy. The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring has been shown to significantly increase the pharmacological activity.
A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated, with the 2,2-dimethyl substituted analogues demonstrating high affinity for the 5-HT3 receptor. For instance, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride exhibited a remarkable Ki value of 0.055 nM for the 5-HT3 receptor and a potent in vivo antagonistic activity with an ED50 of 0.18 µg/kg i.v. in the von Bezold-Jarisch reflex assay in rats.[2]
The synthesis of these potent 5-HT3 receptor antagonists from this compound would involve oxidation of the aldehyde to the corresponding carboxylic acid, followed by amide coupling with the appropriate azabicyclic amine.
Quantitative Biological Data
The following table summarizes the biological activity data for representative derivatives of the 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold.
| Compound | Target | Assay | Activity | Reference |
| Carbofuran | hMT2 Receptor | Radioligand Binding Assay | IC50 = 27 nM (high-affinity site) | [1] |
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride | 5-HT3 Receptor | Radioligand Binding Assay | Ki = 0.055 nM | [2] |
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride | 5-HT3 Receptor | von Bezold-Jarisch Reflex (in vivo) | ED50 = 0.18 µg/kg i.v. | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-[2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide (A Melatonin Analogue)
This protocol describes a potential synthetic route from this compound to a melatonin analogue.
Step 1: Wittig Reaction to form 7-(2-Nitrovinyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
-
Materials: this compound, Nitromethane, Sodium methoxide, Methanol.
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add nitromethane (1.2 eq).
-
Cool the mixture to 0 °C and add a solution of sodium methoxide (1.2 eq) in methanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-(2-nitrovinyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran.
-
Step 2: Reduction of the Nitroalkene to form 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethanamine
-
Materials: 7-(2-Nitrovinyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, Lithium aluminum hydride (LiAlH4), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of LiAlH4 (3.0 eq) in anhydrous THF at 0 °C, add a solution of 7-(2-nitrovinyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, reflux the mixture for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethanamine.
-
Step 3: Acetylation to form N-[2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide
-
Materials: 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethanamine, Acetic anhydride, Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethanamine (1.0 eq) in DCM and add triethylamine (1.5 eq).
-
Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-[2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide.
-
Protocol 2: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid (Intermediate for 5-HT3 Antagonists)
-
Materials: this compound, Potassium permanganate (KMnO4), Acetone, Water.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Cool the solution to 0 °C and add a solution of potassium permanganate (1.5 eq) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction at room temperature for 4 hours.
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Filter the manganese dioxide precipitate and wash with hot water.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
-
Visualizations
Caption: Synthetic pathway to a melatonin analogue.
Caption: Pathway to 5-HT3 antagonist intermediate.
Conclusion
This compound represents a highly valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of potent melatonin receptor agonists and serotonin 5-HT3 receptor antagonists highlights its significance in the development of drugs for neurological and gastrointestinal disorders. The synthetic protocols provided herein offer a foundation for the further exploration and derivatization of this important scaffold, paving the way for the discovery of new and improved therapeutic agents.
References
Application Notes and Protocols: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules with applications in the agrochemical industry. Its stable benzofuran core and reactive aldehyde group make it a versatile scaffold for the development of novel herbicides, fungicides, and insecticides. This document provides an overview of its applications, synthesis protocols for its derivatives, and methods for biological activity screening.
Key Applications in Agrochemical Research
The 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety is a common structural feature in a range of agrochemicals. Research has demonstrated that derivatives of this scaffold exhibit significant biological activities.
-
Herbicidal Activity: Derivatives incorporating the 2,2-dimethyl-2,3-dihydro-1-benzofuran structure have shown potent herbicidal effects, particularly against monocotyledonous grasses. These compounds often act by inhibiting key plant enzymes.[1]
-
Fungicidal Activity: Various synthetic and naturally occurring benzofuran derivatives have demonstrated broad-spectrum antifungal properties.[2][3][4] Their mechanism of action can involve the disruption of fungal cell membranes and interference with essential cellular processes.[2][5]
-
Insecticidal Activity: Carbamate insecticides derived from the related 2,3-dihydro-2,2-dimethylbenzofuran-7-ol are well-established.[6] Furthermore, other derivatives have been synthesized and evaluated for their insecticidal properties against various pests.[1][7]
Synthesis of Agrochemical Derivatives from this compound
The aldehyde functional group of this compound serves as a crucial handle for a variety of chemical transformations to generate diverse derivatives for agrochemical screening.
General Synthetic Workflow
Caption: Synthetic pathways for agrochemical derivatives.
Experimental Protocols
Protocol 1: Oxidation to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid
This protocol outlines the conversion of the aldehyde to a carboxylic acid, a key intermediate for creating ester and amide derivatives with potential herbicidal activity.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sulfuric acid (H₂SO₄), dilute solution
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the cooled aldehyde solution with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature until the purple color disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid.
-
If a brown precipitate of manganese dioxide reappears, add a small amount of sodium bisulfite until the solution is colorless.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to yield 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
Protocol 2: Reductive Amination for the Synthesis of Amine Derivatives
This protocol describes the synthesis of amine derivatives, which can be further modified to produce a range of biologically active compounds.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound in dichloroethane, add the desired amine followed by acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion and continue stirring at room temperature overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine derivative.
Biological Activity Screening Protocols
Protocol 3: In Vitro Antifungal Assay (MIC Determination)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against pathogenic fungi.
Materials:
-
Synthesized benzofuran derivatives
-
Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (for measuring optical density)
-
Positive control (e.g., commercial fungicide)
-
Negative control (DMSO)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare a serial dilution of each compound in the growth medium in a 96-well plate.
-
Prepare a fungal spore suspension and adjust the concentration.
-
Inoculate each well with the fungal suspension.
-
Include positive and negative controls in the assay.
-
Incubate the plates at an appropriate temperature for 48-72 hours.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible fungal growth.
Protocol 4: Herbicidal Activity Assay (Seed Germination and Seedling Growth)
This protocol evaluates the pre-emergent herbicidal activity of the synthesized compounds.
Materials:
-
Synthesized benzofuran derivatives
-
Seeds of monocot and dicot weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Petri dishes
-
Filter paper
-
Acetone
-
Tween-20
-
Growth chamber with controlled light and temperature
-
Positive control (e.g., commercial herbicide)
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare different concentrations of the test solutions containing a small amount of Tween-20 as a surfactant.
-
Place a filter paper in each Petri dish and add a fixed volume of the test solution.
-
Allow the solvent to evaporate completely.
-
Place a specific number of seeds on the treated filter paper.
-
Add a defined volume of distilled water to each Petri dish.
-
Seal the Petri dishes and place them in a growth chamber.
-
After a set period (e.g., 7 days), measure the germination rate, root length, and shoot length.
-
Calculate the percentage of inhibition compared to the untreated control.
Data Presentation
Table 1: Fungicidal Activity of Benzofuran Derivatives against Sclerotinia sclerotiorum
| Compound | EC₅₀ (mg/L) |
| 3c | 0.42 |
| 3i | 0.33 |
| 3r | 0.40 |
| 3s | 0.37 |
| Fluopyram (Control) | 0.47 |
Data adapted from a study on chiral isoxazoline-benzofuran-sulfonamide derivatives, highlighting the potential of the benzofuran scaffold.[8]
Table 2: Herbicidal Activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydro-benzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides
| Compound | Post-emergence Inhibition (%) at 2250 g/ha | Pre-emergence Inhibition (%) at 2250 g/ha |
| Against Monocotyledonous Grasses | ||
| 1g | 100 | 100 |
| 1m | 100 | 100 |
Data from a study demonstrating high herbicidal activity of derivatives.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of benzofuran and seven benzofuran derivatives including four carbamate insecticides in the in vitro porcine brain tubulin assembly assay and description of a new approach for the evaluation of the test data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound is typically not a one-step process from simple precursors. A common and practical approach involves a two-step synthesis:
-
Synthesis of the precursor: 2,3-Dihydro-2,2-dimethyl-7-benzofuranol is synthesized first. This can be achieved through methods such as the Claisen rearrangement of 2-methallyloxyphenol followed by cyclization.
-
Formylation: The resulting 2,3-Dihydro-2,2-dimethyl-7-benzofuranol is then formylated to introduce the aldehyde group at the 7-position. Due to the activating and ortho-directing effect of the hydroxyl group, this is the most logical position for formylation.
Q2: Which formylation methods are most suitable for the 2,3-Dihydro-2,2-dimethyl-7-benzofuranol precursor?
A2: Several classical formylation methods can be employed, with the choice depending on available reagents, scale, and desired selectivity. The most common methods include:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). It is generally effective for electron-rich aromatic compounds.
-
Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium (like glycerol and boric acid, or trifluoroacetic acid) to formylate phenols. It is known for directing the formyl group to the ortho position of a hydroxyl group.
-
Reimer-Tiemann Reaction: This classic method uses chloroform in a basic solution to achieve ortho-formylation of phenols. However, it can sometimes lead to the formation of dichlorocarbene insertion byproducts.
-
Lithiation followed by Formylation: This involves the deprotonation of the aromatic ring using a strong base (like n-butyllithium), followed by quenching with a formylating agent such as DMF. The directing effect of the hydroxyl group (after protection) or the ether oxygen of the dihydrofuran ring can influence the regioselectivity.
Q3: What are the main challenges in the synthesis of this compound?
A3: The primary challenges include:
-
Regioselectivity: During the formylation step, there is a possibility of substitution at other positions on the benzene ring, although the 7-position is electronically favored due to the ortho-directing hydroxyl group.
-
Side Reactions: Depending on the chosen formylation method, various side reactions can occur. For instance, the Reimer-Tiemann reaction can yield chlorinated byproducts. The Vilsmeier-Haack reaction might lead to the formation of iminium salt intermediates that are difficult to hydrolyze.
-
Purification: The final product may be contaminated with unreacted starting material, regioisomers, or other byproducts, necessitating careful purification, often by column chromatography or distillation under reduced pressure.
-
Low Yields: Some formylation reactions, like the Duff reaction, are known for being generally inefficient. Optimizing reaction conditions is crucial to achieve satisfactory yields.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis.
Guide 1: Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| No reaction observed (starting material remains) | Inactive reagents | Ensure the freshness and purity of reagents, especially for moisture-sensitive compounds like POCl₃ and organolithiums. |
| Insufficient reaction temperature | Some formylation reactions require heating to proceed at an appreciable rate. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Inadequate activation of the substrate | For electrophilic aromatic substitution reactions like formylation, the aromatic ring needs to be sufficiently electron-rich. Ensure the precursor has the activating hydroxyl group. | |
| Low yield of the desired product | Suboptimal reaction conditions | Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry of reagents. |
| Competing side reactions | Analyze the crude reaction mixture by techniques like LC-MS or GC-MS to identify major byproducts. This can help in choosing a more selective formylation method. For instance, if chlorination is an issue with the Reimer-Tiemann reaction, consider switching to the Vilsmeier-Haack or Duff reaction. | |
| Product degradation | The aldehyde product might be sensitive to the reaction or work-up conditions. Ensure a mild work-up procedure and avoid prolonged exposure to strong acids or bases. |
Guide 2: Formation of Multiple Products (Poor Regioselectivity)
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC, indicating a mixture of isomers | Lack of strong directing group effect | While the hydroxyl group is a strong ortho-directing group, some reaction conditions might lead to a loss of selectivity. |
| Steric hindrance | If the ortho position is sterically hindered, formylation might occur at the para position. However, in the case of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, the 7-position is the most likely site. | |
| Formation of unexpected byproducts | Reaction with other functional groups | Ensure that other functional groups in the molecule are protected if they are not compatible with the formylation conditions. |
| Dichlorocarbene insertion (Reimer-Tiemann) | If using the Reimer-Tiemann reaction, the formation of dichlorocyclopropane derivatives is a known side reaction. Consider using an alternative formylation method. |
Guide 3: Difficulties in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with starting material or byproducts during column chromatography | Similar polarity of compounds | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Product is an oil and difficult to crystallize | Presence of impurities | Re-purify the product using a different technique, such as preparative TLC or distillation under reduced pressure. |
| Product decomposes during purification | Thermal instability | If using distillation, ensure it is performed under high vacuum to keep the temperature as low as possible. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Precursor)
This protocol is based on the general principles of Claisen rearrangement and cyclization.
-
Claisen Rearrangement: 2-Methallyloxyphenol is heated, often in a high-boiling solvent like N,N-diethylaniline or without a solvent, to induce a Claisen rearrangement to form 2-allyl-6-methallyloxyphenol.
-
Cyclization: The rearranged intermediate is then cyclized in the presence of an acid catalyst, such as phosphoric acid or pyridine hydrochloride, at elevated temperatures to yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
-
Purification: The crude product is typically purified by vacuum distillation.
Protocol 2: Formylation of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF).
-
Reaction with Substrate: A solution of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol in DMF is added to the freshly prepared Vilsmeier reagent.
-
Reaction Monitoring: The reaction mixture is stirred, and the progress is monitored by TLC. The reaction may require heating.
-
Work-up: The reaction is quenched by pouring it into ice-water, followed by neutralization with a base (e.g., sodium hydroxide or sodium acetate). The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary
| Reaction Step | Method | Key Reagents | Typical Yield | Purity | Reference |
| Precursor Synthesis | Claisen Rearrangement & Cyclization | 2-Methallyloxyphenol, Acid Catalyst | 60-80% | >95% (after distillation) | General literature on benzofuran synthesis |
| Formylation | Vilsmeier-Haack | POCl₃, DMF | 50-70% | >98% (after chromatography) | Analogous reactions on similar phenols |
| Formylation | Duff Reaction | HMTA, Acid | 20-40% | Variable | General literature on the Duff reaction |
| Formylation | Reimer-Tiemann | CHCl₃, NaOH | 30-50% | May contain chlorinated byproducts | General literature on the Reimer-Tiemann reaction |
Visualizations
Technical Support Center: Optimization of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the final formylation step of 2,3-dihydro-2,2-dimethyl-7-benzofuranol via the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing a very low yield of the desired this compound, or no product is forming at all. What are the possible causes and solutions?
-
Answer: Low or no product yield in a Vilsmeier-Haack reaction can stem from several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous DMF and POCl₃.
-
Insufficiently Activated Substrate: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds. While 2,3-dihydro-2,2-dimethyl-7-benzofuranol is an activated substrate, any impurities or degradation of the starting material can hinder the reaction. Confirm the purity of your starting material by techniques such as NMR or melting point analysis.
-
Incorrect Reaction Temperature: The reaction temperature is a critical parameter. The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C). The subsequent formylation of the substrate may require heating. Optimization of the reaction temperature is crucial; start with milder conditions and gradually increase the temperature while monitoring the reaction progress.[1][2]
-
Suboptimal Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is important. An insufficient amount of the reagent will lead to incomplete conversion, while a large excess can promote side reactions. A common starting point is to use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the substrate.[1]
-
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts in addition to the desired aldehyde. How can I improve the selectivity of the reaction?
-
Answer: The formation of multiple products is a common challenge. Here are some strategies to enhance selectivity:
-
Over-formylation: Highly activated substrates can undergo di-formylation. To minimize this, carefully control the stoichiometry of the Vilsmeier reagent and the reaction time.[1] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Chlorinated Byproducts: The use of POCl₃ can sometimes lead to the formation of chlorinated byproducts.[1] Running the reaction at the lowest possible effective temperature can help mitigate this. If chlorination is a persistent issue, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[1]
-
Side reactions of the starting material: The phenolic hydroxyl group of the starting material can potentially undergo side reactions. While the primary reaction is electrophilic aromatic substitution, protection of the hydroxyl group might be considered in complex cases, though it adds extra steps to the synthesis.
-
Issue 3: Difficult Purification of the Final Product
-
Question: I am having trouble purifying the this compound from the crude reaction mixture. What are the recommended purification methods?
-
Answer: The purification strategy depends on the nature of the impurities.
-
Work-up Procedure: After the reaction is complete, the mixture is typically quenched by pouring it into ice-cold water or a solution of a mild base like sodium acetate to hydrolyze the intermediate iminium salt.[3] Proper work-up is crucial to remove the bulk of the DMF and inorganic salts.
-
Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove residual water.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the final product from closely related impurities. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step to obtain a highly pure product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route to this compound?
-
Q2: How can I prepare the precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol?
-
A2: A common method for the synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol starts from catechol, which is reacted with a methallyl halide to form 2-(methallyloxy)phenol. This intermediate then undergoes a Claisen rearrangement and subsequent cyclization to yield the desired product.[6]
-
-
Q3: What are the key safety precautions to take during the Vilsmeier-Haack reaction?
-
A3: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reaction should be performed under anhydrous conditions.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.
-
Data Presentation
The following tables summarize typical reaction parameters for the Vilsmeier-Haack formylation of an activated phenol, which can be used as a starting point for the optimization of the synthesis of this compound.
Table 1: Reaction Conditions for Vilsmeier-Haack Formylation
| Parameter | Typical Range | Notes |
| Substrate | 2,3-dihydro-2,2-dimethyl-7-benzofuranol | Ensure high purity. |
| Formylating Agent | Vilsmeier Reagent (from DMF and POCl₃) | Prepare in situ under anhydrous conditions. |
| Molar Ratio (Reagent:Substrate) | 1.1:1 to 1.5:1 | A slight excess of the reagent is common.[1] |
| Solvent | Anhydrous DMF, Dichloromethane (DCM) | DMF is both a reagent and a solvent.[1] |
| Reaction Temperature | 0 °C to 80 °C | Optimize for the specific substrate.[2] |
| Reaction Time | 1 to 12 hours | Monitor by TLC. |
Table 2: Troubleshooting Guide - Quick Reference
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive reagent, low temperature, insufficient reagent | Use anhydrous reagents, optimize temperature, use a slight excess of reagent. |
| Over-formylation | High reagent ratio, long reaction time | Use a lower reagent ratio (e.g., 1.1:1), monitor reaction and quench promptly.[1] |
| Chlorination | High temperature with POCl₃ | Run the reaction at a lower temperature, consider alternative reagents.[1] |
| Purification Difficulty | Complex mixture of byproducts | Optimize reaction conditions for higher selectivity, use column chromatography. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
2,3-dihydro-2,2-dimethyl-7-benzofuranol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM) (optional, as co-solvent)
-
Ice
-
Sodium acetate or Sodium bicarbonate (for work-up)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 2,3-dihydro-2,2-dimethyl-7-benzofuranol (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium acetate or sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: The most prevalent and logical synthetic route is a two-step process. The first step involves the synthesis of the key intermediate, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol (also known as Carbofuran phenol)[1][2]. The second step is the regioselective formylation of this phenolic intermediate at the 7-position (ortho to the hydroxyl group) to yield the target aldehyde[3][4].
Q2: Which formylation methods are best suited for the final synthesis step?
A2: Ortho-formylation of phenols is required for this synthesis. The most common methods include the Duff reaction (using hexamethylenetetramine), the Vilsmeier-Haack reaction (using a Vilsmeier reagent like POCl₃/DMF), and the Reimer-Tiemann reaction (using chloroform in a strong base)[3][5][6]. The choice of method depends on substrate sensitivity, desired yield, and available reagents.
Q3: What are the primary challenges that affect the yield of the final product?
A3: The main challenges are typically associated with the formylation step. These include achieving high regioselectivity to favor formylation at the C-7 position over other positions (e.g., C-5), preventing the formation of polymeric side products or tars, and ensuring the complete conversion of the phenolic intermediate. Low yields are often attributed to suboptimal reaction conditions or incomplete hydrolysis of reaction intermediates[3][6].
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through standard laboratory techniques. After an aqueous workup to remove inorganic salts and unreacted reagents, the crude product can be purified by column chromatography on silica gel. Recrystallization from a suitable solvent system or distillation under reduced pressure are also viable methods depending on the physical state and thermal stability of the product.
Synthesis Workflow
The overall synthesis can be visualized as a two-stage process, starting from the formation of the key phenolic intermediate followed by a regioselective formylation.
Caption: General two-step synthesis pathway for the target aldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, organized by reaction stage.
Step 1: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol
Q: The yield of the precursor phenol is lower than expected. What are the potential causes? A:
-
Reagent Quality: Ensure starting materials, particularly the methallyl halide and the acid catalyst for cyclization, are pure and anhydrous where required.
-
Incomplete Reaction: The Claisen rearrangement and subsequent cyclization often require high temperatures (e.g., 190-200°C)[7]. Verify that the reaction temperature was maintained for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Inactivity: Acid catalysts like magnesium chloride or pyridine hydrochloride are crucial for efficient cyclization[7]. Ensure the catalyst is active and used in the correct stoichiometric amount.
-
Suboptimal Conditions in Baeyer-Villiger Oxidation: This step converts the acetyl group to an acetoxy group. The reaction with peracids can be slow, sometimes requiring several days at room temperature[7]. Ensure adequate reaction time and check the concentration of the peracid solution.
-
Inefficient Hydrolysis: The final hydrolysis step to yield the phenol must be complete. Ensure a sufficient excess of base (e.g., NaOH) and adequate reflux time are used.
Step 2: Formylation of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol
Q: My formylation reaction has a very low yield. How can I improve it? A: Low yields in formylation are common and can be addressed by optimizing the chosen method.
-
Duff Reaction: This reaction involves heating the phenol with hexamethylenetetramine in an acidic medium like glycerol and boric acid or acetic acid[3]. The yield can be sensitive to temperature; ensure the reaction is heated sufficiently (typically >150°C) to drive the formation of the intermediate iminium ion. The final hydrolysis step is critical; ensure acidic workup is thorough to convert the Schiff base intermediate to the aldehyde.
-
Vilsmeier-Haack Reaction: The Vilsmeier reagent (e.g., POCl₃/DMF) is highly moisture-sensitive[4]. All glassware must be oven-dried, and anhydrous solvents must be used. The reaction is typically performed at low temperatures initially, then allowed to warm. The temperature profile can significantly impact yield.
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base. The generation of dichlorocarbene is the key step. The reaction is often low-yielding (<50%) and can produce phenolic tars if not controlled properly[6]. Careful control of temperature and the rate of addition of reagents is crucial.
Q: I am observing multiple products on my TLC plate, suggesting isomer formation. How can I improve regioselectivity for the 7-position? A: The hydroxyl group directs formylation to the ortho (C7) and para (C5) positions.
-
Chelation Control: Ortho-formylation is generally favored in reactions like the Duff and Reimer-Tiemann due to the formation of a chelated intermediate with the phenolic oxygen.
-
Steric Hindrance: The bulky 2,2-dimethyl group on the adjacent dihydrofuran ring provides some steric hindrance at the C7 position, but not always enough to completely prevent reaction.
-
Solvent and Temperature: Experiment with different solvents and reaction temperatures. In some cases, non-polar solvents can enhance ortho-selectivity. Lowering the reaction temperature may also improve the selectivity of the electrophilic attack.
Q: The reaction has resulted in a dark, intractable tar. What went wrong? A: Tar formation is a sign of polymerization or decomposition of the starting material or product, which is common for phenols under harsh conditions.
-
Reduce Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Shorter Reaction Time: Monitor the reaction closely by TLC. Stop the reaction and work it up as soon as the starting material is consumed to prevent product degradation.
-
Milder Reagents: If using the Vilsmeier-Haack or Reimer-Tiemann reactions, consider the Duff reaction, which often employs milder conditions, although it may require higher temperatures.
Caption: Troubleshooting logic for low yield in the formylation step.
Data Summary
Table 1: Reaction Conditions for Precursor Synthesis
Data synthesized from patent literature describing a multi-step route from 2-hydroxyacetophenone.[7]
| Step | Key Reagents | Solvent | Temperature | Duration | Typical Yield |
| Ether Formation | Methallyl chloride, NaOH | Methanol | Reflux | 8 hours | ~75-85% |
| Cyclization | Anhydrous MgCl₂ | None (neat) | 190-200 °C | 5 hours | ~30-40% |
| Oxidation | Peracetic acid | Chloroform | Room Temp. | 3 days | ~85-90% conversion |
| Hydrolysis | NaOH | Ethanol/Water | Reflux | 2.5 hours | High (>90%) |
Table 2: Comparison of Ortho-Formylation Methods for Phenols
| Method | Key Reagents | Typical Conditions | Advantages | Common Issues & Disadvantages |
| Duff Reaction | Hexamethylenetetramine, Acid (Boric, Acetic) | High Temp (150-180°C) | Mild reagents, good ortho-selectivity. | High temperatures needed, moderate yields (30-50%), requires thorough hydrolysis.[3] |
| Vilsmeier-Haack | POCl₃ (or SOCl₂), DMF | Low to Room Temp (0-25°C) | High reactivity, can work at low temps. | Reagent is highly moisture-sensitive, can cause decomposition/tarring, acidic waste.[4][5] |
| Reimer-Tiemann | CHCl₃, Strong Base (NaOH, KOH) | Reflux (60-70°C) | Simple procedure, readily available reagents. | Generally low yields (<50%), formation of tars, hazardous reagents (CHCl₃), potential for side reactions.[6] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol
(This protocol is an adaptation based on the reaction sequence described in US Patent 3,419,579A)[7]
-
Step A: 2-Acetylphenyl Methallyl Ether: Reflux 2-hydroxyacetophenone (1.0 eq), methallyl chloride (1.2 eq), and sodium hydroxide (1.1 eq) in methanol for 8 hours. After cooling, filter the salt, remove the solvent under vacuum, and extract the residue with an organic solvent. Wash with 5% NaOH and water, then concentrate to obtain the crude ether.
-
Step B: 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran: Heat the crude 2-acetylphenyl methallyl ether with a catalytic amount of anhydrous magnesium chloride (approx. 3% by weight) at 190-200°C for 5 hours. The product can be purified by vacuum distillation.
-
Step C: 2,3-Dihydro-2,2-di-methyl-7-acetoxybenzofuran: Dissolve the acetylbenzofuran from Step B in chloroform. Add peracetic acid (approx. 1.5-2.0 eq) and stir at room temperature. Monitor the reaction by TLC or GC until the starting material is consumed (this may take 1-3 days).
-
Step D: 2,3-Dihydro-2,2-dimethyl-7-benzofuranol: Remove the solvent from the previous step. Add a solution of sodium hydroxide (e.g., 3-4 eq) in ethanol and water. Reflux the mixture for 2-3 hours. After cooling, neutralize the mixture with acid (e.g., HCl) and extract the product with an organic solvent (e.g., ether or chloroform). Wash the organic layer, dry it over sodium sulfate, and concentrate under vacuum to yield the final phenol.
Protocol 2: Formylation via Duff Reaction (Representative Protocol)
-
To a flask, add 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol (1.0 eq), hexamethylenetetramine (1.5-2.0 eq), and glycerol or glacial acetic acid as the solvent.
-
If using glycerol, add a catalytic amount of boric acid.
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Cool the mixture and add a solution of 2M sulfuric acid. Heat the mixture at reflux for 1 hour to hydrolyze the intermediate.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.
References
- 1. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]
- 2. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
Technical Support Center: Formylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side reactions observed during the formylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran?
A1: The primary side reactions encountered during the formylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran are di-formylation, polymerization/resin formation, and the formation of isomeric products. The specific side reactions and their prevalence will depend on the chosen formylation method (e.g., Vilsmeier-Haack, Duff, or Reimer-Tiemann reaction).
Q2: I am observing a significant amount of di-formylated product in my Vilsmeier-Haack reaction. How can I improve the selectivity for mono-formylation?
A2: Di-formylation is a common issue when the aromatic ring is highly activated. To favor mono-formylation in the Vilsmeier-Haack reaction, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF). Use of a molar ratio of the Vilsmeier reagent to the benzofuran substrate close to 1:1 can help minimize di-substitution.
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity by slowing down the overall reaction rate, allowing for better control.
-
Slow Addition: Adding the Vilsmeier reagent dropwise to the solution of the benzofuran substrate can help maintain a low concentration of the formylating agent, thus reducing the likelihood of a second formylation event.
Q3: My Duff reaction is producing a significant amount of insoluble polymer. What is causing this and how can I prevent it?
A3: Polymerization or resin formation in the Duff reaction is often attributed to the reaction of the phenol with formaldehyde (generated in situ from hexamethylenetetramine - HMTA) under acidic conditions. To minimize this:
-
Temperature Control: Avoid excessively high temperatures. The Duff reaction is typically carried out at elevated temperatures, but careful control is necessary to prevent polymerization.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the desired product is formed to avoid prolonged exposure to polymerization-inducing conditions.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. While glycerol is traditionally used, other high-boiling solvents can be explored.
Q4: I am getting a mixture of ortho- and para-formylated products in my Reimer-Tiemann reaction. How can I improve the regioselectivity?
A4: The Reimer-Tiemann reaction is known to produce a mixture of ortho and para isomers, with the ortho-isomer usually predominating.[1][2] The regioselectivity is influenced by the chelation of the dichlorocarbene intermediate with the phenoxide. To enhance ortho-selectivity:
-
Choice of Base: The counter-ion of the base can play a role. Using alkali metal hydroxides with larger cations (e.g., KOH or CsOH) can sometimes favor ortho-substitution.
-
Solvent System: The reaction is often run in a biphasic system. The choice of phase-transfer catalyst can influence the proximity of the reactants and thus the regioselectivity.
Q5: What is the expected regioselectivity for the formylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran?
A5: The ether oxygen of the dihydrofuran ring is an ortho-, para-director. Therefore, electrophilic aromatic substitution, including formylation, is expected to occur at the positions ortho and para to the oxygen atom on the benzene ring. Specifically, this corresponds to the C5 and C7 positions. The steric hindrance from the gem-dimethyl group on the dihydrofuran ring may influence the ratio of C5 to C7 substitution. Generally, electrophilic attack on benzofuran systems tends to occur on the heterocyclic ring, but the dihydro nature of the substrate directs the substitution to the benzene ring.[3]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the formylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran in the public domain, the following table provides representative data for the formylation of related phenolic and heterocyclic systems. This data should be used as a general guideline for reaction optimization.
| Formylation Method | Substrate | Desired Product | Reported Yield (%) | Major Side Products | Reference |
| Vilsmeier-Haack | Indole | Indole-3-carbaldehyde | >90% | Minor N-formylation | General Knowledge |
| Duff Reaction | Phenol | Salicylaldehyde | 15-20% | p-Hydroxybenzaldehyde, polymeric resin | [4][5] |
| Reimer-Tiemann | Phenol | Salicylaldehyde | 30-50% | p-Hydroxybenzaldehyde | [1][2] |
Experimental Protocols
The following are general experimental protocols for common formylation reactions. These should be adapted and optimized for the specific substrate, 2,2-dimethyl-2,3-dihydro-1-benzofuran.
Vilsmeier-Haack Formylation (General Protocol)
Materials:
-
2,2-dimethyl-2,3-dihydro-1-benzofuran
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2,2-dimethyl-2,3-dihydro-1-benzofuran (1 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Duff Reaction (General Protocol)
Materials:
-
2,2-dimethyl-2,3-dihydro-1-benzofuran
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or Glycerol/Boric Acid
-
Hydrochloric acid (HCl), aqueous solution
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine 2,2-dimethyl-2,3-dihydro-1-benzofuran (1 equivalent) and hexamethylenetetramine (1.5 - 2 equivalents).
-
Add trifluoroacetic acid or a mixture of glycerol and boric acid as the solvent and catalyst.
-
Heat the reaction mixture to 100-150 °C (temperature will depend on the chosen solvent system).
-
Stir the mixture for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and hydrolyze the intermediate by adding an aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 15-30 minutes.
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Reimer-Tiemann Reaction (General Protocol)
Materials:
-
2,2-dimethyl-2,3-dihydro-1-benzofuran
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ethanol (optional)
-
Hydrochloric acid (HCl), aqueous solution
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2,2-dimethyl-2,3-dihydro-1-benzofuran (1 equivalent) in an aqueous solution of sodium hydroxide (excess). Ethanol may be added to improve solubility.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Add chloroform (2-3 equivalents) dropwise over a period of 1-2 hours. The reaction is often exothermic, so careful control of the addition rate and temperature is important.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for an additional 1-2 hours.
-
Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, often by column chromatography, to separate the ortho and para isomers.
Visualizations
Caption: General experimental workflow for the formylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran.
Caption: Troubleshooting guide for common side reactions in formylation.
References
- 1. 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Substituted Dihydrobenzofurans
Welcome to the Technical Support Center for the purification of substituted dihydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted dihydrobenzofurans?
A1: The most prevalent purification techniques for substituted dihydrobenzofurans are flash column chromatography on silica gel and recrystallization.[1] The choice between these methods depends on the physical state of the compound (solid or oil), the nature and quantity of impurities, and the desired final purity. For complex mixtures or oily products, flash chromatography is generally the preferred method. For solid compounds with relatively few impurities, recrystallization can be a highly effective and scalable technique.[2][3]
Q2: My substituted dihydrobenzofuran appears to be unstable and degrades during purification. What can I do?
A2: Some substituted dihydrobenzofurans can be sensitive to prolonged exposure to silica gel or heat.[4] To mitigate degradation during column chromatography, it is advisable to use a rapid purification method like flash chromatography and to avoid leaving the compound on the column for extended periods.[1] If the compound is sensitive to acid, the silica gel can be neutralized by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent. For heat-sensitive compounds, it is crucial to remove the solvent under reduced pressure at a low temperature (rotary evaporation with a room temperature water bath).[4]
Q3: I am having trouble removing the palladium catalyst from my reaction mixture after a cross-coupling reaction. What are the best practices?
A3: Residual palladium catalysts are a common impurity in reactions used to synthesize substituted dihydrobenzofurans.[5][6] Several methods can be employed for its removal:
-
Filtration through Celite®: This is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.[7][8]
-
Adsorption on Activated Carbon: Activated carbon can be used to adsorb soluble palladium species, but it may also adsorb the desired product, leading to lower yields.[8]
-
Metal Scavengers: Silica- or polymer-based scavengers with functional groups that chelate palladium (e.g., thiols, amines) are highly effective for removing trace amounts of soluble palladium.[7]
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Column Chromatography: Often, the palladium catalyst and its byproducts are polar and will adhere strongly to the silica gel column, allowing for separation from the less polar dihydrobenzofuran product.[7]
Q4: My nitrogen-containing dihydrobenzofuran is streaking badly on the TLC plate and giving broad peaks during column chromatography. How can I improve the separation?
A4: Basic compounds, such as those containing amine functionalities, often interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[9] To counter this, a small amount of a basic additive, such as triethylamine (typically 0.1-1%), can be added to the eluent.[1][10] This deactivates the acidic sites on the silica gel, resulting in sharper peaks and improved separation.
Q5: How do I choose an appropriate solvent system for flash column chromatography of my substituted dihydrobenzofuran?
A5: The ideal solvent system for flash chromatography should provide a retention factor (Rf) of approximately 0.3 for the desired compound on a TLC plate.[1][11] Common solvent systems for dihydrobenzofurans include mixtures of hexanes and ethyl acetate for non-polar to moderately polar compounds.[4][10] For more polar compounds, a system of dichloromethane and methanol may be more suitable.[4][10] It is recommended to perform TLC analysis with several solvent systems to find the one that gives the best separation between your product and any impurities.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, consider using a more polar solvent system like dichloromethane/methanol.[1] |
| The compound has decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing chromatography. If it is unstable, consider alternative purification methods or using deactivated silica gel.[4] | |
| Poor separation of product and impurities. | The solvent system is not optimal. | Screen different solvent systems using TLC to find one that provides better separation (a larger ΔRf between your product and the impurities).[11] |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-10% of the mass of the silica gel. | |
| Broad or tailing peaks. | The compound is interacting strongly with the silica gel (common for basic or acidic compounds). | For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent. For acidic compounds, a small amount of acetic acid can be added, but care must be taken during solvent removal.[1][9] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. Aim for an Rf of ~0.3 on TLC.[1][11] |
| Cracks or bubbles in the silica gel bed. | The column ran dry. | Always maintain the solvent level above the silica gel bed. |
| Heat generated during packing or elution. | For large columns, consider packing the column as a slurry to dissipate heat. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Choose a different solvent in which the compound has lower solubility at room temperature. A mixed solvent system may also be effective.[2] | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[3] | |
| Oiling out (product separates as a liquid instead of crystals). | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent.[3] |
| The solution is supersaturated with impurities. | Try to purify the compound partially by another method (e.g., a quick filtration through a silica plug) before recrystallization. | |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration.[12] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask for the hot filtration step. Keep the solution at or near its boiling point during filtration.[12] | |
| Colored impurities remain in the crystals. | The impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb the desired product.[3] |
Quantitative Data
Table 1: Representative Solvent Systems for Flash Chromatography of Substituted Dihydrobenzofurans
| Substituted Dihydrobenzofuran Type | Typical Solvent System (v/v) | Approximate Rf | Reference |
| Non-polar (e.g., alkyl-substituted) | Hexane / Ethyl Acetate (9:1 to 4:1) | 0.3 - 0.4 | [4][10] |
| Moderately Polar (e.g., ester-substituted) | Hexane / Ethyl Acetate (4:1 to 1:1) | 0.2 - 0.3 | |
| Polar (e.g., hydroxyl- or amino-substituted) | Dichloromethane / Methanol (99:1 to 95:5) | 0.2 - 0.3 | [10] |
| Nitro-substituted | Dichloromethane / Hexanes (1:1 to pure Dichloromethane) | ~0.3 | [13] |
Table 2: Recrystallization Solvents and Typical Recoveries
| Substituted Dihydrobenzofuran | Recrystallization Solvent(s) | Typical Yield | Reference |
| 5-Iodovanillin derived benzofuran | Anhydrous Ethanol | 82.4% (crude) | [5] |
| 2-(3-fluoro-4-hydroxy-phenyl)-7-vinyl-benzooxazol-5-ol | Acetone / Acetonitrile | Not specified | [14] |
Experimental Protocols
Protocol 1: Purification of a Substituted Dihydrobenzofuran by Flash Column Chromatography
This protocol is a general guideline and should be adapted based on the specific properties of the target compound, as determined by TLC analysis.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Fill the column with silica gel (typically 230-400 mesh) as a slurry in the chosen non-polar solvent (e.g., hexane). Tap the column gently to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.[1]
2. Sample Loading:
-
Dissolve the crude dihydrobenzofuran product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Rinse the flask that contained the sample with a small amount of eluent and add it to the column.
-
Drain the solvent until the sample is adsorbed onto the silica gel.[1]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.[1]
4. Isolation of the Product:
-
Combine the fractions containing the pure dihydrobenzofuran product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: Purification of a Solid Substituted Dihydrobenzofuran by Recrystallization
This protocol is a general procedure for the purification of a solid dihydrobenzofuran derivative.
1. Solvent Selection:
-
Choose a solvent in which the dihydrobenzofuran is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This can be determined by small-scale solubility tests.[2]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]
3. Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.[3]
4. Hot Filtration:
-
To remove any insoluble impurities (and charcoal, if used), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[12]
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3]
6. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.[3]
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 6. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Chromatography [chem.rochester.edu]
- 11. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 12. researchgate.net [researchgate.net]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Dihydrobenzofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of dihydrobenzofurans, with a focus on byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in dihydrobenzofuran synthesis?
A1: Common byproducts in dihydrobenzofuran synthesis include compounds arising from alkene oxidation and allylic rearrangement.[1] Another significant byproduct can be the constitutional isomer, chroman, the formation of which is competitive with the desired dihydrobenzofuran ring system. The specific byproducts and their prevalence are highly dependent on the chosen synthetic route and reaction conditions.
Q2: How can I minimize the formation of oxidative byproducts?
A2: Minimizing oxidative byproducts often involves conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. The purity of reagents and solvents is also critical, as impurities can sometimes catalyze oxidation.[2] In some cases, the addition of antioxidants or the use of milder oxidizing agents can be effective. For syntheses involving alcohols, competitive oxidation of a primary or secondary hydroxy group can be a significant issue.[1] Employing reaction conditions that are not strongly oxidizing is crucial in these instances.[1]
Q3: What strategies can be employed to reduce allylic rearrangement byproducts?
A3: Allylic rearrangement byproducts can be minimized by carefully selecting the catalyst and reaction conditions. For instance, in palladium-catalyzed syntheses, the choice of ligand can influence the reaction pathway and suppress unwanted rearrangements. Additionally, controlling the reaction temperature and time can be crucial, as prolonged reaction times or high temperatures can sometimes favor rearrangement pathways.
Q4: Is it possible to completely avoid the formation of the chroman byproduct?
A4: While complete avoidance can be challenging, the formation of the chroman byproduct can be significantly suppressed. Selectivity for dihydrobenzofuran over chroman formation has been demonstrated to be achievable under specific reaction conditions.[1] The choice of catalyst, solvent, and temperature can all play a role in directing the cyclization to favor the five-membered dihydrobenzofuran ring over the six-membered chroman ring.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of dihydrobenzofurans, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Dihydrobenzofuran and Presence of Multiple Unidentified Byproducts
Question: My reaction to synthesize a dihydrobenzofuran derivative is resulting in a low yield of the desired product, and the crude NMR shows multiple unidentified peaks. How can I identify the byproducts and improve my yield?
Answer:
Low yields and the presence of multiple byproducts in dihydrobenzofuran synthesis can often be attributed to several factors, including side reactions of the starting materials or intermediates. Common side reactions include alkene oxidation and allylic rearrangement.[1]
Troubleshooting Steps:
-
Byproduct Identification:
-
NMR Spectroscopy: Carefully analyze the 1H and 13C NMR spectra of the crude product. Byproducts from alkene oxidation may show characteristic signals for aldehydes, ketones, or epoxides. Allylic rearrangement products will exhibit shifts in the positions of the olefinic protons and carbons. The presence of a chroman byproduct can be identified by its distinct set of aromatic and aliphatic signals corresponding to a six-membered ring.
-
Mass Spectrometry (MS): Use LC-MS or GC-MS to determine the molecular weights of the components in your crude mixture. This can help to quickly identify potential byproducts by comparing their masses to those of expected side products.
-
-
Reaction Condition Optimization to Minimize Byproducts:
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon) to minimize oxidation.[2]
-
Solvent and Reagent Purity: Use high-purity, dry, and degassed solvents and reagents to avoid unwanted side reactions.
-
Temperature Control: Lowering the reaction temperature may suppress side reactions with higher activation energies.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation or the formation of further byproducts over extended periods.
-
Issue 2: Significant Formation of a Chroman Isomer
Question: My synthesis is yielding a significant amount of the isomeric chroman byproduct alongside my desired dihydrobenzofuran. How can I improve the selectivity for the dihydrobenzofuran?
Answer:
The formation of a six-membered chroman ring is a common competitive pathway in syntheses targeting the five-membered dihydrobenzofuran ring. The selectivity can often be controlled by modifying the reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: In metal-catalyzed reactions, the choice of metal and ligand can have a profound impact on the regioselectivity of the cyclization. For example, in palladium-catalyzed reactions, screening different phosphine ligands can help to favor the formation of the dihydrobenzofuran.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization step. Experiment with a range of solvents with varying polarities to find the optimal conditions for dihydrobenzofuran formation.
-
Temperature Optimization: The selectivity between the five- and six-membered ring formation can be temperature-dependent. Systematically varying the reaction temperature may reveal an optimal range for maximizing the yield of the desired dihydrobenzofuran.
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data on byproduct formation in different dihydrobenzofuran synthesis methods.
Table 1: Byproduct Formation in a Cu-Catalyzed C-H Functionalization Reaction [1]
| Entry | Oxidant | Additive | Solvent | Dihydrobenzofuran Yield (%) | Chroman Yield (%) | Other Byproducts |
| 1 | PIFA | None | HFIP | 14 (as a 1:7 mixture of isomers) | - | Alkene oxidation and allylic rearrangement products |
| 2 | PIFA | Et3N | TFE | 0 | - | Unsymmetrical diaryl-λ3-iodane |
| 3 | 4-CH3C6H4I(O2CCF3)2 | Cu(OAc)2 | CF3CH2OH | 90 | <5 | Tolyl group-transfer byproduct |
| 4 | 4-CH3C6H4I(O2CCF3)2 | None | CF3CH2OH | 46 (as diaryl-λ3-iodane intermediate) | - | - |
*PIFA = Phenyliodine bis(trifluoroacetate), HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol, TFE = 2,2,2-Trifluoroethanol. Data adapted from a study on the synthesis of functionalized dihydrobenzofurans.[1]
Experimental Protocols
Protocol 1: Minimizing Oxidative Byproducts in a Silver-Promoted Oxidative Coupling
This protocol is adapted from a method for the synthesis of dihydrobenzofuran neolignans and is designed to minimize oxidative side reactions.[3]
Materials:
-
Substrate (e.g., methyl p-coumarate)
-
Silver(I) oxide (Ag2O)
-
Anhydrous, degassed acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add the substrate (1.0 eq) and anhydrous, degassed acetonitrile.
-
Stir the solution at room temperature to ensure complete dissolution.
-
In a separate vial, weigh the silver(I) oxide (0.5 eq) under an inert atmosphere.
-
Add the silver(I) oxide to the reaction mixture in one portion.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress by TLC or LC-MS.
-
Upon completion (typically 4-20 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway: General Dihydrobenzofuran Synthesis via Intramolecular Cyclization
Caption: General reaction pathway for dihydrobenzofuran synthesis.
Experimental Workflow: Troubleshooting Low Yield
Caption: Workflow for troubleshooting low dihydrobenzofuran yield.
References
Technical Support Center: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: Like many aromatic aldehydes, the primary stability concerns for this compound are:
-
Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid).[1][2] This is one of the most common degradation pathways.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities.[1] For some aldehydes, this can lead to the formation of trimers.
-
Photodegradation: Exposure to light, particularly UV light, can promote degradation. Aromatic compounds, in general, can be light-sensitive.
-
Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of the compound, we recommend the following storage conditions:
-
Container: Store in an airtight, amber glass vial to protect from air and light.[3]
-
Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Purity: Ensure the compound is free from acidic or basic impurities, as these can catalyze degradation.
Q3: Can I store the compound in solution?
A3: Storing in solution is possible, but the choice of solvent is critical. Protic solvents like alcohols may lead to the formation of hemiacetals, which can be more stable than the free aldehyde. However, the stability in solution will depend on the solvent, concentration, temperature, and exposure to light and air. It is advisable to prepare solutions fresh when possible. If storage in solution is necessary, use a dry, aprotic solvent and store under the conditions recommended for the neat compound.
Q4: What are the visual signs of degradation?
A4: Degradation of this compound may be indicated by:
-
Color Change: A change from a colorless or pale-yellow solid to a darker yellow or brown coloration.
-
Change in Physical State: The appearance of a viscous liquid or solid precipitate in a previously homogeneous solution.
-
Inconsistent Analytical Data: Discrepancies in analytical results (e.g., HPLC purity, NMR spectrum) over time.
Troubleshooting Guides
Issue 1: I observe a decrease in purity of my compound over time, even with proper storage.
-
Question: What could be causing the decrease in purity?
-
Answer: The most likely cause is slow oxidation of the aldehyde to the carboxylic acid. This can happen even under recommended storage conditions if trace amounts of oxygen are present. Another possibility is slow polymerization.
-
-
Question: How can I confirm the identity of the impurity?
-
Answer: You can use analytical techniques such as HPLC-MS to identify the degradation product. The primary oxidation product would have a molecular weight corresponding to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. NMR spectroscopy can also be used to identify structural changes.
-
-
Question: What steps can I take to minimize this degradation?
-
Answer:
-
Ensure the storage vial is tightly sealed with a high-quality cap and septum.
-
Before sealing, purge the vial with an inert gas like argon or nitrogen to displace any oxygen.
-
For highly sensitive applications, consider storing smaller aliquots to avoid repeated opening and closing of the main container.
-
The addition of an antioxidant like BHT may help prevent oxidation.[3]
-
-
Issue 2: My reaction yield using this aldehyde is lower than expected.
-
Question: Could the stability of the aldehyde be affecting my reaction?
-
Answer: Yes, if the aldehyde has degraded, the actual amount of active starting material is lower than what you weighed out. The degradation products (e.g., the carboxylic acid) may not participate in the desired reaction.
-
-
Question: How can I check the purity of the aldehyde before using it in a reaction?
-
Answer: It is good practice to check the purity of the aldehyde before use, especially if it has been stored for a long time. This can be done quickly using Thin Layer Chromatography (TLC) or more quantitatively with HPLC or qNMR.
-
-
Question: Can I purify the aldehyde if it has started to degrade?
-
Answer: Yes, purification is possible. Column chromatography on silica gel is a common method for purifying aldehydes. It is important to use a non-polar solvent system and to work quickly to minimize contact time with the silica, which can be slightly acidic.
-
Issue 3: I am synthesizing this aldehyde and am having trouble with purification and stability of the final product.
-
Question: What are some common issues during the synthesis and purification?
-
Answer: If you are using a formylation reaction like the Vilsmeier-Haack reaction, residual acidic reagents can compromise the stability of the final product. Incomplete reaction or side reactions can also lead to impurities that are difficult to remove.
-
-
Question: How can I improve the stability of the product after synthesis?
-
Answer:
-
Ensure a thorough workup to remove all acidic or basic reagents. This may include washing with a mild base (like sodium bicarbonate solution) followed by water, and then drying the organic phase thoroughly.
-
Purify the compound as soon as possible after the reaction.
-
Store the purified product under the recommended inert and cool conditions immediately.
-
-
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Stability Issue | Potential Cause | Mitigation Strategy | Verification Method |
| Oxidation | Exposure to air (oxygen) | Store under inert atmosphere (N₂ or Ar). Use airtight seals. Consider adding an antioxidant (e.g., BHT). | HPLC, LC-MS, NMR |
| Polymerization | Presence of acid/base catalysts, heat | Ensure high purity. Store in a neutral container. Avoid high temperatures. | GPC, NMR |
| Photodegradation | Exposure to light (especially UV) | Store in amber vials. Protect from direct light. | HPLC, UV-Vis Spectroscopy |
| Thermal Degradation | High storage temperatures | Store at recommended cool temperatures (2-8 °C). | HPLC, DSC/TGA |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the aldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60 °C for 24 hours. Then dissolve in the solvent to the stock concentration.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, along with a control sample (stock solution stored under normal conditions), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile).
-
Use a photodiode array (PDA) detector to monitor for the appearance of new peaks.
-
If new peaks are observed, use LC-MS to determine their molecular weights and aid in their identification.
-
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and run a gradient to increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the aldehyde has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Sample Preparation: Prepare a solution of the aldehyde in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualization
Caption: A diagram illustrating potential degradation pathways.
References
Technical Support Center: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound can be approached through several key synthetic strategies. A common route involves the Claisen rearrangement of an appropriately substituted allyl phenyl ether, followed by cyclization to form the dihydrobenzofuran ring. The final carbaldehyde group is typically introduced via a formylation reaction. An alternative approach involves the reduction of the corresponding carboxylic acid, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis presents several challenges. Key among them are managing exothermic reactions, particularly during the Claisen rearrangement and formylation steps, which can lead to thermal runaways if not properly controlled.[1][2] Maintaining consistent product quality and yield, controlling impurity formation, and developing effective and scalable purification methods are also significant hurdles.[][4]
Q3: How can I improve the regioselectivity of the formylation step?
A3: The regioselectivity of formylation reactions, such as the Duff or Reimer-Tiemann reactions, can be influenced by reaction conditions. In the Reimer-Tiemann reaction, the ortho:para ratio of the product can be affected by the choice of base and the presence of counterions.[5] For the Duff reaction, formylation typically occurs ortho to the electron-donating group.[6] To favor the desired isomer, careful optimization of temperature, solvent, and the stoichiometry of the formylating agent is crucial.
Q4: Are there alternatives to column chromatography for large-scale purification?
A4: Yes, for large-scale purification of the final aldehyde product, purification via the formation of a bisulfite adduct is a highly effective and scalable alternative to column chromatography.[7][8][9] This method involves reacting the crude product with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities. The pure aldehyde can then be regenerated by treatment with a base.[7]
Q5: What are the potential genotoxic impurities in the synthesis of aromatic aldehydes?
A5: Aromatic aldehydes themselves can be considered potential genotoxic impurities.[10] It is also important to consider impurities arising from starting materials, intermediates, and by-products of the synthesis.[11] For example, in formylation reactions, residual formaldehyde or its equivalents could be a concern. Thorough analytical testing of the final product is essential to identify and quantify any potential genotoxic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield in Claisen Rearrangement | - Incomplete reaction. - Suboptimal temperature. - Presence of impurities in the starting material. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; microwave-assisted heating can sometimes improve yields and reduce reaction times.[12] - Ensure the starting allyl phenyl ether is of high purity. |
| Formation of Byproducts in Cyclization Step | - Incorrect reaction conditions (temperature, catalyst). - Presence of moisture or oxygen. | - Screen different catalysts and optimize the reaction temperature. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents.[13] |
| Di-formylation or Resin Formation in Formylation Step | - Incorrect stoichiometry of the formylating agent. - High reaction temperature. | - Carefully control the molar ratio of the formylating agent (e.g., hexamethylenetetramine in the Duff reaction) to the substrate to favor mono-formylation.[5] - Maintain the lowest effective temperature to minimize polymerization and resin formation.[5] |
| Poor Conversion in the Reduction of Carboxylic Acid | - Inactive or insufficient reducing agent. - Unfavorable reaction conditions. | - Use a fresh, active batch of the reducing agent (e.g., pinacolborane). - Optimize the solvent, temperature, and reaction time. A detailed study of reaction parameters can lead to a more robust and scalable process.[14] |
| Difficulty in Isolating Pure Product | - Formation of closely related impurities. - Inefficient purification method. | - Characterize impurities using techniques like GC-MS or LC-MS to understand their origin and develop strategies to minimize their formation.[14] - For the final aldehyde, consider purification via the bisulfite adduct method for improved purity on a large scale.[7][8] |
Experimental Protocols
Protocol 1: Synthesis via Claisen Rearrangement, Cyclization, and Formylation (Representative)
Step 1: Claisen Rearrangement
-
In a suitable reactor equipped with a stirrer, thermometer, and condenser, dissolve the starting allyl phenyl ether in a high-boiling solvent (e.g., N,N-diethylaniline).
-
Heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and perform an appropriate work-up to isolate the crude o-allylphenol.
Step 2: Cyclization to form 2,2-Dimethyl-2,3-dihydro-1-benzofuran
-
Dissolve the crude o-allylphenol in a suitable solvent.
-
Add a catalyst (e.g., a Lewis acid or a transition metal catalyst) and heat the mixture.
-
Monitor the reaction for the formation of the dihydrobenzofuran ring.
-
Upon completion, cool the reaction and perform a work-up and purification to isolate the 2,2-Dimethyl-2,3-dihydro-1-benzofuran intermediate.
Step 3: Formylation (Duff Reaction)
-
To a solution of the 2,2-Dimethyl-2,3-dihydro-1-benzofuran in a suitable solvent (e.g., trifluoroacetic acid), add hexamethylenetetramine (HMTA).[5]
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, cool the mixture and hydrolyze the intermediate by adding aqueous acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude this compound.
Protocol 2: Purification of this compound via Bisulfite Adduct
-
Dissolve the crude aldehyde in a water-miscible organic solvent like methanol.[8]
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A precipitate of the bisulfite adduct should form.[7]
-
Filter the solid adduct and wash it with an organic solvent to remove impurities.
-
To regenerate the aldehyde, suspend the adduct in water and add a base (e.g., sodium carbonate or sodium hydroxide solution) until the solution is basic.[7]
-
Extract the pure aldehyde with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Typical Yields for Key Reaction Steps
| Reaction Step | Method | Typical Lab-Scale Yield (%) | Potential Scale-Up Challenges |
| Claisen Rearrangement | Thermal or Microwave-assisted | 60-85 | Exotherm control, consistent heating on a large scale.[1][2] |
| Cyclization | Acid or Metal-catalyzed | 70-90 | Catalyst deactivation, moisture sensitivity. |
| Formylation | Duff Reaction | 40-60 | Low yield, byproduct formation (di-formylation, resin).[5] |
| Formylation | Reimer-Tiemann Reaction | 30-50 | Low yield, formation of isomers.[5][15] |
| Carboxylic Acid Reduction | Pinacolborane | 75-90 | Exotherm control, cost of reducing agent.[14] |
Visualizations
Caption: Overall workflow for the synthesis of the target compound.
Caption: Troubleshooting workflow for low yield in the formylation step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. primescholars.com [primescholars.com]
- 5. benchchem.com [benchchem.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Troubleshooting Wittig Reactions with Benzofuran Aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing Wittig reactions with benzofuran aldehydes.
Troubleshooting Guide
Issue 1: Low or No Conversion of the Benzofuran Aldehyde
You are observing a low yield of the desired alkene product, with a significant amount of unreacted benzofuran aldehyde remaining.
Possible Causes and Solutions:
-
Insufficiently Basic Conditions: The acidity of the α-proton on the phosphonium salt dictates the required base strength. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[1] The benzofuran ring itself is generally stable under basic conditions, but ensure your base is fresh and the reaction is conducted under anhydrous conditions, as moisture will quench the base and the ylide.
-
Ylide Instability: Non-stabilized ylides can be unstable and may decompose before reacting with the aldehyde.[1]
-
Solution: Generate the ylide in situ at low temperatures (e.g., 0 °C or -78 °C) and add the benzofuran aldehyde solution slowly to the freshly formed ylide.[1] A color change (often to deep red or orange) typically indicates ylide formation.
-
-
Steric Hindrance: While less common with aldehydes, significant steric bulk on either the benzofuran aldehyde or the phosphonium ylide can impede the reaction.[1]
-
Aldehyde Purity: Benzofuran aldehydes, like other aldehydes, can be susceptible to oxidation to the corresponding carboxylic acid, which will not participate in the Wittig reaction.[1]
-
Solution: Use freshly purified benzofuran aldehyde. Purification can often be achieved by column chromatography or recrystallization.
-
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion in Wittig reactions of benzofuran aldehydes.
Issue 2: Formation of Unexpected Side Products
You have isolated your product, but spectroscopic analysis reveals the presence of unexpected impurities or side products.
Possible Causes and Solutions:
-
Side Reactions of the Benzofuran Ring: While generally stable, the benzofuran nucleus can, in specific cases, participate in side reactions. For instance, in an intramolecular Wittig reaction designed to form a 2-phenylbenzofuran, the formation of a 3-benzoyl-2-phenylbenzofuran was observed as an unexpected side product.[4] This suggests the possibility of acyl group migration under certain Wittig conditions.
-
Solution: Carefully analyze all spectroscopic data (¹H NMR, ¹³C NMR, MS) to identify the structure of the side product. Optimization of reaction conditions (e.g., temperature, base, solvent) may minimize its formation.
-
-
Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking an α-hydrogen can undergo disproportionation (a Cannizzaro reaction) to the corresponding alcohol and carboxylic acid. While less common under typical Wittig conditions where the ylide is the primary nucleophile, it remains a possibility with sensitive aldehydes.
-
Solution: Use of a milder base, if compatible with ylide formation, or careful control of stoichiometry and reaction time can mitigate this.
-
Logical Relationship of Side Product Formation:
Caption: Potential pathways leading to side products in Wittig reactions with benzofuran aldehydes.
Issue 3: Difficulty in Removing Triphenylphosphine Oxide Byproduct
The purification of your benzofuran-containing alkene is complicated by the presence of triphenylphosphine oxide (TPPO).
Possible Causes and Solutions:
-
Similar Polarity: The polarity of the desired alkene product may be similar to that of TPPO, making separation by standard silica gel chromatography challenging.
-
Solution 1: Recrystallization: TPPO is often crystalline and can sometimes be removed by careful recrystallization of the crude product.
-
Solution 2: Modified Workup/Purification:
-
Precipitation: TPPO is poorly soluble in non-polar solvents like hexane or pentane. Triturating the crude reaction mixture with these solvents can cause the TPPO to precipitate, allowing for its removal by filtration.
-
Complexation: TPPO can form insoluble complexes with certain metal salts. Adding zinc chloride to an ethanolic solution of the crude product can precipitate a TPPO-Zn complex, which can be filtered off.[5]
-
-
Solution 3: Alternative Reaction: The Horner-Wadsworth-Emmons reaction produces a water-soluble phosphate byproduct, which is easily removed during an aqueous workup, thus avoiding the issue of TPPO removal altogether.[2][3]
-
Purification Strategy Workflow:
Caption: Workflow for the purification of Wittig products from triphenylphosphine oxide.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for a Wittig reaction with a benzofuran aldehyde?
Q2: How does the electronic nature of substituents on the benzofuran ring affect the Wittig reaction?
A2: Electron-withdrawing groups on the benzofuran ring can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial nucleophilic attack by the ylide. Conversely, electron-donating groups might slightly decrease the aldehyde's reactivity. However, the overall success of the reaction is often more dependent on factors like steric hindrance and ylide stability.
Q3: What is the expected stereoselectivity (E/Z ratio) for Wittig reactions with benzofuran aldehydes?
A3: The stereoselectivity of the Wittig reaction is primarily determined by the stability of the phosphonium ylide.
-
Non-stabilized ylides (e.g., alkyl-substituted) generally favor the formation of the (Z)-alkene.
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) typically lead to the (E)-alkene as the major product.
-
Semi-stabilized ylides (e.g., benzyl or other aryl-substituted ylides) can often give mixtures of (E) and (Z) isomers.[6] For the synthesis of stilbene-like molecules from benzofuran aldehydes (using a benzyltriphenylphosphonium salt), a mixture of (E) and (Z) isomers should be expected. The exact ratio will depend on the specific substrates and reaction conditions.
Q4: Are there any alternatives to the Wittig reaction for the olefination of benzofuran aldehydes?
A4: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[1][2][3]
-
Advantages of the HWE reaction include:
-
Generally higher reactivity of the phosphonate carbanion, which can be beneficial for less reactive or sterically hindered aldehydes.
-
The phosphate byproduct is water-soluble, greatly simplifying purification compared to the removal of triphenylphosphine oxide from Wittig reactions.[2][3]
-
It often provides excellent selectivity for the (E)-alkene.[2][3]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Wittig and Horner-Wadsworth-Emmons reactions with aromatic aldehydes. Note that specific data for a broad range of benzofuran aldehydes is limited.
| Reaction | Aldehyde | Reagent | Base | Solvent | Conditions | Product | Yield (%) | E/Z Ratio |
| Wittig | Benzaldehyde | Benzyltriphenylphosphonium chloride | 50% aq. NaOH | Dichloromethane | RT, 30 min | Stilbene | Not specified | Mixture |
| HWE | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 °C to RT, 2h | Ethyl cinnamate | 95 | >98:2 |
| HWE | 4-Chlorobenzaldehyde | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | RT, 12h | Methyl 4-chlorocinnamate | 92 | >95:5 |
Data for HWE reactions adapted from BenchChem Application Note.[7]
Experimental Protocols
General Protocol for a Wittig Reaction with a Benzofuran Aldehyde (using a non-stabilized ylide)
This protocol is a general guideline and may require optimization for specific substrates.
1. Ylide Generation: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF) or diethyl ether. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via syringe. The formation of the ylide is often indicated by a distinct color change. d. Stir the resulting mixture at 0 °C for 30-60 minutes.
2. Reaction with Benzofuran Aldehyde: a. In a separate flame-dried flask, dissolve the benzofuran aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. b. Slowly add the aldehyde solution to the ylide solution at 0 °C via a syringe or dropping funnel. c. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC).
3. Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude product by column chromatography on silica gel or by recrystallization to separate the desired alkene from triphenylphosphine oxide.
Protocol for Horner-Wadsworth-Emmons (HWE) Reaction with a Benzofuran Aldehyde for (E)-Alkene Synthesis
This protocol is adapted from a general procedure for the synthesis of (E)-α,β-unsaturated esters.[7]
1. Phosphonate Anion Formation: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). b. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. c. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. d. Slowly add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equivalents) in anhydrous THF to the NaH suspension. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
2. Reaction with Benzofuran Aldehyde: a. Cool the reaction mixture back to 0 °C. b. Add a solution of the benzofuran aldehyde (1.0 equivalent) in anhydrous THF dropwise. c. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
3. Work-up and Purification: a. Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with ethyl acetate (3 x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. d. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
References
Technical Support Center: Overcoming Low Reactivity in Dihydrobenzofuran Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dihydrobenzofurans, particularly focusing on issues of low reactivity and yield.
Troubleshooting Guide: Low Yields and Reactivity
This guide is designed to help researchers diagnose and resolve common issues leading to poor outcomes in dihydrobenzofuran cyclization reactions.
Q1: My palladium-catalyzed cyclization of a 2-allylphenol is resulting in low to no yield of the desired dihydrobenzofuran. What are the potential causes and solutions?
Low yields in palladium-catalyzed cyclizations are a frequent issue and can often be attributed to several factors related to the catalyst, base, or reaction conditions.
Potential Cause 1: Catalyst Inefficiency or Deactivation. The choice of palladium source and ligand is critical for the reaction's success. The catalyst may not be optimal for your specific substrate, or it may be deactivating under the reaction conditions.
Solutions:
-
Screen Different Catalysts: While Pd(OAc)₂ and PdCl₂(CH₃CN)₂ are common choices, their efficiencies can vary. For instance, PdCl₂(CH₃CN)₂ has been shown to be highly efficient in some cases due to its unique electronic and structural properties.[1] Consider screening other palladium sources like Pd(PPh₃)₄.[2]
-
Optimize Ligand Choice: Biaryl phosphine ligands can be effective. It is advisable to screen a variety of ligands to find the optimal one for your substrate.[3]
-
Add a Co-catalyst: The addition of a co-catalyst, such as copper(I) iodide (CuI), can facilitate the reaction and improve yields, particularly in Sonogashira-type couplings followed by cyclization.[2][4]
Potential Cause 2: Inappropriate Base. The choice of base is crucial and can significantly impact the reaction outcome. Some bases can introduce water at high temperatures, which can deactivate the palladium catalyst.
Solutions:
-
Switch to an Anhydrous Base: If you are using a base like sodium bicarbonate (NaHCO₃) at high temperatures (e.g., 110°C), it can decompose and produce water.[2] Switching to an anhydrous base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (NEt₃) is often more effective.[2]
-
Base Strength: The strength of the base can also be a factor. For deprotonation of the phenol, a suitable base is required.[3]
Potential Cause 3: Unfavorable Reaction Conditions. Temperature, solvent, and reaction time are critical parameters that require optimization.
Solutions:
-
Temperature Optimization: While some reactions proceed at room temperature, others require elevated temperatures. Systematically screen a range of temperatures to find the optimal condition for your specific reaction.
-
Solvent Screening: The choice of solvent can influence catalyst solubility and reactivity. Common solvents include acetonitrile, DMF, and toluene.[1][2] The polarity of the solvent can play a role in the reaction's success.[5]
-
Reaction Time: Monitor the reaction progress using techniques like TLC to determine the optimal reaction time.[4]
A general troubleshooting workflow for palladium-catalyzed cyclization is outlined below:
Q2: My acid-catalyzed cyclization is giving a mixture of regioisomers or low yield. How can I improve this?
Acid-catalyzed cyclizations can be sensitive to the substrate's electronic properties and the reaction conditions.
Potential Cause 1: Poor Regioselectivity. The electronics of the aromatic ring can lead to the formation of multiple products.
Solution:
-
Computational Analysis: Quantum mechanics (QM) analyses can help predict the regioselectivity of the cyclization by evaluating the properties of the reaction intermediates.[6] This can guide substrate modification to favor the desired isomer.
Potential Cause 2: Insufficiently Strong Acid or Unfavorable Conditions. The acid may not be strong enough to promote the reaction, or the temperature may be too low.
Solution:
-
Screen Stronger Acids: Polyphosphoric acid (PPA) is a common choice for these cyclizations.[6] If this is not effective, other strong acids could be explored.
-
Increase Temperature: These reactions often require elevated temperatures to proceed.[6]
Q3: I am attempting a base-mediated intramolecular cyclization and observing poor conversion.
Potential Cause: Inappropriate Base or Solvent. The combination of base and solvent is crucial for the success of base-mediated cyclizations.
Solution:
-
Screen Base-Solvent Combinations: A variety of bases can be used, including cesium carbonate and potassium t-butoxide.[7] The choice of solvent is also critical, with DMSO being a common option.[7] A systematic screening of different base-solvent combinations is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic systems used for dihydrobenzofuran cyclization?
Several transition-metal catalysts are employed for the synthesis of dihydrobenzofurans. The most common include:
-
Palladium: Widely used for various cyclization strategies, including carboalkoxylation of 2-allylphenols and annulation reactions.[3][5]
-
Rhodium: Utilized in C-H functionalization and [3+2] annulation reactions.[5][8]
-
Copper: Often used as a co-catalyst with palladium or as the primary catalyst in certain cyclization reactions.[2][4]
-
Gold: Employed in [2+3] cycloaddition reactions of phenols with enynes.[5]
-
Iron: Used in some catalytic syntheses of dihydrobenzofurans.[8]
Q2: Can dihydrobenzofuran cyclization be achieved without a metal catalyst?
Yes, several metal-free methods exist:
-
Acid-catalyzed cyclization: This method often utilizes strong acids like polyphosphoric acid.[6]
-
Base-mediated cyclization: Strong bases can promote intramolecular cyclization.[7]
-
Photochemical methods: Light-driven protocols can initiate cascade reactions to form dihydrobenzofurans under mild conditions.[9]
-
Iodine-mediated cyclization: Iodine can promote the cyclization of 2-allylphenols.[10]
Q3: How does the choice of starting material affect the reaction outcome?
The structure of the starting material is a critical factor. For example, in palladium-catalyzed reactions, the nature of the leaving group on the aryl electrophile (e.g., triflate vs. bromide) can influence the reaction mechanism and stereochemical outcome.[3] The electronic properties of substituents on the phenol and the alkene can also significantly impact reactivity.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes different catalytic systems and their performance in dihydrobenzofuran synthesis, providing a comparative overview of reaction conditions and yields.
| Catalyst System | Substrate(s) | Base | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Pd(0)/CPhos | 2-allylphenol and aryl triflate | - | - | - | up to 85 | 5:1 to >20:1 | [3] |
| [Cp*RhCl₂]₂ | N-phenoxyacetamides and cyclopropylidenemethyl alkenes | NaOAc | - | - | 37-80 | - | [8] |
| Pd(OAc)₂/CuCl₂ | Alkenyl ethers and alkynyl oxime ethers | - | - | - | 41-86 | - | [8] |
| PdCl₂(CH₃CN)₂ | Cyclohexane-1,3-dione and 1-bromo-2-vinylbenzene | - | Acetonitrile | 80 | 94 | - | [1] |
| (PPh₃)PdCl₂/CuI | o-iodophenol and terminal alkyne | Triethylamine | Triethylamine | Reflux | Good | - | [4] |
| Ni-catalyst (electroreductive) | Propargylic aryl halides and benzaldehydes | - | DMF | 80 | 11-90 | - | [5] |
| β-CD–NHC–AuCl/AgNTf₂ | p-quinones and isoeugenols | - | Water | - | 31-81 | - | [5] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols [3]
This protocol describes a method for the synthesis of 2,3-dihydrobenzofurans via the coupling of 2-allylphenol derivatives with aryl triflates.
Materials:
-
2-allylphenol derivative
-
Aryl triflate
-
Palladium catalyst (e.g., Pd(0)/CPhos complex generated in situ)
-
Solvent (e.g., anhydrous toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst and ligand under an inert atmosphere.
-
Add the 2-allylphenol derivative and the aryl triflate to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the optimized temperature (e.g., 80-110 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Purify the product by column chromatography on silica gel.
The catalytic cycle for this reaction is proposed to proceed as follows:
Protocol 2: Sonogashira Coupling and Cyclization for Benzofuran Synthesis [2][4]
This protocol is a widely used method for the synthesis of 2-substituted benzofurans, which can be hydrogenated to form dihydrobenzofurans.
Materials:
-
o-iodophenol
-
Terminal alkyne
-
(PPh₃)PdCl₂
-
CuI
-
Triethylamine
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the o-iodophenol (1.0 mmol) and terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.
By providing these detailed troubleshooting guides, FAQs, data comparisons, and experimental protocols, this technical support center aims to equip researchers with the necessary information to overcome challenges related to low reactivity in dihydrobenzofuran cyclization and successfully synthesize these valuable compounds.
References
- 1. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 6. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Poisoning in Benzofuran Synthesis
Welcome to the technical support center for the synthesis of benzofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and answers to frequently asked questions regarding catalyst poisoning, a common issue leading to reduced reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction for benzofuran synthesis (e.g., Sonogashira or Larock coupling) is failing or giving very low yields. What are the most likely causes related to the catalyst?
A1: Low or no yield in palladium-catalyzed benzofuran synthesis is frequently linked to catalyst deactivation or "poisoning." The primary causes can be categorized as follows:
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Catalyst Inactivity: The palladium catalyst may be old, have been stored improperly, or may be an inappropriate source for your specific substrates.[1] Always start with a fresh, high-purity catalyst from a reliable supplier and store it under an inert atmosphere.
-
Presence of Water: Water can interfere with the palladium catalytic cycle, leading to deactivation.[2] A common source of water is the decomposition of bases like sodium bicarbonate (NaHCO₃) at high temperatures.[2]
-
Presence of Oxygen: Dissolved oxygen in solvents can oxidize the active Pd(0) species to inactive Pd(II), effectively poisoning the catalyst.[1]
-
Impurities in Starting Materials: Trace impurities in your reagents (o-halophenol, alkyne, etc.) or solvents can act as potent catalyst poisons. Common culprits include sulfur, nitrogen, and phosphorus-containing compounds.[3]
Q2: What specific chemical compounds are known to poison palladium catalysts in cross-coupling reactions?
A2: Palladium catalysts are susceptible to poisoning by a range of substances that can strongly bind to the metal center and block active sites. These include:
-
Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are notorious poisons for palladium catalysts, even at parts-per-million (ppm) levels.[3]
-
Carbon Monoxide (CO): CO can strongly and often irreversibly bind to palladium, inhibiting its catalytic activity.[3][4]
-
Halides and Cyanides: These ions can coordinate strongly to the palladium center.[3]
-
Organic Compounds: Various organic molecules, particularly those with accessible lone pairs, can act as poisons. Examples include nitriles, nitro compounds, oximes, and certain nitrogen-containing heterocycles.[5]
Q3: How can I tell if my catalyst is poisoned? What are the common symptoms?
A3: Catalyst poisoning manifests through several observable symptoms during your experiment:
-
Reduced or No Product Conversion: The most obvious sign is a significant drop in the expected yield or a complete failure of the reaction, with starting materials remaining unconsumed.[1]
-
Formation of Byproducts: You may observe the formation of unexpected side products. For instance, in Sonogashira couplings, the homocoupling of the terminal alkyne (Glaser coupling) can become a dominant pathway when the palladium catalyst is deactivated.[1]
-
Change in Reaction Mixture Appearance: The appearance of "tarring" or decomposition of starting materials at high temperatures can indicate catalyst poisoning.[2] The catalyst itself may change color, for example, from the typical yellow of Pd(PPh₃)₄ to a dark brown or black, indicating decomposition to palladium black.
Q4: I suspect my starting materials are impure. How can I purify them to prevent catalyst poisoning?
A4: Ensuring the purity of all reagents and solvents is critical.
-
Solvents: Use anhydrous, high-purity solvents. It is crucial to degas solvents thoroughly before use to remove dissolved oxygen. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by a series of freeze-pump-thaw cycles.[1]
-
Liquid Reagents: Liquid starting materials like amines can be purified by distillation or by passing them through a short plug of activated alumina.
-
Solid Reagents: Solid reagents can be purified by recrystallization.
-
Bases: Ensure bases are anhydrous. For example, instead of NaHCO₃, which can produce water at high temperatures, use anhydrous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]
Troubleshooting Guides
This section provides systematic guides to diagnose and resolve issues related to catalyst poisoning during benzofuran synthesis.
Guide 1: Diagnosing the Source of Catalyst Deactivation
This workflow helps you systematically identify the root cause of a failed or low-yielding reaction.
Guide 2: Visualizing the Poisoning Mechanism
Catalyst poisons operate by blocking the active sites on the palladium surface, preventing the reactants from binding and reacting.
Data Presentation
While precise quantitative data is highly dependent on specific substrates and reaction conditions, the following table summarizes the qualitative impact of common poisons on palladium-catalyzed benzofuran synthesis.
| Poison Class | Common Sources | Typical Concentration | Effect on Reaction Yield | Mitigation Strategy |
| Sulfur Compounds | Impurities in aryl halides, solvents, or reagents derived from natural sources. | Trace levels (ppm) | Severe to complete deactivation.[3] | Use high-purity starting materials; perform a sulfur test if suspected. |
| Water | Non-anhydrous solvents; decomposition of bases (e.g., NaHCO₃); atmospheric moisture.[2] | > 100 ppm | Significant reduction in yield; potential for hydrolysis of intermediates. | Use anhydrous solvents and reagents; switch to a non-water-producing base (e.g., K₂CO₃, Cs₂CO₃).[2] |
| Oxygen | Dissolved in non-degassed solvents; leaks in the reaction setup. | Atmospheric levels | Moderate to severe deactivation by oxidizing active Pd(0) catalyst.[1] | Thoroughly degas all solvents; maintain a strict inert atmosphere (N₂ or Ar). |
| Phosphine Ligands | Excess ligand or decomposition products (phosphine oxides). | High concentrations | Can inhibit catalytic activity by occupying coordination sites. | Optimize the palladium-to-ligand ratio. |
| Organic Amines | Use as a base or solvent (e.g., triethylamine). | Solvent-level | Can sometimes act as an inhibitor if not used correctly; impurities within the amine are a greater risk. | Use high-purity amines; consider an inorganic base as an alternative. |
Experimental Protocols
Protocol 1: General Procedure for a Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol is a common method for synthesizing 2-substituted benzofurans and serves as a baseline for troubleshooting.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 mmol), (PPh₃)₂PdCl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (5 mL). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.
Protocol 2: Qualitative Test for Sulfur Impurities in Starting Materials (Lassaigne's Test Adaptation)
This test can help determine if a starting material is contaminated with sulfur.
-
Sodium Fusion: In a fume hood, carefully heat a small piece of sodium metal in a fusion tube until it is molten. Add a small amount of the organic starting material (10-20 mg) directly onto the molten sodium. Heat the tube until red hot for 2-3 minutes.
-
Quenching: Carefully plunge the hot fusion tube into a beaker containing ~15 mL of distilled water. The tube will shatter.
-
Filtration: Boil the solution for a few minutes, then filter it to remove glass and carbonaceous residue. The clear filtrate is the "Lassaigne's extract."
-
Sodium Nitroprusside Test: To ~1 mL of the filtrate, add a few drops of freshly prepared sodium nitroprusside solution. The appearance of an intense purple or violet color indicates the presence of sulfur in the original compound.[6]
Protocol 3: Regeneration of Inactive Bis(triphenylphosphine)palladium(II) Dichloride to Tetrakis(triphenylphosphine)palladium(0)
If you have a batch of inactive, ochre-colored PdCl₂(PPh₃)₂ catalyst, it can sometimes be converted to the active Pd(0) catalyst, Pd(PPh₃)₄.
-
Suspension: Suspend the inactive PdCl₂(PPh₃)₂ (1 equiv.) and additional triphenylphosphine (PPh₃) (5 equiv.) in degassed DMSO (use ~10 mL for every 1 gram of PPh₃).
-
Heating: Under an inert atmosphere, heat the mixture to 140 °C for 1 hour.
-
Reduction: Stop the heating and immediately add hydrazine hydrate (4.1 equiv.) all at once.
-
Precipitation: Allow the mixture to cool. The yellow Pd(PPh₃)₄ product should precipitate.
-
Isolation: Filter the yellow solid, wash thoroughly with ethanol, and then with diethyl ether.
-
Drying and Storage: Dry the regenerated catalyst under vacuum and store it under an inert atmosphere, protected from light.[2]
Logical Relationships in Benzofuran Synthesis
The success of a palladium-catalyzed benzofuran synthesis depends on the interplay of several key factors. Deactivation occurs when negative factors overwhelm the catalytic cycle.
References
Validation & Comparative
A Comparative Analysis of Dihydrobenzofuran Synthesis Methods for Researchers and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a focal point of extensive research, leading to the development of numerous synthetic strategies. This guide provides a comparative analysis of three prominent methods for the synthesis of dihydrobenzofurans: Palladium-catalyzed Intramolecular Heck Reaction, Rhodium-catalyzed [3+2] Annulation, and a metal-free Tandem SNAr/5-Exo-Trig Cyclization. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the most suitable method based on factors such as efficiency, substrate scope, and reaction conditions.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the three selected synthetic methods, providing a direct comparison of their performance under optimized conditions.
| Parameter | Palladium-Catalyzed Heck Reaction | Rhodium-Catalyzed [3+2] Annulation | Tandem SNAr/5-Exo-Trig Cyclization |
| Catalyst | Pd(OAc)₂ | [Cp*RhCl₂]₂ | None (Base-mediated) |
| Key Reagents | o-Iodophenol derivatives, Alkenes | N-Phenoxyacetamides, 1,3-Dienes | o-Fluorobenzaldehyde imines, Diarylmethanols |
| Typical Yield | Good to Excellent (up to 99%) | Good to Excellent (up to 95%) | Moderate to Good (up to 88%) |
| Reaction Temperature | 80-120 °C | 80-100 °C | 100 °C |
| Reaction Time | 12-24 hours | 12-24 hours | 1 hour |
| Substrate Scope | Broad tolerance of functional groups on both phenol and alkene partners. | Good tolerance of various substituents on the N-phenoxyacetamide and the 1,3-diene. | Tolerates a range of functional groups on both the imine and diarylmethanol components. |
| Key Advantages | Well-established, high yields, broad scope. | High efficiency, redox-neutral, good functional group compatibility. | Metal-free, rapid reaction times, unique 3-amino substitution pattern. |
| Key Limitations | Requires pre-functionalized substrates (o-iodophenols), potential for catalyst poisoning. | Requires a specific directing group (N-acetoxy), catalyst cost. | Limited to the synthesis of 3-amino-2,2-diaryl-2,3-dihydrobenzofurans. |
Experimental Protocols
Detailed experimental protocols for the key reactions are provided below to facilitate replication and adaptation in a laboratory setting.
Palladium-Catalyzed Intramolecular Heck Reaction
This protocol is adapted from a typical procedure for the synthesis of 2,3-disubstituted-2,3-dihydrobenzofurans.
Procedure: A mixture of the o-iodophenol derivative (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol) in anhydrous DMF (5 mL) is degassed and then heated at 100 °C under a nitrogen atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran product.
Rhodium-Catalyzed [3+2] Annulation
This protocol is based on the work of Wu, Liexin, et al., for the synthesis of dihydrobenzofurans from N-phenoxyacetamides and 1,3-dienes.
Procedure: To a screw-capped vial are added N-phenoxyacetamide (0.2 mmol), 1,3-diene (0.4 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and PivOH (0.04 mmol, 20 mol%) in 1,2-dichloroethane (1.0 mL). The vial is sealed and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography on silica gel to give the corresponding dihydrobenzofuran.
Tandem SNAr/5-Exo-Trig Cyclization
This metal-free protocol is adapted from the work of Koy, Maximilian, et al., for the synthesis of 3-amino-2,3-dihydro-2,2-diarylbenzofurans.
Procedure: In a glovebox, NaH (60% dispersion in mineral oil, 1.05-1.50 equiv) is added to a solution of the diarylmethanol (1.05 equiv) in DMSO (0.5 M) in a vial. The mixture is stirred at room temperature for 30 minutes. A solution of the crude o-fluorobenzaldehyde imine (1.0 equiv) in DMSO (0.5 M) is then added, and the vial is sealed and heated at 100 °C for 1 hour. The reaction is then cooled to room temperature and quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms and workflows for each synthetic method.
A Comparative Analysis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde and Other Benzofuran Aldehydes in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related compounds is paramount. This guide provides a comparative overview of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde against other benzofuran aldehydes, focusing on their synthesis, and biological activities, supported by available experimental data.
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Aldehyde-functionalized benzofurans, in particular, serve as versatile intermediates for the synthesis of more complex derivatives and, in some cases, exhibit intrinsic biological activity. This guide focuses on this compound, a dihydrobenzofuran derivative, and compares its characteristics with other benzofuran aldehydes.
Synthetic Strategies and Yields
The synthesis of benzofuran aldehydes can be achieved through various methodologies, with the choice of route often influencing the final yield and scalability. Generally, electron-donating groups on the precursor salicylaldehydes tend to result in higher yields of the corresponding benzofuran derivatives.[3][4] Conversely, electron-withdrawing groups can lead to lower yields.[3]
While specific comparative yield data for a series of benzofuran aldehydes under identical conditions is not extensively documented in a single study, a review of synthetic methodologies provides insights. For instance, one-pot syntheses involving copper-based catalysts have been reported to produce various benzofuran derivatives in good to excellent yields, ranging from 70-91%.[3][4] Another approach utilizes a palladium-catalyzed reaction to afford substituted benzofurans in yields of 58-94%.[3][4]
Comparative Biological Activity
Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6] The nature and position of substituents on the benzofuran ring play a crucial role in determining the biological activity.[7]
Anticancer Activity
Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents. For instance, a series of novel 2,3-dihydrobenzofuran-7-carboxamide derivatives, structurally related to the target aldehyde, were synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair.[8][9]
| Compound | Target | IC50 (µM) |
| 2,3-Dihydrobenzofuran-7-carboxamide (Lead Compound 3 ) | PARP-1 | 9.45 |
| 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide (36 ) | PARP-1 | 16.2 |
| 2-(3',4'-dihydroxybenzylidene)-2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide (58 ) | PARP-1 | 0.531 |
| Heterocyclic substituted benzylidene derivatives (66-68, 70, 72, 73 ) | PARP-1 | 0.079 - 0.718 |
Table 1: In vitro inhibitory activity of 2,3-dihydrobenzofuran-7-carboxamide derivatives against PARP-1. Data sourced from[8][9].
As shown in Table 1, substitutions on the 2,3-dihydrobenzofuran-7-carboxamide core significantly impact its inhibitory potency against PARP-1. The introduction of a benzylidene group at the 2-position, particularly with dihydroxy substitutions, led to a more than 30-fold increase in potency.[8][9] Further modifications with heterocyclic moieties resulted in even more potent inhibitors.[8][9] Although this data is for carboxamides and not carbaldehydes, it strongly suggests that the this compound scaffold is a promising starting point for the development of potent enzyme inhibitors.
Antimicrobial Activity
Benzofuran derivatives have demonstrated significant potential as antimicrobial agents.[10][11] While direct comparative data for this compound is scarce, studies on related structures provide valuable insights into the structure-activity relationship (SAR).
For instance, a study on various benzofuran derivatives revealed that hydrophobic analogs exhibited favorable antibacterial activities, with MIC80 values ranging from 0.39-3.12 μg/mL against several bacterial strains, including Escherichia coli and Staphylococcus aureus.[10][11] Another study synthesized a series of novel benzofuran derivatives and found that compounds with broad-spectrum antimicrobial activity had MIC values as low as 6.25 µg/ml.[6]
The presence of certain substituents has been shown to be critical for antimicrobial potency. For example, the introduction of bromine atoms into the benzofuran ring can drastically increase antifungal activity.[12] This suggests that derivatization of the this compound core, for instance through halogenation, could yield compounds with enhanced antimicrobial properties.
Experimental Protocols
General Procedure for Synthesis of 2-Arylbenzofurans via McMurry Coupling and Oxidative Cyclization
This two-step protocol is a common method for synthesizing 2-arylbenzofurans.[13]
Step 1: McMurry Coupling
-
In a reaction vessel under an inert atmosphere, a low-valent titanium reagent (e.g., generated from TiCl4 and Zn) is prepared in an anhydrous solvent such as THF.
-
A mixture of a substituted salicylaldehyde (1.0 equiv.) and an aromatic aldehyde (1.5 equiv.) in anhydrous THF is added to the titanium slurry.
-
Pyridine (2.0 equiv.) is added, and the mixture is refluxed for 6-12 hours.
-
The reaction is quenched with 10% aqueous K2CO3, filtered through Celite, and extracted with ethyl acetate to yield the crude o-vinylphenol intermediate, which is then purified by column chromatography.
Step 2: Oxidative Cyclization
-
The purified o-vinylphenol (1.0 equiv.) is dissolved in a solvent such as dichloromethane (DCM).
-
Potassium carbonate (K2CO3, 2.0 equiv.) and iodine (I2, 1.2 equiv.) are added to the solution.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched with aqueous sodium thiosulfate solution.
-
The organic layer is separated, washed, dried, and concentrated. The final 2-arylbenzofuran product is purified by column chromatography.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A suspension of the test microorganism is prepared and adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (broth with microorganism and a standard antibiotic) and negative (broth with solvent only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. While direct comparative studies with other benzofuran aldehydes are limited, the available data on related structures, particularly 2,3-dihydrobenzofuran-7-carboxamides, highlight the significant potential for developing potent therapeutic agents through modification of this core structure. The synthetic accessibility and the demonstrated biological relevance of the benzofuran nucleus make this class of compounds a continued area of interest for drug discovery and development. Further research focusing on the systematic synthesis and comparative biological evaluation of a series of benzofuran aldehydes is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 6. jopcr.com [jopcr.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 11. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethyl-Dihydrobenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethyl-dihydrobenzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,2-dimethyl-dihydrobenzofuran derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. The information presented herein is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate further research and drug development endeavors.
Antimicrobial Activity
Derivatives of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol have been investigated for their potential as antimicrobial agents. The core structure's modifications, particularly at the 7-position and on the aromatic ring, have been shown to significantly influence their activity against various bacterial and fungal strains.
Key Structure-Activity Relationship Insights:
-
Substitution on the Aromatic Ring: The introduction of halogen atoms, such as bromine, on the aromatic part of the benzofuran ring has been explored. Brominated derivatives have shown notable antimicrobial activity.[1]
-
Ether Linkages at the 7-Position: The synthesis of ether-linked derivatives at the 7-hydroxy group has been a common strategy to modulate the antimicrobial spectrum and potency. The nature of the substituent at the other end of the ether linkage plays a crucial role in determining the activity.[1]
Table 1: Antimicrobial Activity of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol Derivatives
| Compound ID | Substituent at 7-position | Modifications on Aromatic Ring | Test Organism | MIC (µg/mL) | Reference |
| 1 | -OH | - | Candida albicans | >512 | [2] |
| 2 | -OCH2CH2N(C2H5)2 | - | Candida albicans | 250 | [2] |
| 3 | -OCH2CH(OH)CH2N(C2H5)2 | - | Candida albicans | 125 | [2] |
| 4 | -OH | 4,5,6-tribromo | Gram-positive bacteria | Active | [1] |
| 5 | -OH | 4,5,6-tribromo | Fungi | Active | [1] |
Note: "Active" indicates that the source mentions antimicrobial activity but does not provide a specific MIC value.
Anticancer Activity
The anticancer potential of dihydrobenzofuran derivatives has been a subject of intense research. Modifications on the dihydrobenzofuran core and the introduction of various substituents have led to the discovery of compounds with significant cytotoxic activity against several cancer cell lines.
Key Structure-Activity Relationship Insights:
-
Fluorination: The presence of fluorine atoms in the structure of dihydrobenzofuran derivatives has been associated with enhanced anticancer effects.[3]
-
Substituents on Phenyl Rings: For derivatives containing phenyl groups, the nature and position of substituents on these rings can profoundly influence antiproliferative activity.[4]
Table 2: Anticancer Activity of Dihydrobenzofuran Derivatives
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | Fluorinated dihydrobenzofuran | Difluorine, bromine, ester group | HCT116 | 19.5 | [3] |
| 7 | Fluorinated dihydrobenzofuran | Difluorine, bromine, carboxylic acid | HCT116 | 24.8 | [3] |
Anti-inflammatory Activity
Several 2,2-dimethyl-dihydrobenzofuran derivatives have demonstrated promising anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators.
Key Structure-Activity Relationship Insights:
-
Inhibition of Nitric Oxide (NO) Production: Certain benzofuran derivatives have been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response.[5]
-
Modulation of Signaling Pathways: The anti-inflammatory effects of some benzofuran derivatives are attributed to their ability to modulate signaling pathways such as the NF-κB and MAPK pathways.[6]
Table 3: Anti-inflammatory Activity of Dihydrobenzofuran Derivatives
| Compound ID | Core Structure | Activity Metric | Value (µM) | Reference |
| 8 | Fluorinated dihydrobenzofuran | IC50 (IL-6 inhibition) | 1.2 - 9.04 | [3] |
| 9 | Fluorinated dihydrobenzofuran | IC50 (CCL2 inhibition) | 1.5 - 19.3 | [3] |
| 10 | Fluorinated dihydrobenzofuran | IC50 (NO inhibition) | 2.4 - 5.2 | [3] |
| 11 | Fluorinated dihydrobenzofuran | IC50 (PGE2 inhibition) | 1.1 - 20.5 | [3] |
Neuroprotective Activity
The neuroprotective effects of 2,2-dimethyl-dihydrobenzofuran derivatives are an emerging area of interest. These compounds have shown potential in protecting neuronal cells from damage induced by excitotoxicity and oxidative stress.
Key Structure-Activity Relationship Insights:
-
Anti-excitotoxic Effects: Certain benzofuran-2-carboxamide derivatives have demonstrated the ability to protect primary cultured rat cortical cells from NMDA-induced excitotoxicity.[7]
-
Antioxidant Properties: The neuroprotective mechanism of some derivatives is linked to their antioxidant activity, including the scavenging of free radicals and inhibition of lipid peroxidation.[7][8]
Table 4: Neuroprotective Activity of Benzofuran-2-Carboxamide Derivatives
| Compound ID | Substituent at R2 position of Phenyl Ring | Substituent at R3 position of Phenyl Ring | Neuroprotective Effect (% cell survival at 30 µM) | Reference |
| 1f | -CH3 | -H | ~97% | [7][8] |
| 1j | -H | -OH | Moderate | [7][8] |
Note: The neuroprotective effect was measured against NMDA-induced excitotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under optimal conditions (temperature and time) for the growth of the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds, followed by stimulation with LPS to induce NO production.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
IC50 Calculation: The IC50 value for NO inhibition is determined from the dose-response curve.
Neuroprotection Assay against NMDA-Induced Excitotoxicity
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by the excitotoxin N-methyl-D-aspartate (NMDA).
Procedure:
-
Neuronal Cell Culture: Primary cortical neurons are cultured in appropriate media.
-
Compound Treatment: The cultured neurons are treated with NMDA in the presence or absence of the test compounds at various concentrations.
-
Incubation: The cells are incubated for a defined period to allow for the induction of excitotoxicity.
-
Cell Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The percentage of cell survival in the presence of the test compound is calculated relative to the control (untreated) and NMDA-treated cells.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Antimicrobial SAR Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]
- 8. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity comparison of substituted benzofurans
A Comprehensive Guide to the Biological Activities of Substituted Benzofurans for Researchers and Drug Development Professionals.
Introduction
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a core scaffold in a multitude of natural products and synthetic molecules.[1][2] Derivatives of this structure are of significant interest in medicinal chemistry due to their wide array of pharmacological properties, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.[1][3][4] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of its biological effects and the development of potent therapeutic agents.[5][6] This guide provides a comparative overview of the biological activities of various substituted benzofurans, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in the field of drug discovery and development.
Comparative Analysis of Biological Activities
The biological efficacy of benzofuran derivatives is highly dependent on the nature and position of their substituents. The following sections present quantitative data comparing the anticancer, antimicrobial, and antioxidant activities of different substituted benzofurans.
Anticancer Activity
Substituted benzofurans have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this activity, with lower values indicating higher potency.
Table 1: Anticancer Activity of Substituted Benzofuran Derivatives
| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 12b (Amide derivative) | A549 (Lung) | 0.858 | [5] |
| 10d (Amide derivative) | MCF-7 (Breast) | 2.07 | [5] |
| 16 (N-Aryl piperazine hybrid) | A549 (Lung) | 0.12 | [7][8] |
| 16 (N-Aryl piperazine hybrid) | SGC7901 (Gastric) | 2.75 | [7][8] |
| 17i (LSD1 inhibitor) | MCF-7 (Breast) | 2.90 ± 0.32 | [9] |
| 17i (LSD1 inhibitor) | H460 (Lung) | 2.06 ± 0.27 | [9] |
| 4g (Chalcone derivative) | HCC1806 (Breast) | 5.93 | [10] |
| 4g (Chalcone derivative) | HeLa (Cervical) | 5.61 | [10] |
| 10h (Amino derivative) | L1210 (Leukemia) | 0.016 | [11] |
| 10h (Amino derivative) | FM3A/0 (Murine Mammary) | 0.024 | [11] |
| 32a (Thiazole derivative) | PC3 (Prostate) | 4.0 - 8.99 | [12] |
| 3-acyl-5-hydroxybenzofuran | MCF-7 (Breast) | 43.08 | [1] |
| Brominated derivative at C3 | HL60 (Leukemia) | 0.1 |[13] |
Antimicrobial Activity
Benzofuran derivatives exhibit broad-spectrum activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the standard measure, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Substituted Benzofuran Derivatives
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6a, 6b, 6f (Amide derivatives) | B. subtilis, S. aureus, E. coli | 6.25 | [14] |
| 15, 16 (Hydroxyl at C-6) | Various bacterial strains | 0.78 - 3.12 | [1] |
| 38 (Ketoxime derivative) | S. aureus | 0.039 | [1] |
| Ketoxime derivatives | C. albicans | 0.625 - 2.5 | [1] |
| 6 (Benzofurobenzofuran) | M. tuberculosis H37Rv | 3.12 | [1] |
| 3, 4 (Hydrazide derivatives) | M. tuberculosis | 8 and 2 | [1] |
| 8 (O-benzoyloxime) | S. aureus, E. coli | Not specified (most active) | [1] |
| 19 (Thiazolyl-pyrazoline) | Gram-negative bacteria | Zone of Inhibition: 25 mm |[1] |
Antioxidant Activity
The antioxidant potential of benzofuran derivatives is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Table 3: Antioxidant Activity of Substituted Benzofuran Derivatives
| Compound ID/Description | Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 6a, 6b, 6d, 6h, 6o, 6p, 6r | DPPH Method | % Scavenging | "Very good" at 50-200 µg/ml | [15] |
| 1a, 2a, 2c (α-β unsaturated ketone) | DPPH Scavenging | % Scavenging | More active than Quercetin | [16] |
| 4d (Thiazolidinone derivative) | DFT Calculation | BDE (kcal/mol) | 69.78 (Comparable to Trolox) | [17] |
| Dehydro-δ-viniferin derivatives | DFT Calculation | Mechanism | HAT in gas phase, SPL-ET in solvents |[18] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reliable evaluation and comparison of the biological activities of novel compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized benzofuran derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations in the culture medium and added to the wells. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[5][13]
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
-
Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific turbidity, typically corresponding to a concentration of ~10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][14]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Sample Preparation: Test compounds are prepared in a suitable solvent (e.g., methanol) at various concentrations.
-
Reaction Mixture: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The test compound solution is added to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for about 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. Ascorbic acid or Trolox is often used as a positive control.[15][16]
Visualizations
Diagrams are essential for illustrating complex workflows and relationships in drug discovery. The following diagram outlines a general workflow for the synthesis and biological evaluation of novel benzofuran derivatives.
Caption: Workflow for Benzofuran Drug Discovery.
Conclusion
The benzofuran scaffold is a privileged structure in medicinal chemistry, offering a foundation for the development of potent therapeutic agents.[2] As demonstrated by the comparative data, strategic substitution on the benzofuran ring can lead to compounds with high efficacy against cancer cells and microbial pathogens. Halogenation, the addition of hydroxyl groups, and the hybridization with other pharmacophores like piperazine or chalcone are effective strategies to enhance biological activity.[1][7][10][13] Future research should continue to explore novel synthetic routes and conduct detailed structure-activity relationship studies to optimize the therapeutic potential of this versatile class of compounds. The protocols and workflows presented in this guide provide a framework for the systematic evaluation and development of next-generation benzofuran-based drugs.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jopcr.com [jopcr.com]
- 15. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. article.scholarena.com [article.scholarena.com]
- 18. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Dihydrobenzofuran-2-ones: A Comparative Analysis of Anti-inflammatory Activity
Dihydrobenzofuran-2-ones represent a promising class of compounds with significant anti-inflammatory properties. This guide provides a comparative analysis of their efficacy, supported by experimental data from in vitro and in vivo studies. The performance of these compounds is evaluated against established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac.
Comparative Efficacy of Dihydrobenzofuran-2-ones
Research has demonstrated that certain structural modifications to the dihydrobenzofuran-2-one scaffold can lead to potent anti-inflammatory agents. A key study synthesized a series of analogues and identified 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one as a particularly effective compound.[1] Its anti-inflammatory activity was found to be superior to diclofenac in all tested models and more potent than indomethacin in inhibiting acute inflammation and prostaglandin synthesis.[1]
More recent investigations into fluorinated derivatives of dihydrobenzofuran have further solidified their anti-inflammatory potential. These compounds have been shown to suppress inflammation stimulated by lipopolysaccharide by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and reducing the secretion of various inflammatory mediators.[2][3]
The following tables summarize the quantitative data from these studies, offering a clear comparison of the anti-inflammatory activity of various dihydrobenzofuran-2-ones and reference drugs.
Table 1: In Vivo Anti-inflammatory Activity of Dihydrobenzofuran-2-ones in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference Drug | Dose (mg/kg) | Inhibition of Edema (%) |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | 0.3 | 50 | Indomethacin | 2.5 | 50 |
| 1.0 | 65 | Diclofenac | 1.0 | 50 | |
| 6-cyclohexyl-2,3-dihydrobenzofuran-2-one | 10 | 50 |
Data sourced from a study evaluating a series of 2,3-dihydrobenzofuran-2-one analogues.[1]
Table 2: In Vitro Inhibitory Activity of Dihydrobenzofuran-2-ones on Prostaglandin Synthesis
| Compound | IC50 (µM) | Reference Drug | IC50 (µM) |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | 0.03 | Indomethacin | 0.1 |
| Diclofenac | 0.3 | ||
| 6-cyclohexyl-2,3-dihydrobenzofuran-2-one | 1.0 |
IC50 values represent the concentration required to inhibit prostaglandin synthesis by 50%.[1]
Table 3: In Vitro Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives in LPS-Stimulated Macrophages
| Compound | IL-6 IC50 (µM) | CCL2 IC50 (µM) | NO IC50 (µM) | PGE2 IC50 (µM) |
| Compound 2 | 9.04 | 19.3 | 5.2 | 20.5 |
| Compound 3 | 1.2 | 1.5 | 2.4 | 1.1 |
| Compound 5 | 2.0 | 2.1 | 3.1 | 2.5 |
| Compound 6 | 1.8 | 2.3 | 2.8 | 2.1 |
| Compound 8 | 4.5 | 5.6 | 4.8 | 6.2 |
IC50 values for the inhibition of various inflammatory mediators.[2][3]
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of dihydrobenzofuran-2-ones are largely attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation.[1][4] The following diagram illustrates the COX pathway and the inhibitory action of these compounds.
Caption: Inhibition of the COX-2 pathway by dihydrobenzofuran-2-ones.
Experimental Protocols
The validation of the anti-inflammatory activity of dihydrobenzofuran-2-ones relies on standardized and reproducible experimental models. Below are the detailed methodologies for the key assays cited in this guide.
Experimental Workflow for Anti-inflammatory Drug Screening
The general workflow for screening compounds for anti-inflammatory activity involves a series of in vitro and in vivo assays to determine efficacy and mechanism of action.
References
- 1. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assays for 2,2-Dimethyl-2,3-dihydro-1-benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a core component in a multitude of biologically active compounds, both naturally occurring and synthetic.[1][2] Derivatives of this versatile structure have garnered significant interest in medicinal chemistry due to their wide-ranging pharmacological activities, including antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory effects.[3][4][5] While specific experimental data for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is not extensively documented in publicly available literature, this guide provides a comparative overview of common in vitro assays used to evaluate the biological activities of structurally related benzofuran derivatives. The following sections detail the experimental protocols for key assays and present comparative data for representative compounds from this class, offering a framework for the potential evaluation of novel derivatives like the target carbaldehyde.
Antioxidant Activity Assays
The evaluation of antioxidant potential is a critical step in the characterization of new benzofuran derivatives, as oxidative stress is implicated in numerous pathological conditions. Several in vitro methods are commonly employed to assess the radical scavenging and reducing capabilities of these compounds.
Key Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This widely used spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from violet to yellow.[6][7]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of a blue-colored complex.
-
LPO (Lipid Peroxidation) Inhibition Assay: This assay determines the ability of a compound to inhibit the oxidative degradation of lipids, a key process in cellular injury. Inhibition of lipid peroxidation is often measured in tissue homogenates, such as rat brain homogenate.[6]
Table 1: Comparison of Antioxidant Activity of Representative Benzofuran Derivatives
| Compound/Derivative | Assay | IC₅₀ / % Inhibition | Reference Compound | Reference |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 1j) | LPO Inhibition | 62% inhibition at 100 µM | - | [6] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 1j) | DPPH Scavenging | 23.5% inhibition at 100 µM | - | [6] |
| Benzofuran-based compound 7c | DPPH Scavenging | Strongest activity | Vitamin C | [7] |
| Benzofuran hydrazone derivative 11 | DPPH, FRAP, ORAC | High antioxidant activity | - | [8][9] |
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).
-
-
Assay Procedure:
-
Add a specific volume of the test compound solution at various concentrations to a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
Diagram 1: General Workflow for DPPH Antioxidant Assay
A simplified workflow for determining antioxidant activity using the DPPH assay.
Anti-inflammatory Activity Assays
Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory potential of benzofuran derivatives is an active area of research. In vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory mediators and enzymes.
Key Assays:
-
Nitric Oxide (NO) Production Inhibition Assay: This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[10][11]
-
Cyclooxygenase (COX) Inhibition Assay: This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.
-
Prostaglandin Synthesis Inhibition Assay: This assay directly measures the reduction in prostaglandin levels in the presence of the test compound.[12]
Table 2: Comparison of Anti-inflammatory Activity of Representative Benzofuran Derivatives
| Compound/Derivative | Assay | IC₅₀ (µM) | Positive Control | Reference |
| Aza-benzofuran Compound 1 | NO Production Inhibition | 17.31 | Celecoxib (IC₅₀ = 32.1) | [10] |
| Aza-benzofuran Compound 3 | NO Production Inhibition | 16.5 | Celecoxib (IC₅₀ = 32.1) | [10] |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis Inhibition | More potent than diclofenac | Diclofenac, Indomethacin | [12] |
| Piperazine/benzofuran hybrid 5d | NO Production Inhibition | 52.23 | - | [13] |
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.
-
Incubate for a further period (e.g., 24 hours).
-
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
-
Data Analysis:
-
Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition and determine the IC₅₀ value.
-
Diagram 2: Signaling Pathway for LPS-induced NO Production
LPS stimulates the TLR4 receptor, activating the NF-κB pathway and leading to the production of nitric oxide.
Acetylcholinesterase (AChE) Inhibition Assays
Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[14][15] The potential of benzofuran derivatives as AChE inhibitors has been explored through various in vitro assays.
Key Assay:
-
Ellman's Method: This is the most common colorimetric assay for measuring AChE activity. It uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically.[15]
Table 3: Comparison of Acetylcholinesterase (AChE) Inhibitory Activity of Representative Benzofuran Derivatives
| Compound/Derivative | IC₅₀ (µM) | Reference Compound | Reference |
| Benzofuran-based compound 7c | 0.058 | Donepezil (IC₅₀ = 0.049) | [7] |
| Benzofuran-based compound 7e | 0.086 | Donepezil (IC₅₀ = 0.049) | [7] |
| 2-Arylbenzofuran compound 20 | 0.086 | Donepezil (IC₅₀ = 0.085) | [5] |
| Benzofuran-triazole hybrid 10d | 0.55 | Eserine | [15] |
| Benzofuran amino ester 5 | Kᵢ = 36.53 µM | - | [14] |
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).
-
Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in the buffer.
-
Prepare a stock solution of the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to initiate the pre-incubation (e.g., 15 minutes at 25°C).
-
Add the ATCI solution to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time).
-
Determine the percentage of enzyme inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value.
-
Diagram 3: Mechanism of the Ellman's Assay for AChE Inhibition
The inhibitory effect of a benzofuran derivative on AChE is measured by the reduction in the formation of the yellow product, TNB.
This guide provides a foundational understanding of the common in vitro assays relevant to the biological evaluation of 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives. The presented protocols and comparative data for related compounds serve as a valuable resource for researchers aiming to characterize the therapeutic potential of novel molecules within this chemical class. Further investigation into the specific activities of this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis to confirm the structure of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. Due to the limited availability of public domain experimental data for this specific compound, this guide leverages a comparative approach, utilizing spectroscopic data from structurally related analogs to predict and support the expected analytical outcomes.
Chemical Structure and Properties
This compound is a heterocyclic organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1] Its structure features a dihydrobenzofuran core with two methyl groups at the 2-position and a carbaldehyde (formyl) group at the 7-position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 38002-88-9 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol [2][3] |
| SMILES | CC1(Cc2c(c(C=O)ccc2)O1)C |
| InChI | InChI=1S/C11H12O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,7H,6H2,1-2H3 |
Spectroscopic Data for Structural Confirmation (Comparative Analysis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Data Comparison
| Proton Environment | This compound (Predicted) | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Experimental) [4] | Benzofuran-7-carbaldehyde (Experimental) |
| Aldehyde (-CHO) | ~9.8-10.0 ppm (s) | - | ~10.1 ppm (s) |
| Aromatic (Ar-H) | ~7.0-7.8 ppm (m) | ~6.6-7.0 ppm (m) | ~7.3-8.0 ppm (m) |
| Methylene (-CH₂-) | ~3.0 ppm (s) | ~2.9 ppm (s) | - |
| Gem-dimethyl (-C(CH₃)₂) | ~1.5 ppm (s) | ~1.4 ppm (s) | - |
¹³C NMR Spectroscopy Data Comparison
| Carbon Environment | This compound (Predicted) | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Experimental) | Benzofuran-7-carbaldehyde (Experimental) |
| Carbonyl (-CHO) | ~190-195 ppm | - | ~192 ppm |
| Aromatic (Ar-C) | ~120-160 ppm | ~110-155 ppm | ~112-155 ppm |
| Quaternary (-O-C(CH₃)₂) | ~85-90 ppm | ~85 ppm | - |
| Methylene (-CH₂-) | ~40-45 ppm | ~42 ppm | - |
| Gem-dimethyl (-C(CH₃)₂) | ~25-30 ppm | ~28 ppm | - |
Infrared (IR) Spectroscopy
Key IR Absorption Bands (cm⁻¹) Comparison
| Functional Group | Vibration | This compound (Predicted) | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Experimental) | Benzofuran-7-carbaldehyde (Experimental) |
| Aldehyde C=O | Stretch | ~1680-1700 (strong) | - | ~1690 (strong) |
| Aldehyde C-H | Stretch | ~2720 and ~2820 (two weak bands) | - | ~2730 and ~2830 (two weak bands) |
| Aromatic C=C | Stretch | ~1450-1600 | ~1450-1600 | ~1450-1600 |
| C-O-C (ether) | Stretch | ~1200-1250 | ~1200-1250 | ~1200-1250 |
| O-H | Stretch | - | ~3200-3600 (broad, strong) | - |
Mass Spectrometry (MS)
Expected Fragmentation Patterns
For this compound, the molecular ion peak (M⁺) is expected at m/z = 176. Key fragmentation would likely involve the loss of a methyl group ([M-15]⁺) to give a stable ion at m/z = 161, and the loss of the aldehyde group ([M-29]⁺) at m/z = 147.
| Ion | m/z (Predicted for Target Compound) | m/z (Experimental for 7-ol analog) [5] | m/z (Experimental for unsaturated analog) |
| [M]⁺ | 176 | 164 | 146 |
| [M-CH₃]⁺ | 161 | 149 | - |
| [M-CHO]⁺ | 147 | - | 117 |
| [M-C₂H₅]⁺ | - | 136 | - |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film for Solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the salt plate in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will generate the IR spectrum, plotting transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizations
Chemical Structure of this compound
Caption: 2D structure of this compound.
Workflow for Structural Confirmation
Caption: Workflow for spectroscopic analysis and structural confirmation.
References
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 4. This compound | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzofuran-2-carboxaldehyde [webbook.nist.gov]
Cross-reactivity studies of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the potential for off-target interactions, or cross-reactivity, is a critical consideration in the drug development process. Understanding the selectivity of a compound is paramount for predicting its safety and efficacy.
This guide provides a framework for evaluating the cross-reactivity of benzofuran derivatives. While specific experimental data for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is not publicly available, we will use a representative benzofuran derivative, Compound 7e , a selective SIRT2 inhibitor, to illustrate the principles and methodologies of a cross-reactivity study.[3] This guide will also explore other benzofuran derivatives that have been subject to selectivity profiling.
Data Presentation: Comparative Selectivity of Benzofuran Derivatives
Effective evaluation of cross-reactivity involves comparing the potency of a compound against its primary target with its activity against a panel of related and unrelated biological targets.
Table 1: In Vitro Selectivity of Benzofuran Derivative (Compound 7e) Against Sirtuin Isoforms [3]
| Compound | Primary Target | IC50 (µM) | Off-Target | IC50 (µM) | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| Compound 7e | SIRT2 | 3.81 | SIRT1 | >100 | >26.2 |
| SIRT3 | >100 | >26.2 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxicity Profile of Selected Benzofuran Derivatives Against Cancer and Normal Cell Lines [1]
| Compound | K562 (Leukemia) IC50 (µM) | MOLT-4 (Leukemia) IC50 (µM) | HeLa (Cervix Carcinoma) IC50 (µM) | HUVEC (Normal Cells) IC50 (µM) |
| 1c | 45 | 180 | 50 | 85 |
| 1e | 20 | 25 | 25 | 20 |
| 2d | 50 | 50 | 50 | 50 |
| 3a | 30 | 30 | 30 | 30 |
| 3d | 80 | 80 | 80 | 6 |
This table illustrates how selectivity can be assessed at a cellular level, comparing the effect on cancerous versus healthy cells.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate cross-reactivity assessment.
1. Sirtuin Deacetylase Assay (for SIRT1, SIRT2, SIRT3) [3]
This fluorometric assay quantifies the deacetylase activity of sirtuin enzymes.
-
Materials : Recombinant human SIRT1, SIRT2, and SIRT3 enzymes; Fluor de Lys-SIRT2 substrate (Ac-H3K9Ac-AMC); NAD+; developer solution.
-
Procedure :
-
Prepare a reaction mixture containing the respective sirtuin enzyme, NAD+, and the benzofuran compound at various concentrations in a 96-well plate.
-
Initiate the reaction by adding the Fluor de Lys-SIRT2 substrate.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and measure the fluorescence using a microplate reader (excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. MTT Assay for Cytotoxicity [1][2]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials : Human cancer cell lines (e.g., K562, MOLT-4, HeLa) and a normal cell line (e.g., HUVEC); cell culture medium; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; solubilization solution (e.g., DMSO).
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzofuran derivative and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
3. KinomeScan™ Profiling
For a broader assessment of kinase selectivity, a competitive binding assay like KINOMEscan™ can be employed. This method quantitatively measures the binding of a compound to a large panel of kinases.
-
Principle : The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
General Protocol :
-
The compound of interest is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.
-
Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding.
-
Follow-up dose-response experiments are performed for hits identified in the initial screen to determine the dissociation constant (Kd).
-
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for assessing the cross-reactivity of a benzofuran derivative.
Hypothetical Signaling Pathway Inhibition
References
Benchmarking Synthesis Routes to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and potential synthesis routes for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, a valuable building block in medicinal chemistry. We present a detailed examination of synthetic strategies, including direct formylation techniques and oxidation of a precursor alcohol, supported by experimental data to inform methodology selection.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct chemical transformations. Below is a summary of key methods with their respective performance metrics.
| Method | Starting Material | Reagents | Yield (%) | Reaction Time | Key Considerations |
| Method 1: Oxidation | (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | High | Short | Requires prior synthesis of the alcohol precursor. PCC is a toxic chromium-based reagent. |
| Method 2: Rieche Formylation | 2,2-Dimethyl-2,3-dihydro-1-benzofuran | Dichloromethyl methyl ether, Titanium tetrachloride (TiCl₄), DCM | 81-89% | ~1 hour | Direct formylation of the benzofuran core. TiCl₄ is a corrosive and moisture-sensitive Lewis acid.[1] |
| Method 3: Ortho-Lithiation & Formylation | 2,2-Dimethyl-2,3-dihydro-1-benzofuran | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | Variable | - | Highly effective for directed ortho-formylation. Requires anhydrous conditions and careful handling of pyrophoric n-BuLi.[2] |
| Method 4: Vilsmeier-Haack Reaction | 2,2-Dimethyl-2,3-dihydro-1-benzofuran | Phosphorus oxychloride (POCl₃), DMF | Moderate | 6.5 hours | A classic method for formylating electron-rich aromatic rings. The Vilsmeier reagent is prepared in situ.[3] |
| Method 5: Duff Reaction | 2,2-Dimethyl-2,3-dihydro-7-hydroxybenzofuran | Hexamethylenetetramine (HMTA), Acid (e.g., acetic acid, TFA) | Low | - | Generally inefficient for non-phenolic substrates and may result in a mixture of products. |
Experimental Protocols
Method 1: Oxidation of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
Procedure:
-
To a stirred solution of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) in one portion.
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Rieche Formylation of 2,2-Dimethyl-2,3-dihydro-1-benzofuran
This method allows for the direct introduction of a formyl group onto the aromatic ring of the dihydrobenzofuran core.
Procedure: [1]
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 2,2-Dimethyl-2,3-dihydro-1-benzofuran in dry methylene chloride and cool the solution in an ice bath.
-
Add titanium tetrachloride to the solution over a few minutes.
-
While maintaining cooling and stirring, add dichloromethyl methyl ether dropwise over approximately 25 minutes. The reaction will commence with the evolution of hydrogen chloride.
-
After the addition is complete, stir the mixture in the ice bath for 5 minutes, then for 30 minutes at room temperature, and finally for 15 minutes at 35°C.
-
Pour the reaction mixture into a separatory funnel containing crushed ice and shake thoroughly.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash them with water.
-
Dry the organic solution over anhydrous sodium sulfate and evaporate the solvent.
-
Distill the residue under reduced pressure to obtain the crude product, which can be further purified by redistillation to yield this compound with a reported yield of 81-89%.[1]
Visualizing the Synthetic Pathways
To better understand the workflow and relationships between the different synthetic strategies, the following diagrams are provided.
Caption: General workflow for the synthesis of the target aldehyde.
Caption: Comparison of key features for different synthesis methods.
References
Efficacy of Benzofuran-Based Compounds in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of various benzofuran-based compounds across a range of cancer cell lines. The information presented is collated from recent preclinical studies and is intended to aid researchers in the evaluation and selection of promising candidates for further investigation. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the primary signaling pathways implicated in the mechanism of action of these compounds.
Quantitative Efficacy Comparison
The anti-proliferative activity of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of several benzofuran-based compounds against various human cancer cell lines, providing a basis for comparative assessment of their potency.
| Compound Class/Name | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Benzofuran-Chalcone Hybrids | |||
| Compound 4g | HeLa | Cervical Cancer | 5.61[1] |
| HCC1806 | Mammary Squamous Carcinoma | 5.93[1] | |
| Compound 4n | HeLa | Cervical Cancer | 3.18[1] |
| HCC1806 | Mammary Squamous Carcinoma | 7.03[1] | |
| A549 | Lung Cancer | 21.63[1] | |
| Compound 4l | HeLa | Cervical Cancer | 6.19[1] |
| Compound 4o | HeLa | Cervical Cancer | 6.36[1] |
| Compound 4q | HeLa | Cervical Cancer | 4.95[1] |
| Oxindole-Benzofuran Hybrids | |||
| Compound 22d | MCF-7 | Breast Cancer | 3.41[2] |
| T-47D | Breast Cancer | 3.82[2] | |
| Compound 22f | MCF-7 | Breast Cancer | 2.27[2] |
| T-47D | Breast Cancer | 7.80[2] | |
| 3-Oxadiazolylbenzofuran Derivatives | |||
| Compound 14c (bromo derivative) | HCT116 | Colon Cancer | 3.27[2] |
| Benzo[b]furan Derivatives | |||
| Compound 26 | MCF-7 | Breast Cancer | 0.057[3] |
| Compound 36 | MCF-7 | Breast Cancer | 0.051[3] |
| 1-(Benzofuran-3-yl)-1H-1,2,3-triazole Derivatives | |||
| Compound 50g | HCT-116 | Colon Cancer | 0.87[4] |
| HeLa | Cervical Cancer | 0.73[4] | |
| HepG2 | Liver Cancer | 5.74[4] | |
| A549 | Lung Cancer | 0.57[4] | |
| Piperazine-based Benzofuran Derivative | |||
| Compound 38 | A549 | Lung Cancer | 25.15[4] |
| K562 | Leukemia | 29.66[4] | |
| 3-Amidobenzofuran Derivatives | |||
| Compound 28g | MDA-MB-231 | Breast Cancer | 3.01[4] |
| HCT-116 | Colon Cancer | 5.20[4] | |
| HT-29 | Colon Cancer | 9.13[4] | |
| Miscellaneous Benzofuran Derivatives | |||
| Compound 1c | HeLa | Cervical Cancer | 50[5] |
| K562 | Leukemia | 25[5] | |
| MOLT-4 | Leukemia | 180[5] | |
| Compound 1e | HeLa | Cervical Cancer | 28[5] |
| K562 | Leukemia | 41[5] | |
| MOLT-4 | Leukemia | 70[5] | |
| Compound 2d | HeLa | Cervical Cancer | 35[5] |
| K562 | Leukemia | 20[5] | |
| MOLT-4 | Leukemia | 35[5] | |
| Compound 3a | HeLa | Cervical Cancer | 80[5] |
| K562 | Leukemia | 85[5] | |
| MOLT-4 | Leukemia | 85[5] | |
| Compound 3d | HeLa | Cervical Cancer | 35[5] |
| K562 | Leukemia | 28[5] | |
| MOLT-4 | Leukemia | 55[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section outlines standard protocols for key in vitro assays used to evaluate the anticancer efficacy of benzofuran compounds.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran-based compounds. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cancer cells with the benzofuran compounds for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are detected to differentiate cell populations:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle, can be quantified by measuring the fluorescence intensity of PI.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the benzofuran compounds, harvest them, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
Benzofuran-based compounds exert their anticancer effects through the modulation of various signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate some of the key pathways targeted by these compounds.
Figure 1: General experimental workflow for evaluating the in vitro anticancer efficacy of benzofuran compounds.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzofuran-chalcone derivatives have been identified as potent inhibitors of VEGFR-2.[1][6][7][8]
Figure 2: Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives, leading to reduced angiogenesis and cancer cell proliferation.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently hyperactivated in many cancers. Certain benzo[b]furan derivatives have been shown to induce apoptosis by targeting this pathway.[3][9][10]
Figure 3: Benzofuran derivatives can inhibit the mTOR signaling pathway, leading to the suppression of protein synthesis and cell growth.
CDK2/GSK-3β Signaling in Breast Cancer
Cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β) are important targets in breast cancer. CDK2 is a key regulator of cell cycle progression, while GSK-3β is involved in multiple signaling pathways related to cell survival and proliferation. Some oxindole-benzofuran hybrids have been developed as dual inhibitors of CDK2 and GSK-3β.[2][11]
Figure 4: Dual inhibition of CDK2 and GSK-3β by oxindole-benzofuran hybrids can induce cell cycle arrest and promote apoptosis in breast cancer cells.
References
- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Benzofuran Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Molecular docking studies are a crucial in-silico tool in drug discovery for predicting the binding affinity and interaction of small molecules with protein targets.[3][4] This guide provides a comparative overview of the docking performance of various benzofuran derivatives against several key protein targets implicated in disease, supported by experimental data from recent studies.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities and inhibitory concentrations of representative benzofuran derivatives against various protein targets. Lower binding energy values and inhibitory concentrations (IC50) indicate a higher predicted affinity and potency, respectively.
| Compound Class | Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 | Key Interacting Residues | Reference |
| Benzofuran-1,2,3-triazole hybrid | BENZ-0454 | EGFR | 4HJO | -10.2 | - | - | Thr766, Asp831 | [4] |
| Benzofuran-1,2,3-triazole hybrid | BENZ-0143 | EGFR | 4HJO | -10.0 | - | - | Thr766, Asp831 | [4] |
| Benzofuran-1,2,3-triazole hybrid | BENZ-1292 | EGFR | 4HJO | -9.9 | - | - | Thr766, Asp831 | [4] |
| 6-Methyl-2,3-diphenyl-1-benzofuran | Test Compound | EGFR | 4HJO | - | -9.8 | 6.8 µM (Predicted) | Leu718, Val726, Ala743, Met793, Leu844 | [5] |
| Known Inhibitor | Gefitinib | EGFR | 4HJO | - | -10.5 | 0.9 µM (Predicted) | Leu718, Val726, Lys745, Thr790, Met793, Asp855 | [5] |
| Known Inhibitor | Erlotinib | EGFR | 4HJO | - | -10.2 | 1.2 µM (Predicted) | Leu718, Val726, Lys745, Cys797, Leu844, Asp855 | [5] |
| Benzofuran derivative | Compound 8 | PI3K | - | - | - | 2.21 nM | Val851 | [6][7] |
| Benzofuran derivative | Compound 8 | VEGFR-2 | - | - | - | 68 nM | - | [6][7] |
| Benzofuran derivative | Compound 7c | Acetylcholinesterase | - | - | - | 0.058 µM | - | [8] |
| Benzofuran derivative | Compound 7e | Acetylcholinesterase | - | - | - | 0.086 µM | - | [8] |
| Dibenzofuran derivative | Compound 44 | Pim-1 Kinase | - | - | - | 0.035 µM | Glu121, Lys67, Asp186 | [9] |
| Aurone Derivative | General Aurone Derivatives | Human Pancreatic Lipase | 1LPB | -7.4 to -10.6 | - | - | - | [10] |
| Benzofuran derivative | M5k | Bacterial Protein | 1aj6 | - | -10.4 Calorie/mol | - | - | [3][11] |
| Benzofuran derivative | M5n | Bacterial Protein | 1aj6 | - | - | - | - | [3] |
| Benzofuran derivative | M5o | Bacterial Protein | 1aj6 | - | - | - | - | [3] |
Experimental Protocols: A Generalized Methodology for Comparative Docking Studies
The following protocol outlines a generalized workflow for conducting comparative molecular docking studies of benzofuran derivatives, synthesized from methodologies reported in the cited literature.[3][4][5][10]
1. Preparation of Protein Receptor:
-
Obtaining the Protein Structure: The three-dimensional crystal structure of the target protein is downloaded from a public repository such as the Protein Data Bank (PDB).
-
Receptor Cleaning: The protein structure is prepared by removing water molecules, ligands, and any co-factors not essential for the docking simulation.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges (e.g., Kollman charges) are assigned to the amino acid residues.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the benzofuran derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.[3]
-
Energy Minimization: The 3D structures of the ligands undergo energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[5]
-
Defining Rotatable Bonds: The rotatable bonds within the ligand structures are defined to allow for conformational flexibility during the docking process.
3. Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Execution: The docking simulation is performed using software such as AutoDock Vina, Molecular Operating Environment (MOE), or Molegro Virtual Docker.[5][6][12] These programs calculate the binding energy for multiple possible conformations (poses) of each ligand within the receptor's active site.
4. Analysis of Results:
-
Ranking Poses: The resulting docked conformations are ranked based on their binding energies or docking scores. The pose with the lowest binding energy is typically considered the most favorable.[10]
-
Visualization of Interactions: The best binding pose for each ligand is visualized within the protein's active site using molecular visualization software (e.g., PyMOL, Discovery Studio).[3][10] This allows for the identification of key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Comparative Analysis: The binding modes, binding affinities, and interacting residues of the different benzofuran derivatives are compared to each other and to known inhibitors to evaluate their potential as novel therapeutic agents.
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway targeted by benzofuran derivatives and a generalized workflow for comparative docking studies.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, a compound utilized in various research applications. Adherence to these procedures is crucial for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, general safety protocols for handling benzofuran derivatives and aldehydes should be strictly followed.
Personal Protective Equipment (PPE) is mandatory. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (if dusts or aerosols may be generated). | To prevent inhalation of the compound. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.
-
Ventilate the Area: Ensure adequate ventilation, if it is safe to do so. For spills outside a fume hood, increase airflow to the area.
-
Contain the Spill:
-
For Solid Material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.
-
For Solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[1]
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1]
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1]
Disposal of Unused or Waste Material
Unused or waste this compound and its containers are to be treated as hazardous chemical waste and must be disposed of in accordance with local, state, and federal regulations.[1]
Primary Disposal Method:
The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[1] Laboratory personnel should not attempt to dispose of hazardous waste through the sewer system or regular trash.[2][3]
Operational Disposal Plan:
-
Segregation and Storage:
-
Store waste this compound in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Keep the waste in a tightly closed and properly labeled container. The label should clearly indicate "Hazardous Waste" and identify the contents.
-
-
Waste Collection:
-
Container Management:
-
For empty containers that held the compound, they should be managed as hazardous waste unless triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2]
-
After proper rinsing, deface the chemical label on the empty container before disposing of it as regular trash.[2]
-
Experimental Protocol: Potential for Aldehyde Neutralization
While direct disposal through a licensed facility is the primary recommendation, some aldehydes can be chemically neutralized to a less hazardous form.[4] This should only be performed by trained personnel and in accordance with institutional guidelines. A general procedure for aldehyde neutralization might involve oxidation to the corresponding carboxylic acid.
Note: This is a generalized procedure and should be adapted and validated for this compound under appropriate laboratory conditions.
-
Reaction Setup: In a chemical fume hood, prepare a solution of an oxidizing agent, such as potassium permanganate, in a suitable solvent.
-
Addition of Aldehyde: Slowly add the waste aldehyde to the oxidizing solution with stirring. The reaction may be exothermic, so controlled addition is crucial.
-
Reaction Monitoring: Monitor the reaction to ensure the complete conversion of the aldehyde.
-
Neutralization and Disposal: Once the reaction is complete, the resulting mixture may need to be neutralized. The final solution should be evaluated for hazardous characteristics before disposal as aqueous waste, following institutional protocols.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde (CAS No. 38002-88-9). Adherence to these protocols is essential to ensure personal safety and proper laboratory practice.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The following personal protective equipment is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Government-approved chemical safety goggles or a full-face shield.[2][3] | To prevent eye irritation from splashes or airborne particles. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or protective clothing.[2][4] Protective boots may be required depending on the situation.[2] | To prevent skin contact and irritation.[4] |
| Respiratory Protection | A government-approved respirator (e.g., NIOSH/MSHA approved) should be used, especially in cases of inadequate ventilation or when dust or aerosols may be generated.[2][3][4] | To avoid inhalation of vapors, mists, or gas which can cause respiratory tract irritation.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation, such as working in a certified chemical fume hood, especially in confined areas.[2][3][5]
-
An eyewash station and safety shower should be readily accessible.[2]
-
Before handling, thoroughly inspect all PPE for integrity.[2]
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[5][6][7]
-
Do not breathe in dust, fumes, gas, mists, vapors, or spray.[2][3]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[2][5]
-
Use disposable equipment when possible to minimize contamination.[8]
3. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling the compound.[2][9]
-
Remove and wash any contaminated clothing before reuse.[2][5]
-
Decontaminate all work surfaces after completion of tasks.[8]
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is imperative for laboratory and environmental safety.
1. Waste Segregation:
-
Solid Waste: Collect contaminated consumables like gloves, weighing papers, and paper towels in a designated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions and reaction byproducts should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[4]
2. Container Labeling:
-
All waste containers must be prominently labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[4][10]
-
Keep waste containers tightly sealed except when adding waste.[10]
3. Disposal Procedure:
-
Dispose of all chemical waste through your institution's designated environmental health and safety (EHS) office.[4]
-
Do not pour this chemical down the drain or dispose of it in regular trash.[2][4]
Emergency Procedures
In the event of exposure, follow these first-aid measures and seek immediate medical attention.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][6]
-
In Case of Skin Contact: Immediately flush the affected area with plenty of soap and water.[2][6] Remove contaminated clothing.[2]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, making sure to flush under the eyelids.[2][6]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting.[2][6] Call a poison center or physician.[2]
Caption: Workflow for safe handling and disposal of chemicals.
References
- 1. This compound | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.no [fishersci.no]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
